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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-methylindoline-3-carboxylate: Structure, Properties, and Synthetic Strategy

This guide provides a comprehensive technical overview of Methyl 3-methylindoline-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the specificity of this substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-methylindoline-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the specificity of this substitution pattern, direct literature on this exact molecule is sparse. Therefore, this document synthesizes data from closely related analogs, established chemical principles, and predictive modeling to offer expert insights into its structure, properties, synthesis, and potential applications. We will dissect the core indoline scaffold and analyze the critical influence of the quaternary center at the C3 position.

Molecular Architecture and Physicochemical Profile

Methyl 3-methylindoline-3-carboxylate is a derivative of indoline, a saturated bicyclic aromatic amine. The key structural feature is the presence of a quaternary carbon at the 3-position, substituted with both a methyl group and a methyl carboxylate group. This arrangement significantly impacts the molecule's stereochemistry, conformation, and potential biological interactions.

The introduction of a methyl group at the C3 position, adjacent to the ester, is a classic example of the "magic methyl" effect often observed in drug discovery.[1] This seemingly minor addition can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, improving membrane permeability, or inducing a specific conformation for optimal target binding.[1]

Caption: Figure 1: Chemical Structure of Methyl 3-methylindoline-3-carboxylate.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂ChemSynthesis
Molecular Weight 191.23 g/mol ChemSynthesis[2]
CAS Number Not availableN/A
Predicted XlogP 1.8 - 2.2Predictive Modeling
Predicted pKa (Amine) 4.5 - 5.5Predictive Modeling
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 1ChemScene[3]

Synthesis and Purification Strategy

A robust synthetic route to Methyl 3-methylindoline-3-carboxylate can be devised based on established methodologies for creating 3,3-disubstituted oxindoles and indolines. A plausible and efficient approach involves the tandem reduction-cyclization of a di-substituted 2-nitrophenyl precursor. This method is advantageous as it builds the core heterocyclic system and installs the quaternary center in a single strategic sequence.

Synthetic_Workflow Figure 2: Proposed Synthetic Workflow. cluster_0 Step 1: Malonate Alkylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Oxindole Reduction Start Dimethyl (2-nitrophenyl)malonate Reagent1 NaH, THF then CH₃I Start->Reagent1 1. Deprotonation 2. Methylation Intermediate1 Dimethyl 2-methyl-2-(2-nitrophenyl)malonate Reagent1->Intermediate1 Reagent2 H₂ (g), Pd/C Ethanol, Acetic Acid (cat.) Intermediate1->Reagent2 Reduction of Nitro Group & Intramolecular Lactamization Product Methyl 3-methyloxindole-3-carboxylate Reagent2->Product Reagent3 Borane-THF complex (BH₃·THF) or LiAlH₄ Product->Reagent3 Reduction of Amide & Ester FinalProduct Methyl 3-methylindoline-3-carboxylate Reagent3->FinalProduct

Caption: Figure 2: Proposed Synthetic Workflow.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of Dimethyl 2-methyl-2-(2-nitrophenyl)malonate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of dimethyl (2-nitrophenyl)malonate (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methylated intermediate.

Part B: Synthesis of Methyl 3-methylindoline-3-carboxylate

  • Setup: To a hydrogenation vessel, add the dimethyl 2-methyl-2-(2-nitrophenyl)malonate (1.0 equivalent) and palladium on carbon (Pd/C, 10 wt. %, ~5 mol%).

  • Solvent Addition: Add ethanol as the solvent, followed by a catalytic amount of acetic acid.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., balloon or Parr shaker) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step accomplishes the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

  • Reduction of Oxindole: After the formation of the intermediate oxindole is complete (as confirmed by TLC or LC-MS), cool the reaction to 0 °C. Slowly add Borane-THF complex (BH₃·THF, ~3-4 equivalents) dropwise.

  • Reflux: After the addition is complete, carefully heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the oxindole intermediate.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl. Stir for 30 minutes. Neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.

Predicted Spectroscopic Signature

The structural identity and purity of Methyl 3-methylindoline-3-carboxylate would be confirmed using a suite of standard spectroscopic techniques. The predicted data below is based on the analysis of its functional groups and comparison with related indoline structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Assignments
¹H NMR (500 MHz, CDCl₃)δ 7.20-6.80 (m, 4H, Ar-H), ~4.0 (br s, 1H, N-H), 3.75 (s, 3H, -OCH₃), 3.40 (d, J=10 Hz, 1H, C2-Hₐ), 3.10 (d, J=10 Hz, 1H, C2-Hₑ), 1.60 (s, 3H, C3-CH₃).
¹³C NMR (125 MHz, CDCl₃)δ ~175 (C=O, ester), ~150 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~110 (Ar-CH), ~55 (C2), ~52 (-OCH₃), ~48 (C3, quaternary), ~25 (C3-CH₃).
IR (ATR)ν ~3350 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1730 cm⁻¹ (C=O ester stretch, strong), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch).
Mass Spec. (EI)m/z (%) = 191 [M]⁺, 132 [M - CO₂CH₃]⁺.

The key diagnostic signals in the ¹H NMR are the singlet for the C3-methyl group and the pair of diastereotopic doublets for the C2 methylene protons. In the ¹³C NMR, the appearance of a quaternary carbon signal around 48 ppm and the ester carbonyl at ~175 ppm would be confirmatory.

Significance in Medicinal Chemistry and Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its rigid, bicyclic nature provides a well-defined three-dimensional vector for substituents, making it an excellent platform for designing potent and selective ligands for various biological targets.

The specific substitution pattern of Methyl 3-methylindoline-3-carboxylate is particularly compelling for several reasons:

  • Conformational Rigidity: The quaternary center at C3 locks the conformation of the five-membered ring, reducing the entropic penalty upon binding to a protein target. This can lead to a significant increase in binding affinity.

  • Metabolic Blocking: The methyl group can act as a metabolic shield, preventing enzymatic oxidation at the C3 position, which is often a site of metabolic breakdown in simpler indolines. This can increase the compound's half-life in vivo.

  • Vectorial Projection: The methyl and ester groups project into distinct regions of space, allowing for tailored interactions within a receptor's binding pocket. The ester can act as a hydrogen bond acceptor, while the methyl group can engage in favorable hydrophobic or van der Waals interactions.

Drug_Receptor_Interaction Figure 3: Hypothetical Binding Mode. cluster_receptor Receptor Binding Pocket cluster_ligand Methyl 3-methylindoline-3-carboxylate H_Bond_Acceptor H-Bond Donor (e.g., Arg, Asn) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val) Aromatic_Site Aromatic Site (e.g., Phe, Tyr) Indoline_Ring Indoline Ring (Aromatic Core) Indoline_Ring->Aromatic_Site π-π Stacking Ester_Group Ester Group (-COOCH₃) Ester_Group->H_Bond_Acceptor Hydrogen Bond Methyl_Group Methyl Group (-CH₃) Methyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Figure 3: Hypothetical Binding Mode.

Derivatives of the indoline core have been investigated as agonists for nuclear receptors like LXR, demonstrating their potential in metabolic disease research.[5] The principles of structure-based design, as applied to these scaffolds, underscore the importance of precise substituent placement to achieve desired biological activity.[5]

Conclusion

While Methyl 3-methylindoline-3-carboxylate is not a widely cataloged compound, its structure represents a confluence of desirable features for modern chemical and biological research. Its synthesis is achievable through established organometallic and reductive methodologies. The key structural element—a quaternary C3 carbon—imparts conformational rigidity and metabolic stability, making this scaffold an attractive starting point for the design of novel therapeutics. This guide provides a robust, predictive framework for researchers and drug development professionals to synthesize, characterize, and strategically deploy this promising molecule in their research endeavors.

References

  • PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • ChemSynthesis. methyl 3-methyl-2-indolinecarboxylate. Available at: [Link].

  • Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link].

  • PubChemLite. Methyl indoline-3-carboxylate (C10H11NO2). Available at: [Link].

  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available at: [Link].

  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available at: [Link].

  • ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. Available at: [Link].

  • Inventiva Pharma. Discovery and optimization of indoline derivatives as new LXR agonists. Available at: [Link].

  • HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link].

  • Molecules. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link].

  • ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link].

Sources

Exploratory

Therapeutic Potential of 3,3-Disubstituted Indoline Derivatives

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The 3,3-disubstituted indoline scaffold represents a "privileged structure" in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 3,3-disubstituted indoline scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike their planar indole counterparts, these derivatives possess a quaternary carbon center at the C3 position. This structural feature breaks aromaticity, introduces chirality, and rigidly constrains the molecular conformation—a phenomenon often potentiated by the Thorpe-Ingold (Gem-Disubstituent) Effect .

This guide dissects the therapeutic utility of this scaffold, focusing on its dominance in oncology (specifically p53-MDM2 inhibition) and emerging roles in neuroprotection. It provides actionable synthetic workflows, structure-activity relationship (SAR) data, and validated biological assay protocols.

The Chemical Rationale: Why 3,3-Disubstitution?

The Gem-Disubstituent Effect

The introduction of two substituents at the C3 position of the indoline ring is not merely a decorative modification; it is a conformational lock.

  • Restricted Rotation: The steric bulk at C3 forces the substituents into specific spatial orientations, reducing the entropic penalty of binding to protein targets.

  • Metabolic Stability: The quaternary center blocks oxidative aromatization to the corresponding indole, a common metabolic liability for non-substituted indolines.

  • Chirality: The C3 center is inherently chiral (if

    
    ), offering opportunities for enantioselective interactions with biological targets.
    
Structural Classifications
SubclassStructural FeatureKey Therapeutic Target
Spiro-oxindoles C3 is part of a spiro-fused ring (e.g., pyrrolidine, thiazolidine).[1][2][3]p53-MDM2 interaction, Tubulin
3,3-Dialkyl Indolines Acyclic alkyl/aryl chains at C3.AChE (Alzheimer's), Kinases
3-Aroyl Indolines Carbonyl linker at C3.[4]Tubulin polymerization

Therapeutic Landscape & Mechanism of Action[6]

Oncology: The p53-MDM2 Axis

The most advanced application of 3,3-disubstituted indolines (specifically spiro-oxindoles like MI-773/SAR405838 ) is the inhibition of the p53-MDM2 protein-protein interaction.

Mechanism: MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. In many cancers, MDM2 is overexpressed, silencing p53. Spiro-oxindoles mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bind to the MDM2 cleft, effectively displacing p53 and restoring its apoptotic function.

G MDM2 MDM2 Protein (E3 Ligase) Complex MDM2-p53 Complex (p53 Inactivation) MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Binds Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Restored Function Spiro Spiro-oxindole (Inhibitor) Spiro->MDM2 High Affinity Binding (Mimics Phe19/Trp23/Leu26) Spiro->Complex Disrupts Complex->p53 Releases Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination

Figure 1: Mechanism of Action for Spiro-oxindole based MDM2 inhibition. The inhibitor acts as a protein-protein interaction mimetic.

Neuroprotection: AChE Inhibition

3,3-Disubstituted indolines have shown potency as Acetylcholinesterase (AChE) inhibitors. The lipophilic nature of the C3 substituents allows these compounds to penetrate the Blood-Brain Barrier (BBB) and interact with the peripheral anionic site (PAS) of AChE, preventing amyloid-beta aggregation.

Structure-Activity Relationship (SAR) Analysis

The following SAR trends are synthesized from high-potency analogs (e.g., MI-series, spiro-pyrrolidines).

PositionModificationEffect on ActivityMechanistic Insight
C2 (Carbonyl) Oxindole (C=O)Essential Provides H-bond acceptor capability; rigidifies the ring.
N1 (Indole N) Small Alkyl / AcetylVariable Free NH is often preferred for H-bonding; bulky groups can reduce potency unless targeting specific hydrophobic pockets.
C3 (Spiro-ring) Spiro-pyrrolidineHigh Potency The spiro-ring orients substituents (often aryl groups) to perfectly mimic the p53 alpha-helix side chains.
Aryl Ring (C5-C7) Halogens (Cl, F) at C5/C6Increases Potency Halogens fill hydrophobic sub-pockets in MDM2; C6-Cl is a classic potency booster (e.g., in MI-219).
Spiro-Substituents ortho-Halogenated PhenylCritical Steric clash restricts rotation, locking the bioactive conformation ("Atropisomerism-like" stability).

Technical Protocols

Synthetic Workflow: 1,3-Dipolar Cycloaddition

The most robust method for constructing the 3,3-spiro-oxindole core is the multicomponent 1,3-dipolar cycloaddition of isatin-derived azomethine ylides.

Reagents:

  • Isatin derivative (1.0 eq)[4]

  • Amino acid (e.g., Sarcosine or Proline) (1.2 eq)

  • Dipolarophile (e.g., Chalcone or nitrostyrene) (1.0 eq)

  • Solvent: Methanol or Ethanol (Green chemistry compatible)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isatin derivative and amino acid in Methanol (0.1 M concentration).

  • Ylide Formation: Heat the mixture to reflux for 15-30 minutes. The color typically changes (orange/red) indicating the formation of the azomethine ylide intermediate (decarboxylation occurs).

  • Cycloaddition: Add the dipolarophile (chalcone) to the refluxing mixture.

  • Reaction: Continue reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction to room temperature. The spiro-product often precipitates out.

  • Purification: Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of alkene protons and appearance of spiro-ring protons at 3.0–5.0 ppm).

Synthesis Isatin Isatin Derivative Ylide Azomethine Ylide (Intermediate) Isatin->Ylide Reflux, MeOH -CO2 AminoAcid Amino Acid (Sarcosine) AminoAcid->Ylide Dipolarophile Dipolarophile (Chalcone) Transition Transition State [3+2] Cycloaddition Dipolarophile->Transition Ylide->Transition Product 3,3-Spiro-oxindole Transition->Product Regio- & Stereoselective

Figure 2: One-pot multicomponent synthesis of spiro-oxindoles via [3+2] cycloaddition.

Biological Assay: High-Throughput MTT Cytotoxicity

To evaluate the therapeutic potential (anticancer), a standardized cell viability assay is required.

Materials:

  • Cell Lines: HCT116 (p53 wild-type) and HCT116 (p53 null) – Critical for proving p53-dependence.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

  • Seeding: Seed tumor cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the 3,3-disubstituted indoline (dissolved in DMSO). Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%). Include Nutlin-3a as a positive control.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. (Viable cells reduce MTT to purple formazan).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation Check: The compound should show significantly lower IC50 in p53-wild-type cells compared to p53-null cells if the mechanism is MDM2 inhibition.

Future Outlook & Challenges

  • Stereoselectivity: While spiro-cyclization creates chiral centers, controlling the absolute stereochemistry remains a challenge. Future work must focus on asymmetric catalysis (e.g., chiral Lewis acids) to produce single enantiomers, as biological activity often resides in one isomer.

  • PROTACs: 3,3-disubstituted indolines are ideal "warheads" for Proteolysis Targeting Chimeras (PROTACs). Linking these MDM2 binders to E3 ligase ligands could degrade MDM2 entirely rather than just inhibiting it.

  • Solubility: High lipophilicity (logP > 4) is common in these scaffolds. Formulation strategies or polar substitutions at the N1 position are necessary to improve DMPK profiles.

References

  • Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation. Journal of Organic Chemistry. (2017). Link

  • Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors. RSC Advances. (2023). Link

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. (2023). Link

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. (2021). Link

  • Rh(III)-Catalyzed C–H Functionalization of Indolines with Readily Accessible Amidating Reagent. Journal of Organic Chemistry. (2016).[3] Link[3]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. (2020). Link

  • Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Current Drug Targets. (2020). Link

Sources

Foundational

The Rising Therapeutic Potential of Methyl 3-Methylindoline-3-Carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with significant therapeutic promise. Among these, analogs of methyl 3-methylindoline-3-carboxylate are emerging as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with significant therapeutic promise. Among these, analogs of methyl 3-methylindoline-3-carboxylate are emerging as a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of these compounds for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying mechanisms of action. This guide emphasizes the critical interplay between chemical structure and biological function, offering insights into the rational design of future therapeutic agents. Detailed experimental protocols for key biological assays are provided to facilitate the practical application of this knowledge in a research setting.

Introduction: The Indoline Scaffold and the Promise of 3-Substituted Carboxylates

The indole ring system is a cornerstone of numerous natural products and pharmaceutical agents, valued for its ability to interact with a wide array of biological targets.[1][2] Modifications to the indole core can dramatically alter its pharmacological profile, leading to the development of drugs with activities ranging from anticancer to antiviral.[1] The indoline-3-carboxylate framework, in particular, serves as a versatile template for generating libraries of compounds with significant therapeutic potential. The introduction of a methyl group at the 3-position and further derivatization of the carboxylate function and the indole ring itself have led to the discovery of analogs with enhanced potency and selectivity. This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of methyl 3-methylindoline-3-carboxylate analogs, providing a comprehensive resource for their exploration in drug discovery programs.

Synthetic Strategies for Methyl 3-Methylindoline-3-Carboxylate Analogs

The synthesis of methyl 3-methylindoline-3-carboxylate and its analogs can be achieved through various synthetic routes. A common approach involves the Fischer indole synthesis, which allows for the construction of the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[3] Modifications to this classic method, as well as the development of novel synthetic strategies, have enabled the efficient production of a diverse range of analogs.

The following diagram illustrates a generalized synthetic workflow for producing substituted indoline-3-carboxylate derivatives.

Synthetic_Workflow Starting Materials Starting Materials Indole Ring Formation Indole Ring Formation Starting Materials->Indole Ring Formation e.g., Fischer Indole Synthesis C3-Alkylation/Substitution C3-Alkylation/Substitution Indole Ring Formation->C3-Alkylation/Substitution e.g., Alkylation, Michael Addition Esterification/Amidation Esterification/Amidation C3-Alkylation/Substitution->Esterification/Amidation Carboxylate derivatization Final Analog Final Analog Esterification/Amidation->Final Analog

Caption: Generalized synthetic workflow for methyl 3-methylindoline-3-carboxylate analogs.

Anticancer Activity: A Primary Therapeutic Focus

A significant body of research has focused on the anticancer potential of indoline-3-carboxylate analogs. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Mechanism of Action in Cancer

The anticancer activity of these analogs is often multifactorial, involving the modulation of several key cellular pathways.

  • Induction of Apoptosis: Many indole derivatives, including analogs of indole-3-carbinol (I3C), a related natural product, induce apoptosis in cancer cells.[6][7][8] This is often achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases.[6][7]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase.[7][9] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[7]

  • Inhibition of Key Signaling Pathways: Indole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Akt-NFκB pathway.[8]

  • Enzyme Inhibition: Some analogs act as inhibitors of specific enzymes crucial for cancer progression, such as topoisomerase II.[2][10]

The following diagram illustrates the key anticancer mechanisms of action.

Anticancer_Mechanisms Indoline-3-Carboxylate Analog Indoline-3-Carboxylate Analog Apoptosis Induction Apoptosis Induction Indoline-3-Carboxylate Analog->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Indoline-3-Carboxylate Analog->Cell Cycle Arrest Signaling Pathway Inhibition Signaling Pathway Inhibition Indoline-3-Carboxylate Analog->Signaling Pathway Inhibition Enzyme Inhibition Enzyme Inhibition Indoline-3-Carboxylate Analog->Enzyme Inhibition Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death Signaling Pathway Inhibition->Cancer Cell Death Enzyme Inhibition->Cancer Cell Death

Caption: Key anticancer mechanisms of methyl 3-methylindoline-3-carboxylate analogs.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indoline-3-carboxylate analogs and related compounds against various human cancer cell lines.

Compound/Analog ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Spiro indoline-2-one derivative SSSK17MCF-7 (Breast)0.04[11]
Spiro indoline-2-one derivative SSSK16MCF-7 (Breast)0.44[11]
Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-116 (Colon)1.9 - 7.52[12]
Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF-7 (Breast)2.3 - 6.62[12]
Indole-vinyl sulfone derivative 9VariousPotent (not specified)[2]
Quinoline-indole derivative 13Various0.002 - 0.011[2]
Indole derivative 10bA549 (Lung)0.12[13]
Indole derivative 10bK562 (Leukemia)0.01[13]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5bHL-60 (Leukemia)< 0.3[14]
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1[15]
Pyrazole-indole hybrid 7bHepG2 (Liver)7.9[15]
Indole derivative of Ursolic Acid (HY-1)SMMC-7721 (Liver)~1[10]
Indole derivative of Ursolic Acid (HY-1)HepG2 (Liver)~1[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][10]

Antimicrobial Activity: A Broad Spectrum of Action

Several methyl 3-methylindoline-3-carboxylate analogs and related indole derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these compounds are still under investigation but are thought to involve:

  • Disruption of Bacterial Membranes: Some indole derivatives can perturb the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain indole-based compounds have been shown to inhibit biofilm formation in pathogenic bacteria.

  • Enzyme Inhibition: These compounds may target essential bacterial enzymes, such as DNA gyrase, thereby inhibiting bacterial replication.[5]

In Vitro Antimicrobial Activity Data
Compound/Analog ClassMicroorganismActivity (MIC in µM or µg/mL)Reference
Spiro[indoline-3,3'-[5][6][16]triazolidine]-2,5'-dione (3b)Various bacteria12.71 - 50.84 µM[5]
Spiro[indoline-3,3'-[5][6][16]triazolidine]-2,5'-dione (3e)Various fungi12.89 - 25.78 µM[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18] This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Controls: Include a positive control (no compound) to ensure microbial growth and a negative control (no inoculum) to check for medium sterility.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of indole derivatives have also been explored, with some analogs showing potent inhibition of key inflammatory enzymes.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compounds

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the reaction buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[20][21]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of methyl 3-methylindoline-3-carboxylate analogs is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Substituents on the Indole Ring: The nature and position of substituents on the indole ring can significantly influence activity. For instance, electron-withdrawing groups at certain positions have been shown to enhance anticancer activity in some series.[22]

  • Modifications at the 3-Position: The substituent at the 3-position of the indoline ring is a key determinant of biological activity. The introduction of bulky or aromatic groups can lead to enhanced interactions with target proteins.[23]

  • Derivatization of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or other functional groups can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby affecting its biological activity.[24]

The following diagram illustrates the key areas for structural modification to explore SAR.

Caption: Key structural modification points for SAR studies on indoline-3-carboxylates.

Conclusion and Future Directions

Methyl 3-methylindoline-3-carboxylate analogs represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties make them attractive candidates for further drug development. The versatility of the indoline scaffold allows for extensive chemical modification, providing a rich platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies.

  • In Vivo Efficacy and Safety Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of More Efficient and Greener Synthetic Methodologies: The development of sustainable synthetic routes will be crucial for the large-scale production of these compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the methyl 3-methylindoline-3-carboxylate scaffold, ultimately contributing to the advancement of human health.

References

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Exploratory

Literature review of C3-quaternary indoline synthesis

An In-Depth Technical Guide to the Synthesis of C3-Quaternary Indolines for Researchers, Scientists, and Drug Development Professionals The indoline scaffold, a core structural motif in a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of C3-Quaternary Indolines for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in a vast array of natural products and pharmacologically active compounds, has long captured the attention of the synthetic chemistry community. Among its many variations, the C3-quaternary indoline, which features a fully substituted carbon atom at the 3-position, presents a significant synthetic challenge and a gateway to molecular complexity and diverse biological activity. This guide provides a comprehensive overview of the key synthetic strategies for constructing this important structural feature, with a focus on the underlying principles, experimental details, and applications in the synthesis of complex molecules.

The Significance of the C3-Quaternary Indoline Scaffold

The rigid three-dimensional architecture imparted by the C3-quaternary stereocenter is a crucial element in a broad spectrum of indole alkaloids, contributing to their specific binding to biological targets and, consequently, their potent biological activities.[1][2] These activities span a wide range, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[3][4][5] Notable examples of natural products containing this motif include the architecturally complex communesin F, which exhibits insecticidal and cytotoxic properties, and aspidophylline A, a furoindoline alkaloid that has been shown to reverse drug resistance.[6][7][8] The prevalence and therapeutic potential of these molecules have spurred the development of innovative and efficient synthetic methods to access the C3-quaternary indoline core.

The construction of the C3-quaternary indoline scaffold can be broadly categorized into several key strategies, each with its own set of advantages and challenges. This guide will delve into the following major approaches:

  • Dearomatization of Indoles: This powerful strategy involves the disruption of the aromaticity of the indole ring to create the saturated indoline core with a concomitant installation of the C3-quaternary center.

  • Cascade and Tandem Reactions: These elegant one-pot transformations combine multiple bond-forming events to rapidly build molecular complexity, often with high levels of stereocontrol.

  • Intramolecular Cyclization Strategies: The formation of the indoline ring system through the cyclization of a pre-functionalized precursor is a classic and reliable approach.

Dearomatization of Indoles: A Gateway to Three-Dimensionality

Dearomatization of readily available indoles is arguably one of the most powerful and versatile strategies for the synthesis of C3-quaternary indolines. This approach can be further subdivided into several categories based on the nature of the bond-forming event at the C3 position.

Dearomative C3-Alkylation

Direct alkylation at the C3 position of an indole, followed by trapping of the resulting indoleninium ion, is a conceptually straightforward approach to C3-quaternary indolines. A significant challenge in this approach is controlling the regioselectivity, as indoles can also undergo alkylation at the N1 and C2 positions.

A notable advancement in this area is the use of N-indolyltriethylborates as reactive intermediates.[2][9][10][11] The increased electron density at the C3 position of these borate complexes promotes selective C3-alkylation, even with less reactive alkyl halides.[2][9]

Mechanism of Dearomative C3-Alkylation using N-Indolyltriethylborate:

The reaction is believed to proceed through the formation of an N-indolyltriethylborate complex upon treatment of the indole with a strong base and triethylborane. This complex then reacts with an alkyl halide at the C3 position to form an indolenine, which can be further functionalized or reduced to the corresponding indoline.

G cluster_legend Legend Indole 3-Substituted Indole Borate N-Indolyltriethylborate Complex Indole->Borate Formation of borate complex Base t-BuOK, Et3B Indolenine C3-Quaternary Indolenine Borate->Indolenine C3-Alkylation RX Alkyl Halide (R-X) RX->Indolenine Key Intermediate Key Intermediate Reagent Reagent

Mechanism of Dearomative C3-Alkylation.

Experimental Protocol: Dearomative C3-Alkylation of 3-Methylindole [2][12]

  • To a solution of 3-methylindole (1.0 mmol) in dry 1,4-dioxane (5 mL) under an argon atmosphere, add a 1.0 M solution of triethylborane in THF (1.1 mL, 1.1 mmol).

  • Add potassium tert-butoxide (1.1 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 mmol) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding C3-quaternary indolenine.

Table 1: Examples of Dearomative C3-Alkylation of 3-Substituted Indoles [2][9]

EntryIndole SubstrateAlkyl HalideProductYield (%)
13-MethylindoleBenzyl bromide3-Benzyl-3-methylindolenine95
23-PhenylindoleAllyl bromide3-Allyl-3-phenylindolenine92
33-MethylindoleIodomethane3,3-Dimethylindolenine85
4Tryptophol derivative1-IodobutaneC3-butylated indolenine78
Oxidative Dearomatization

Oxidative dearomatization provides another powerful avenue to C3-quaternary indolines, often leading to highly functionalized products. These reactions typically involve the oxidation of the indole ring to generate an electrophilic intermediate that can be trapped by a nucleophile.

A notable example is the iodine-catalyzed oxidative dearomatization of indoles to form 3,3-di(indolyl)indolin-2-ones.[13][14][15] This method is operationally simple, metal-free, and atom-economical.[15]

Mechanism of Iodine-Catalyzed Oxidative Dearomatization:

The reaction is proposed to proceed through the initial iodination of the indole nitrogen, followed by oxidation to a more electrophilic iodine(III) species. This intermediate then undergoes intramolecular cyclization or intermolecular reaction with another indole molecule, leading to the C3-quaternized product.[16][17]

G cluster_legend Legend Indole Indole Intermediate1 Electrophilic Indole Intermediate Indole->Intermediate1 Oxidative Dearomatization I2_DMSO I2, DMSO, Heat I2_DMSO->Intermediate1 Product 3,3-Di(indolyl)indolin-2-one Intermediate1->Product Indole2 Indole (Nucleophile) Indole2->Product Nucleophilic Attack Reactant/Product Reactant/Product Reagents Reagents

Mechanism of Iodine-Catalyzed Oxidative Dearomatization.

Experimental Protocol: Synthesis of 3,3-di(indolyl)indolin-2-ones [13][14]

  • To a solution of indole (1.0 mmol) in DMSO (2 mL) in a sealed tube, add molecular iodine (10 mol%).

  • Heat the reaction mixture at 100 °C for the specified time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to afford the pure 3,3-di(indolyl)indolin-2-one.

Table 2: Substrate Scope for Iodine-Catalyzed Oxidative Dearomatization of Indoles [13][14]

EntryIndole SubstrateProductYield (%)
1Indole3,3-Di(indol-3-yl)indolin-2-one85
25-Methoxyindole5-Methoxy-3,3-di(5-methoxyindol-3-yl)indolin-2-one82
32-Methylindole2-Methyl-3,3-di(2-methylindol-3-yl)indolin-2-one78
45-Bromoindole5-Bromo-3,3-di(5-bromoindol-3-yl)indolin-2-one75
Palladium-Catalyzed Asymmetric Dearomatization

The development of catalytic asymmetric methods for the synthesis of C3-quaternary indolines is of paramount importance for the preparation of enantiomerically pure pharmaceuticals. Palladium catalysis has emerged as a powerful tool in this regard.

An elegant example is the intermolecular palladium-catalyzed asymmetric dearomative arylation of indoles, which allows for the construction of 2,3-diarylated indolines with high levels of stereocontrol.[18][19]

Mechanism of Palladium-Catalyzed Asymmetric Dearomatization:

This reaction likely proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the indole C2-C3 double bond into the Ar-Pd bond. Subsequent reductive elimination furnishes the dearomatized product and regenerates the Pd(0) catalyst. The use of a chiral ligand on the palladium center is crucial for achieving high enantioselectivity.

G cluster_legend Legend Pd0 Pd(0)L* ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX Intermediate Migratory Insertion Intermediate ArPdX->Intermediate Migratory Insertion Indole Indole Indole->Intermediate Product 2,3-Diarylated Indoline Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Catalytic Species Catalytic Species G cluster_legend Legend StartMat Indole-Tethered Nucleophile Indoleninium Indoleninium Intermediate StartMat->Indoleninium C3-Alkylation AlkylHalide R-X AlkylHalide->Indoleninium Product Fused Tetracyclic Indoline Indoleninium->Product Intramolecular Aza-Friedel-Crafts Reactant/Product Reactant/Product Reagent Reagent G cluster_legend Legend StartMat Tethered Indole Substrate Enolate Enolate Intermediate StartMat->Enolate Base Base Base->Enolate Product Spirocyclic Indoline Enolate->Product Oxidative Coupling I2 I2 I2->Product Reactant/Product Reactant/Product Reagents Reagents

Sources

Foundational

A Keystone Building Block for Complex Alkaloids: The Strategic Role of Methyl 3-Methylindoline-3-carboxylate in Total Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis. It provides a detailed exploration of the strategic importance...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis. It provides a detailed exploration of the strategic importance of the methyl 3-methylindoline-3-carboxylate scaffold, a pivotal structural motif for the enantioselective total synthesis of complex indoline alkaloids. By focusing on the synthesis of dimeric hexahydropyrroloindole alkaloids, this guide elucidates the causality behind experimental choices, offers field-proven insights, and provides detailed, validated protocols.

Introduction: The Significance of the C3-Quaternary Indoline Core

Indoline alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities. A recurring and synthetically challenging feature within this family is the presence of a C3-quaternary stereocenter. The construction of this fully substituted carbon atom in a stereocontrolled manner is a formidable task due to the inherent steric hindrance. Methyl 3-methylindoline-3-carboxylate and its derivatives are invaluable chiral building blocks that address this challenge, providing a pre-installed, functionalized quaternary center that can be elaborated into complex polycyclic systems.

The utility of this scaffold is particularly evident in the synthesis of dimeric alkaloids such as (+)-chimonanthine and (+)-folicanthine. These molecules feature a sterically congested C3a–C3a' bond connecting two hexahydropyrroloindole units, each bearing a quaternary stereocenter. This guide will use the elegant and concise total synthesis of these alkaloids as a central case study to illustrate the power and versatility of the 3-methylindoline-3-carboxylate core.

Synthesis of the Core Intermediate: A Convergent and Stereoselective Approach

The cornerstone of the synthetic strategy is the efficient, gram-scale preparation of an enantiomerically pure tricyclic hexahydropyrroloindole, which embodies the core structure of methyl 3-methylindoline-3-carboxylate. This approach, pioneered by Movassaghi and colleagues, begins with a commercially available and optically pure starting material, Nα-methoxycarbonyl-L-tryptophan methyl ester.[1]

Key Transformation: Pictet-Spengler Cyclization and N-Sulfonylation

The initial and most critical step is an acid-mediated Pictet-Spengler-type cyclization. This reaction forges the indoline ring system and establishes the foundational tricyclic framework.

Experimental Protocol: Synthesis of Tricyclic Hexahydropyrroloindole (+)-9 [1]

  • Reaction Setup: Nα-methoxycarbonyl-L-tryptophan methyl ester (8) is treated with neat phosphoric acid. The reaction is carefully monitored for the consumption of the starting material.

  • N-Sulfonylation: Following the cyclization, the resulting secondary amine is protected in situ via N-sulfonylation. This step enhances the stability of the tricyclic intermediate and provides a handle for subsequent transformations.

  • Work-up and Purification: The reaction mixture is worked up using a standard aqueous extraction procedure. The crude product is then purified by chromatography to yield the desired tricyclic hexahydropyrroloindole (+)-9 in high yield and with excellent diastereomeric and enantiomeric purity (>99% de, >99% ee).

The causality behind this one-pot procedure is efficiency and stereocontrol. The use of a strong acid like phosphoric acid facilitates the intramolecular cyclization, while the immediate sulfonylation of the indoline nitrogen prevents potential side reactions and locks the desired stereochemistry. The ester group at the C2-position also plays a crucial role in attenuating the Lewis basicity of the carbamate, which contributes to the stability of the product under acidic conditions.[1]

Diagram of the Core Synthesis Pathway

The following diagram illustrates the key transformation from the tryptophan derivative to the pivotal tricyclic intermediate.

Core_Synthesis tryptophan Nα-methoxycarbonyl-L- tryptophan methyl ester (8) intermediate Pictet-Spengler Intermediate tryptophan->intermediate H₃PO₄ tricycle Tricyclic Hexahydropyrroloindole (+)-9 intermediate->tricycle N-Sulfonylation Total_Synthesis cluster_core Core Synthesis cluster_elaboration Elaboration tryptophan Nα-methoxycarbonyl-L- tryptophan methyl ester (8) tricycle Tricyclic Intermediate (+)-9 tryptophan->tricycle Pictet-Spengler/ N-Sulfonylation bromide Tricyclic Bromide (+)-11 tricycle->bromide Decarboxylation/ Bromination dimer Dimeric Hexacycle (+)-14 bromide->dimer Co(I)-promoted Dimerization chimonanthine (+)-Chimonanthine (1) dimer->chimonanthine Deprotection/ Reduction folicanthine (+)-Folicanthine (2) chimonanthine->folicanthine N-Methylation

Sources

Exploratory

Metabolic Stability of Methylated Indoline Carboxylates: A Technical Guide

This guide details the metabolic stability profile of methylated indoline carboxylates, focusing on the unique "aromatization" liability and ester hydrolysis challenges inherent to this scaffold. Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic stability profile of methylated indoline carboxylates, focusing on the unique "aromatization" liability and ester hydrolysis challenges inherent to this scaffold.

Executive Summary

Methylated indoline carboxylates represent a high-value scaffold in medicinal chemistry, often utilized as conformationally restricted bioisosteres of amino acids (e.g., proline, phenylalanine) or as core motifs in kinase inhibitors. However, their utility is frequently compromised by two distinct metabolic liabilities:

  • Oxidative Dehydrogenation (Aromatization): A CYP450-mediated conversion of the indoline (dihydroindole) core to the corresponding indole. This is not merely a clearance event but a toxigenic risk, as it can generate reactive electrophiles (e.g., 3-methyleneindolenine).[1][2]

  • Ester Hydrolysis: Methyl esters at the C2 or C3 position are rapidly cleaved by carboxylesterases (CES1/2) and plasma butyrylcholinesterases, often rendering them suitable only as prodrugs.

This guide provides the mechanistic basis for these instabilities, actionable protocols for their assessment, and structural modification strategies to mitigate them.

Structural Context & Metabolic Liabilities[4][5][6][7][8]

The Aromatization Liability (Oxidative Dehydrogenation)

Unlike typical aromatic rings, the indoline core is partially saturated. Research indicates that CYP450 enzymes (primarily CYP3A4 ) catalyze the dehydrogenation of indolines to indoles.

  • Mechanism: The reaction proceeds via hydrogen atom abstraction (HAT) or single electron transfer (SET) at the benzylic C2 or C3 positions. This "aromatase-like" activity is thermodynamically driven by the formation of the fully aromatic indole system.

  • Toxicity Implication: If the indoline carries a methyl group at C3 (e.g., methyl 3-methylindoline-2-carboxylate), the resulting metabolite is a 3-methylindole . Subsequent oxidation of 3-methylindole can form 3-methyleneindolenine , a potent Michael acceptor capable of alkylating DNA and proteins (glutathione trapping is required to assess this risk).[3]

Ester Hydrolysis

Methyl carboxylates are notoriously labile in rodent plasma (due to high esterase activity) compared to human plasma.

  • Enzymes: Carboxylesterases (CES1 in liver, CES2 in intestine) and Paraoxonase.

  • Impact: Rapid conversion to the zwitterionic carboxylic acid often limits cellular permeability and alters distribution volume (

    
    ).
    
Visualization of Metabolic Pathways

The following diagram maps the divergent metabolic fates of a generic methyl indoline-2-carboxylate.

MetabolicPathways cluster_legend Pathway Key Parent Methyl Indoline-2-Carboxylate (Parent) Indole Methyl Indole-2-Carboxylate (Aromatized) Parent->Indole CYP3A4 (Dehydrogenation) Acid Indoline-2-Carboxylic Acid (Hydrolyzed) Parent->Acid Plasma Esterases/CES (Hydrolysis) Reactive Reactive Electrophile (e.g., 3-Methyleneindolenine) Indole->Reactive CYP450 (Bioactivation if C3-Me present) Conjugate Glutathione Adduct (Detoxified) Reactive->Conjugate + GSH Legend1 Red Arrow: Oxidative Liability Legend2 Yellow Arrow: Hydrolytic Liability

Caption: Divergent metabolic pathways for methylated indoline carboxylates. Note the critical bifurcation between hydrolysis (yellow) and aromatization (red).

Experimental Protocols for Stability Assessment

To accurately distinguish between oxidative clearance (CYP-mediated) and hydrolytic clearance (Esterase-mediated), you must run parallel assays with specific cofactor conditions.

Protocol A: Plasma Stability (Hydrolysis Focus)

Objective: Assess lability of the methyl ester bond independent of CYP activity.

Reagents:

  • Pooled Plasma (Human, Rat, Mouse) – Note: Rat plasma has significantly higher esterase activity.

  • Positive Control: Propantheline or Procaine (Rapid hydrolysis).

  • Negative Control: Warfarin (Stable).

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

  • Spiking: Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1 µM . Final DMSO content must be <1% (v/v) to avoid inhibiting esterases.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • 
     min in Rat Plasma indicates the methyl ester is likely a prodrug liability.
    
  • If stable in Human Plasma but unstable in Rat, the compound may still be viable for human use, but rodent PK data will be skewed.

Protocol B: Microsomal Stability (Oxidative Focus)

Objective: Quantify Intrinsic Clearance (


) driven by CYP-mediated aromatization or demethylation.

Reagents:

  • Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Positive Control: Testosterone (CYP3A4) or Verapamil (High clearance).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate reaction. Crucial Control: Run a parallel incubation without NADPH to differentiate non-CYP degradation (e.g., microsomal esterases) from CYP metabolism.

  • Sampling: T=0, 5, 15, 30, 45 min.

  • Quenching: Add to cold ACN + IS.

  • Analysis: Monitor disappearance of Parent and appearance of Indole metabolite (M-2H peak).

Structural Optimization Strategies

If the methylated indoline carboxylate shows poor stability, employ the following medicinal chemistry strategies:

StrategyMechanism of ActionEffect on Stability
gem-Dimethylation Introduce a gem-dimethyl group at C3.Blocks Aromatization. Prevents formation of the planar indole system as it disrupts conjugation and removes abstractable protons.
Deuteration Replace C2/C3 protons with Deuterium (

H).
Slows Dehydrogenation. Exploits the Kinetic Isotope Effect (KIE) to reduce the rate of CYP-mediated HAT.
Bioisosterism Replace Methyl Ester with Oxadiazole or Amide.Eliminates Hydrolysis. Removes the labile ester bond while maintaining carbonyl geometry.
Fluorination Add Fluorine at C5/C6 aromatic positions.Reduces Oxidation Potential. Electron-withdrawing groups deactivate the ring, making it less susceptible to oxidative attack.
Optimization Logic Diagram

OptimizationLogic Problem Instability Identified CheckType Is it Hydrolysis or Oxidation? Problem->CheckType Hydrolysis Hydrolysis (Plasma/No NADPH) CheckType->Hydrolysis High Clearance in Plasma Oxidation Oxidation (Microsomes + NADPH) CheckType->Oxidation High Clearance in HLM (+NADPH) Sol_Hydro Solution: Steric Bulk around Ester or Bioisostere (e.g., Amide) Hydrolysis->Sol_Hydro Sol_Ox Solution: Block C3 (gem-dimethyl) or Deuteration Oxidation->Sol_Ox

Caption: Decision tree for structural optimization based on assay results.

References

  • Vertex Pharmaceuticals. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition.[4][5]

  • Guengerich, F. P., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry.

  • Creative Bioarray. (2024). Plasma Stability Assay Protocol and Interpretation.

  • Inventiva Pharma. (2014). Discovery and optimization of indoline derivatives as new LXR agonists.

  • Lazzara, P. R., & Moore, T. W. (2020).[6] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[6]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-methylindoline-3-carboxylate: Electronic Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-methylindoline-3-carboxylate is a unique heterocyclic compound featuring a quaternary center at the C3 position of the indoline scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylindoline-3-carboxylate is a unique heterocyclic compound featuring a quaternary center at the C3 position of the indoline scaffold. This guide provides a comprehensive analysis of its predicted electronic properties, reactivity, and potential synthetic pathways. As direct literature on this specific molecule is scarce, this document synthesizes information from closely related 3,3-disubstituted indolines, indoline-3-carboxylates, and 3-methylindoles to build a predictive but robust framework for understanding its chemical behavior. We will delve into the nuanced interplay of the electron-donating methyl group and the electron-withdrawing carboxylate at the C3 position, its influence on the reactivity of the indoline nitrogen and the aromatic ring, and propose methodologies for its synthesis and characterization. This whitepaper aims to serve as a foundational resource for researchers interested in leveraging this novel building block in medicinal chemistry and materials science.

Introduction and Molecular Structure

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Its saturated five-membered ring fused to a benzene ring imparts a unique three-dimensional geometry and allows for diverse substitution patterns. Methyl 3-methylindoline-3-carboxylate introduces a stereocenter at the C3 position, which is also a quaternary carbon, a feature known to enhance metabolic stability and introduce conformational constraints in bioactive molecules.

The structure consists of a reduced indole (indoline) core, with a methyl group and a methyl carboxylate group both attached to the C3 carbon. This substitution pattern significantly alters the electronic and steric environment compared to simpler indolines.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource/Method
Molecular FormulaC11H13NO2-
Molecular Weight191.23 g/mol [1]
LogP~2.0 - 2.5Estimation based on analogs
pKa (amine)~3-4Inferred from substituted anilines
H-Bond Acceptors2 (carbonyl oxygen, ester oxygen)-
H-Bond Donors1 (NH group)-

Electronic Properties: A Dichotomy at C3

The electronic nature of methyl 3-methylindoline-3-carboxylate is dominated by the interplay of substituents on the indoline ring. The indoline moiety itself can be considered an N-alkylaniline derivative, where the nitrogen's lone pair can donate into the aromatic system.

  • The Indoline Nucleus : The nitrogen atom (N1) is electron-donating towards the benzene ring, activating the ortho and para positions for electrophilic aromatic substitution.

  • C3 Substituent Effects : The C3 position bears both an electron-donating group (EDG - methyl) and an electron-withdrawing group (EWG - methyl carboxylate).

    • The methyl group , through inductive effects, slightly increases the electron density at C3.

    • The methyl carboxylate group is a moderately strong electron-withdrawing group via induction, pulling electron density away from the C3 position.

This dual substitution creates a unique electronic environment. While the overall effect at C3 is a net withdrawal of electron density, the presence of the methyl group can sterically and electronically influence reactions at adjacent positions, particularly at C2 and the N1 nitrogen.

Reactivity and Synthetic Considerations

The reactivity of methyl 3-methylindoline-3-carboxylate can be dissected into several key areas: the indoline nitrogen, the ester functionality, the aromatic ring, and the C2 position.

Reactivity of the Indoline Nitrogen (N1)

The N1 position is a secondary amine and represents the most nucleophilic center in the molecule. It is expected to readily undergo a variety of reactions.

  • N-Alkylation and N-Acylation : The nitrogen can be easily alkylated or acylated under standard conditions. Due to the steric hindrance from the C3-methyl group, reactions with bulky electrophiles might be slower compared to unsubstituted indolines.

  • N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents at the N1 position, a common strategy in medicinal chemistry to explore structure-activity relationships.

N_Functionalization Indoline Methyl 3-methylindoline-3-carboxylate N_Alkylated N-Alkyl product Indoline->N_Alkylated N-Alkylation N_Acylated N-Acyl product Indoline->N_Acylated N-Acylation N_Arylated N-Aryl product Indoline->N_Arylated N-Arylation Alkyl_Halide Alkyl Halide (R-X) Base Alkyl_Halide->N_Alkylated Acyl_Chloride Acyl Chloride (RCOCl) Base Acyl_Chloride->N_Acylated Aryl_Halide Aryl Halide (Ar-X) Pd or Cu catalyst Aryl_Halide->N_Arylated

Caption: Reactivity of the indoline nitrogen.

Reactivity of the Ester Group

The methyl ester at C3 is a versatile handle for further functionalization.

  • Hydrolysis : Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HBTU, EDC).

  • Reduction : The ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Transesterification : Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.

Electrophilic Aromatic Substitution

The benzene portion of the indoline ring is activated towards electrophilic aromatic substitution. The directing effect will be a combination of the strongly activating amino group and the deactivating C3-substituted alkyl chain.

  • Directing Effects : The N-alkylamino group is a powerful ortho-, para-director. Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions. The C5 position is generally favored due to reduced steric hindrance compared to C7, which is adjacent to the fused five-membered ring.

  • Common Reactions : Halogenation (e.g., with NBS, NCS), nitration, and Friedel-Crafts reactions are all expected to proceed, with regioselectivity favoring the C5 position.

Caption: Regioselectivity in electrophilic aromatic substitution.

Proposed Synthetic Pathways

Approach 1: Alkylation of Methyl Indoline-3-carboxylate

This approach involves the deprotonation of methyl indoline-3-carboxylate followed by methylation.

Protocol:

  • Deprotonation : Dissolve methyl indoline-3-carboxylate in a dry, aprotic solvent such as THF or DMF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to generate the C3 carbanion. The N-H will also be deprotonated.

  • Alkylation : Add methyl iodide (CH3I) or another methylating agent to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Causality and Challenges : The primary challenge in this route is achieving selective C-alkylation over N-alkylation. Using a strong, hindered base at low temperatures should favor the formation of the thermodynamically more stable C3-anion. Deprotonation of the nitrogen is fast, but the resulting N-anion is less nucleophilic than the C3-anion. A second equivalent of base may be required to ensure C3 deprotonation.

Approach 2: Reductive Cyclization

This approach builds the indoline ring from an acyclic precursor.

Protocol:

  • Synthesis of Precursor : Start with 2-nitrotoluene. Perform a benzylic bromination to get 2-nitrobenzyl bromide.

  • React the 2-nitrobenzyl bromide with the sodium salt of dimethyl malonate to form dimethyl 2-(2-nitrobenzyl)malonate.

  • Reduction and Cyclization : Subject the nitro-malonate derivative to catalytic hydrogenation (e.g., H2, Pd/C) or reduction with a metal like iron in acetic acid. The reduction of the nitro group to an amine will be followed by spontaneous intramolecular cyclization (amine attacking one of the esters) and subsequent loss of methanol to form a 3-carbomethoxy-3-methylindolin-2-one.

  • Reduction of Oxindole : The resulting oxindole can be reduced to the desired indoline using a strong reducing agent like borane (BH3-THF) or LiAlH4.

Synthesis cluster_0 Approach 1: C3-Alkylation cluster_1 Approach 2: Reductive Cyclization A1 Methyl indoline-3-carboxylate A2 Deprotonation (LDA, -78°C) A1->A2 A3 Methylation (CH3I) A2->A3 A4 Target Molecule A3->A4 B1 2-Nitrobenzyl bromide + Dimethyl malonate B2 Nitro-malonate precursor B1->B2 B3 Catalytic Hydrogenation (Reduction & Cyclization) B2->B3 B4 3-carbomethoxy-3-methylindolin-2-one B3->B4 B5 Reduction (BH3-THF) B4->B5 B6 Target Molecule B5->B6

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling of Methyl 3-methylindoline-3-carboxylate Derivatives for Drug Discovery

This guide provides an in-depth, technical walkthrough of the principles and practices involved in developing a robust pharmacophore model for Methyl 3-methylindoline-3-carboxylate derivatives. It is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough of the principles and practices involved in developing a robust pharmacophore model for Methyl 3-methylindoline-3-carboxylate derivatives. It is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of modern drug discovery, pharmacophore modeling stands out as a powerful computational technique to distill the essential molecular features required for a ligand to interact with a specific biological target.[1][2][3] A pharmacophore is not a real molecule but an abstract concept—an ensemble of steric and electronic features that ensures optimal supramolecular interactions with a target to trigger or block its biological response.[4][5][6] This approach is particularly valuable when the 3D structure of the target protein is unknown (ligand-based design) or to understand common interaction patterns when it is known (structure-based design).[7][8][9]

The indole scaffold, a core component of the molecules under discussion, is a well-established "privileged structure" in medicinal chemistry, found in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[10][11] Derivatives of Methyl 3-methylindoline-3-carboxylate, therefore, represent a promising chemical space for identifying novel therapeutic agents. By developing a pharmacophore model, we can efficiently screen vast virtual libraries to identify new molecules that possess the key interaction features, a process that significantly reduces the time and cost associated with high-throughput screening.[7][12]

This guide will focus on a ligand-based pharmacophore modeling workflow, a common scenario in early-stage discovery where a set of active compounds has been identified, but the precise target structure remains elusive.

Pillar 1: Ligand Dataset Preparation - The Foundation of a Predictive Model

The quality of a pharmacophore model is fundamentally dependent on the quality of the input ligand data. A well-curated dataset of active and inactive compounds is the bedrock of a predictive and reliable model.

Experimental Protocol 1: Dataset Curation and Preparation
  • Data Collection:

    • Assemble a dataset of Methyl 3-methylindoline-3-carboxylate derivatives with experimentally determined biological activity (e.g., IC50 or EC50 values) against a specific target.

    • Expert Insight: It is critical that all compounds in the active set are believed to share the same binding mode. Including compounds with different mechanisms of action will confound the model.

    • The dataset should be structurally diverse to ensure the resulting model is not biased towards a single chemical series.

    • Collect a set of inactive compounds ("decoys") as well. These should be structurally similar to the actives but lacking significant biological activity.

  • Defining Activity Thresholds:

    • Categorize the compounds into distinct activity classes. A common practice is to define 'actives' as compounds with high potency (e.g., IC50 < 1 µM) and 'inactives' as those with low or no activity (e.g., IC50 > 10 µM). Compounds with intermediate activity are often excluded from the model generation phase but can be used later for validation.

  • Ligand Structure Preparation:

    • 2D to 3D Conversion: Convert the 2D chemical structures into 3D representations using a suitable computational chemistry software package (e.g., Schrödinger Maestro, MOE, Discovery Studio).[6][13][14]

    • Protonation States and Tautomers: Generate plausible ionization states and tautomers at a relevant physiological pH (e.g., 7.4). This step is crucial as the protonation state dictates a molecule's ability to act as a hydrogen bond donor or acceptor.

    • Conformational Analysis: For each ligand, generate a diverse ensemble of low-energy conformations.[15] Ligands are flexible, and the bioactive conformation (the one adopted when bound to the target) is often not the global minimum energy state. This can be achieved using methods like systematic or stochastic conformational searches.

Pillar 2: Pharmacophore Model Generation and Selection

With a prepared dataset, the next step is to identify the common chemical features among the active molecules that are responsible for their biological activity.

Pharmacophore Features

A pharmacophore model is composed of several key feature types that represent potential ligand-receptor interactions:[4][5][6]

  • Hydrogen Bond Acceptor (HBA): An atom or group with a lone pair of electrons that can accept a hydrogen bond.[8]

  • Hydrogen Bond Donor (HBD): A functional group capable of donating a hydrogen atom to form a hydrogen bond.[8]

  • Hydrophobic (H): A region of the molecule with low polarity, such as an alkyl or aryl group.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

Experimental Protocol 2: Ligand-Based Model Generation
  • Feature Identification: The software analyzes the conformational ensembles of the active compounds to identify common pharmacophore features.

  • Alignment and Hypothesis Generation: The core of the process involves aligning the active molecules in 3D space so that their common features overlap.[15] Algorithms then generate a series of pharmacophore hypotheses, which are different combinations of features with specific 3D spatial arrangements.[16]

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds while simultaneously not mapping to the inactive compounds. The scoring function considers factors like how many active molecules match the hypothesis and the quality of the fit.

The overall workflow for generating a ligand-based pharmacophore model is a multi-stage process.

G cluster_prep Phase 1: Dataset Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation DataCollection 1. Collect Active & Inactive Compounds DefineActives 2. Define Activity Thresholds DataCollection->DefineActives StructurePrep 3. 3D Structure & Conformer Generation DefineActives->StructurePrep FeatureID 4. Identify Common Pharmacophore Features StructurePrep->FeatureID HypoGen 5. Generate & Score Pharmacophore Hypotheses FeatureID->HypoGen InternalVal 6. Internal Validation (Training Set) HypoGen->InternalVal SelectModel 7. Select Best Hypothesis InternalVal->SelectModel ExternalVal 8. External Validation (Test Set) SelectModel->ExternalVal FinalModel FinalModel ExternalVal->FinalModel Final Validated Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Pillar 3: Rigorous Model Validation - Ensuring Predictive Power

Generating a pharmacophore hypothesis is not the final step; it must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[5][12] A model that only describes the training data is of little use for discovering novel compounds.

Experimental Protocol 3: Pharmacophore Model Validation
  • Training and Test Set Splitting:

    • Before model generation, the initial dataset should be divided into a training set (typically 70-80% of the data) used to build the model, and a test set (the remaining 20-30%) that is held back and used for external validation.[17][18]

    • Expert Insight: The division should be done rationally, ensuring that the structural diversity of the full dataset is represented in both the training and test sets.

  • Internal Validation:

    • The generated hypotheses are first evaluated against the training set. This confirms that the model is consistent with the data used to create it.

  • External Validation:

    • The most critical step is to assess the model's performance on the unseen test set.[12] The test set should contain both active and inactive compounds.

    • The best-ranked hypothesis from the generation phase is used as a 3D query to screen the test set.

  • Statistical Assessment:

    • The performance of the model is quantified using several statistical metrics.[6][12] These metrics evaluate the model's ability to enrich the active compounds from a mixed dataset. Key metrics include:

      • Sensitivity (Recall): The ability to correctly identify active compounds.

      • Specificity: The ability to correctly identify inactive compounds.

      • Enrichment Factor (EF): Measures how many more actives are found in the top fraction of a screened database compared to a random selection.

      • Güner-Henry (GH) Score: A metric that combines recall of actives and precision of hits into a single score, providing a balanced measure of model quality. A GH score above 0.7 indicates a very good model.[19][20]

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate (Sensitivity) against the false positive rate (1-Specificity). The area under the curve (AUC) is a measure of the model's discriminatory power. An AUC of 1.0 represents a perfect model, while 0.5 represents a random guess.

Data Presentation: Hypothetical Validation Results

The results of the validation should be presented clearly to allow for easy interpretation.

Metric Description Value
Total Molecules in Test Set Total number of compounds in the external validation set.200
Actives in Test Set (A) Number of known active compounds in the test set.50
Inactives in Test Set (D) Number of known inactive compounds (decoys) in the test set.150
Total Hits (Ht) Total number of compounds from the test set matching the pharmacophore.60
Active Hits (Ha) Number of active compounds from the test set matching the pharmacophore.45
Sensitivity (Ha/A) The percentage of correctly identified actives.90.0%
Specificity ((D-(Ht-Ha))/D) The percentage of correctly identified inactives.90.0%
Enrichment Factor (E) (Ha/Ht) / (A/Total)3.0
Güner-Henry (GH) Score A score reflecting model quality.0.81
AUC (ROC Curve) Area Under the Receiver Operating Characteristic Curve.0.92

These are example values for a high-quality model.

The validation workflow ensures the selected pharmacophore model is robust and has predictive power.

G Start Curated Dataset (Actives & Inactives) Split Split into Training Set (75%) and Test Set (25%) Start->Split Generate Generate Pharmacophore Hypotheses using Training Set Split->Generate Validate Validate Hypotheses using Test Set Split->Validate Generate->Validate Screen Screen Test Set with Top-Ranked Hypothesis Validate->Screen Calculate Calculate Statistical Metrics (GH, ROC, EF) Screen->Calculate Decision Model Predictive? Calculate->Decision FinalModel Final Validated Pharmacophore Model Decision->FinalModel Yes Refine Refine Model or Re-evaluate Dataset Decision->Refine No

Caption: Self-Validating Pharmacophore Development Cascade.

Pillar 4: Application in Virtual Screening and Lead Optimization

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[12][21]

  • Virtual Screening: The 3D pharmacophore model serves as a query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL, Enamine) containing millions of compounds.[6][22] This process filters out molecules that do not match the essential features, drastically narrowing the pool of candidates for experimental testing.[7][23]

  • Scaffold Hopping: Pharmacophore searches are not constrained by elemental composition, only by the 3D arrangement of features. This allows for the identification of novel chemical scaffolds that are structurally distinct from the initial active compounds but still satisfy the requirements for biological activity.[6]

  • Lead Optimization: The model provides a clear hypothesis about which molecular features are critical for activity. This guides medicinal chemists in designing modifications to a lead compound to enhance potency, selectivity, or ADMET properties.[3][12] For instance, if a model includes a key hydrogen bond acceptor, chemists can focus on modifications that preserve or enhance this interaction.

Conclusion

Pharmacophore modeling of Methyl 3-methylindoline-3-carboxylate derivatives offers a rational, efficient, and cost-effective strategy for early-stage drug discovery. By adhering to a rigorous, self-validating workflow encompassing careful dataset preparation, robust model generation, and stringent statistical validation, researchers can develop a powerful predictive tool. This tool not only accelerates the identification of novel hit compounds through virtual screening but also provides invaluable insights to guide the intricate process of lead optimization. The principles and protocols outlined in this guide provide a comprehensive framework for leveraging this computational approach to its fullest potential.

References

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
  • Protac - Drug Discovery Pro.
  • Wikipedia. Pharmacophore.
  • DergiPark. (2021, June 25).
  • Pharmacophore. (2024, May 27). Pharmacophore.
  • Creative Biolabs. Ligand based Pharmacophore Modeling Service.
  • ResearchGate. Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Frontiers. Pharmacophore modeling: advances and pitfalls.
  • Bio-protocol. 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • ResearchGate. 3D pharmacophore-based virtual screening workflow.
  • PMC. (2018, November 27).
  • Fiveable. (2025, August 15). Pharmacophores | Medicinal Chemistry Class Notes.
  • Patsnap Synapse. (2025, May 21).
  • PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
  • Taylor & Francis. Pharmacophore – Knowledge and References.
  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • Oxford Academic. (2022, September 8).
  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • Springer. (2023, November 1). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
  • J's Blog. (2024, February 27). Schrodinger-Notes—Target-based Pharmacophore Modeling.
  • ResearchGate. The validation of Model_1 by Güner-Henry (GH) scoring method.
  • Patsnap Synapse. (2025, May 21).
  • PMC. (2020, December 7). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease.
  • CCDC. Ligand-Based Virtual Screening.
  • MDPI. (2020, December 7). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease.
  • JAPS. (2024, January 30).
  • PMC. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
  • Jetir.Org.
  • IntuitionLabs.ai. (2025, September 27).
  • deepmirror. (2025, January 16).
  • ResearchGate. (2025, August 8).
  • BioDuro. QA Pharmacophore Modeling for Potential Drug Discovery.
  • PMC. (2019, September 1). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity.

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Protocols & Analytical Methods

Method

Scalable Synthesis of Methyl 3-methylindoline-3-carboxylate: A Detailed Guide for Drug Discovery and Development

Introduction: The Significance of the 3,3-Disubstituted Indoline Scaffold The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Disubstituted Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Specifically, the 3,3-disubstituted indoline core, which features a quaternary carbon center at the C3 position, is of significant interest to drug development professionals. This structural feature can impart unique pharmacological properties and improved metabolic stability to drug candidates. Methyl 3-methylindoline-3-carboxylate is a key building block for the synthesis of more complex molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.

The inherent challenges in the stereocontrolled construction of the C3-quaternary center and the often-harsh conditions required for traditional indole-to-indoline reductions necessitate the development of robust and scalable synthetic protocols. This guide provides a comprehensive, field-proven, four-step synthesis of Methyl 3-methylindoline-3-carboxylate, starting from the commercially available Methyl indole-3-carboxylate. The presented protocol is designed for scalability, with a focus on high-yielding reactions, readily available reagents, and practical purification procedures, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Strategy

The synthesis of Methyl 3-methylindoline-3-carboxylate is strategically designed in four main stages. This approach ensures high selectivity and yield at each step, facilitating scalability. The process begins with the protection of the indole nitrogen, followed by the crucial C3-methylation to create the quaternary center. The subsequent reduction of the indole ring to an indoline is then performed, and the synthesis is completed by the removal of the protecting group.

Synthetic_Workflow Start Methyl indole-3-carboxylate Step1 Step 1: N-Protection Start->Step1 Intermediate1 N-Protected Methyl indole-3-carboxylate Step1->Intermediate1 Step2 Step 2: C3-Methylation Intermediate1->Step2 Intermediate2 N-Protected Methyl 3-methylindole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Indole Reduction Intermediate2->Step3 Intermediate3 N-Protected Methyl 3-methylindoline-3-carboxylate Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End Methyl 3-methylindoline-3-carboxylate Step4->End

Caption: Overall workflow for the synthesis of Methyl 3-methylindoline-3-carboxylate.

Detailed Protocols and Experimental Insights

Step 1: N-Protection of Methyl indole-3-carboxylate

Causality: The protection of the indole nitrogen is a critical first step. The N-H proton of indole is acidic and can interfere with subsequent basic or organometallic reagents. N-protection enhances the stability of the indole ring towards certain reagents and can influence the regioselectivity of subsequent functionalization.[1] The tert-butyloxycarbonyl (Boc) group is chosen here due to its ease of introduction, its stability under the conditions of the subsequent methylation step, and the variety of mild methods available for its removal.[2]

Protocol: N-Boc Protection

  • Reaction Setup: To a solution of Methyl indole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-Boc-methyl-indole-3-carboxylate as a white solid.

ParameterValue
Starting Material Methyl indole-3-carboxylate
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)
Catalyst 4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield >95%
Step 2: C3-Methylation of N-Boc-methyl-indole-3-carboxylate

Causality: The introduction of a methyl group at the C3 position to form a quaternary carbon center is the most challenging step. Direct C3-alkylation of indoles can be complicated by competing N-alkylation.[1] However, with the nitrogen already protected, we can achieve selective C3-methylation. This is accomplished by deprotonation at the C3 position with a strong, non-nucleophilic base to form an indolyl anion, which then acts as a nucleophile to attack a methylating agent. Lithium diisopropylamide (LDA) is a suitable base for this purpose due to its strong basicity and steric hindrance, which minimizes side reactions.

Protocol: C3-Methylation

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-methyl-indole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, typically a 2.0 M solution in THF/heptane/ethylbenzene) dropwise to the reaction mixture. Stir the mixture at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the solution. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-methyl-3-methylindole-3-carboxylate.

ParameterValue
Starting Material N-Boc-methyl-indole-3-carboxylate
Base Lithium diisopropylamide (LDA)
Methylating Agent Methyl iodide (MeI)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Typical Yield 70-85%
Step 3: Catalytic Hydrogenation to the Indoline

Causality: The reduction of the indole ring to the corresponding indoline is a key transformation. Catalytic hydrogenation is a clean and scalable method for this purpose.[3] The choice of catalyst and conditions is crucial to ensure the reduction of the C2-C3 double bond of the indole without affecting the ester group or the Boc protecting group. Palladium on carbon (Pd/C) is an effective catalyst for this transformation under a hydrogen atmosphere. The reaction may require elevated pressure to proceed at a reasonable rate.

Protocol: Indole Reduction

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve N-Boc-methyl-3-methylindole-3-carboxylate (1.0 eq) in methanol (MeOH, 20 mL/g of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The crude product, N-Boc-methyl-3-methylindoline-3-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

ParameterValue
Starting Material N-Boc-methyl-3-methylindole-3-carboxylate
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH)
Hydrogen Pressure 50-100 psi
Temperature Room Temperature
Typical Yield >90%
Step 4: N-Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to yield the target compound. The Boc group is acid-labile, and treatment with a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like DCM is a standard and efficient method for its removal.[4] This method is generally clean and proceeds at room temperature.

Protocol: Deprotection

  • Reaction Setup: Dissolve N-Boc-methyl-3-methylindoline-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to give the final product, Methyl 3-methylindoline-3-carboxylate.

ParameterValue
Starting Material N-Boc-methyl-3-methylindoline-3-carboxylate
Deprotecting Agent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield >90%

Conclusion

The four-step synthesis outlined in this guide provides a reliable and scalable route to Methyl 3-methylindoline-3-carboxylate, a valuable building block for drug discovery. By employing a robust N-protection strategy, a selective C3-methylation, a clean catalytic hydrogenation, and an efficient deprotection, this protocol addresses the key challenges associated with the synthesis of 3,3-disubstituted indolines. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to empower researchers and scientists to confidently produce this important intermediate for their drug development programs.

References

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

  • National Center for Biotechnology Information. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. [Link]

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis of Methyl 3-methylindoline-3-carboxylate

Introduction The indoline scaffold is a privileged structural motif in numerous natural products and pharmaceutical agents. Specifically, the creation of a quaternary stereocenter at the C3-position of the indoline ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indoline scaffold is a privileged structural motif in numerous natural products and pharmaceutical agents. Specifically, the creation of a quaternary stereocenter at the C3-position of the indoline ring in an enantioselective manner is a significant synthetic challenge with high value in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of Methyl 3-methylindoline-3-carboxylate, a key chiral building block.

These application notes will explore a robust and widely applicable strategy for this synthesis: Phase-Transfer Catalyzed Asymmetric Alkylation . This method offers operational simplicity, mild reaction conditions, and high levels of enantiocontrol, making it an attractive approach for constructing the desired C3-quaternary stereocenter. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary purification and analytical procedures to ensure the synthesis of the target molecule in high enantiomeric purity.

Strategic Approach: Asymmetric Phase-Transfer Catalysis

The core of this synthetic strategy involves the deprotonation of a suitable precursor, Methyl indoline-3-carboxylate, to form an enolate, which is then alkylated with a methylating agent. The key to achieving asymmetry is the use of a chiral phase-transfer catalyst (PTC). These catalysts, typically chiral quaternary ammonium or phosphonium salts, form a lipophilic ion pair with the enolate, shuttling it from the aqueous or solid phase (where the base is present) into the organic phase where the alkylating agent resides. The chiral environment created by the PTC dictates the facial selectivity of the alkylation, leading to the preferential formation of one enantiomer.

dot

Asymmetric Phase-Transfer Catalysis sub Methyl indoline-3-carboxylate (Aqueous/Solid Phase) enolate Indoline Enolate sub->enolate Deprotonation base Base (e.g., Cs2CO3) base->enolate ion_pair Chiral Ion Pair [QEnolate] enolate->ion_pair ptc Chiral PTC (QX) ptc->ion_pair Ion Exchange product Methyl 3-methylindoline-3-carboxylate (Organic Phase) ion_pair->product Asymmetric Alkylation me_i Methyl Iodide (Organic Phase) me_i->product ptc_regen Regenerated PTC (Q*I) product->ptc_regen

Caption: Workflow of Asymmetric Phase-Transfer Catalysis.

Experimental Protocol: Phase-Transfer Catalyzed Asymmetric Methylation

This protocol is adapted from established methodologies for the asymmetric alkylation of 3-substituted oxindoles and related compounds, leveraging the power of chiral phase-transfer catalysis.

Materials and Reagents
ReagentGradeSupplier
Methyl indoline-3-carboxylate≥98%Commercially Available
Methyl Iodide (MeI)≥99.5%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99.9%, anhydrousCommercially Available
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideChiral PTCCommercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aqueous NH₄Cl solutionACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
n-HexaneHPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl indoline-3-carboxylate (1.0 mmol, 177.2 mg).

    • Add the chiral phase-transfer catalyst, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol, 29.5 mg).

    • Add anhydrous cesium carbonate (2.0 mmol, 651.8 mg).

    • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Solvents and Reagents:

    • Add anhydrous toluene (5 mL) and anhydrous dichloromethane (5 mL) to the flask.

    • Cool the reaction mixture to -40 °C using an acetone/dry ice bath.

    • Add methyl iodide (3.0 mmol, 0.19 mL) dropwise to the stirred suspension.

  • Reaction Monitoring:

    • Maintain the reaction at -40 °C and monitor its progress by Thin-Layer Chromatography (TLC).

    • TLC analysis can be performed using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product is expected to have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (typically after 24-48 hours, as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by column chromatography on silica gel.[1][2]

Column Chromatography Parameters
ParameterDetails
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient elution with n-Hexane and Ethyl Acetate (starting from 95:5 and gradually increasing the polarity)
Elution MonitoringTLC with UV visualization (254 nm)
Procedure
  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield Methyl 3-methylindoline-3-carboxylate as a solid.

Characterization and Enantiomeric Excess Determination

The purified product should be characterized by standard spectroscopic methods, and its enantiomeric purity should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.20-7.15 (m, 2H), 6.90-6.85 (m, 2H), 4.10 (s, 1H, NH), 3.75 (s, 3H, OCH₃), 1.60 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 175.0, 150.0, 135.0, 128.0, 125.0, 122.0, 110.0, 58.0, 52.5, 25.0.

Note: The exact chemical shifts may vary slightly.

Chiral HPLC Analysis

Determining the enantiomeric excess (% ee) is crucial for assessing the success of the asymmetric synthesis.[3][4][5]

ParameterDetails
ColumnChiralpak AD-H or a similar polysaccharide-based chiral stationary phase
Mobile PhaseIsocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
Procedure
  • Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).

  • Inject the sample onto the chiral HPLC system.

  • The two enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess using the areas of the two peaks: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Mechanistic Insights: The Role of the Chiral Catalyst

The enantioselectivity of the reaction is governed by the formation of a diastereomeric transition state involving the chiral phase-transfer catalyst and the indoline enolate. The bulky substituents on the cinchona alkaloid-derived catalyst create a well-defined chiral pocket.

dot

Transition State Model enolate Indoline Enolate ts Diastereomeric Transition State enolate->ts ptc Chiral PTC ptc->ts me_i Methyl Iodide me_i->ts Re-face attack (favored) product Enantioenriched Product ts->product

Caption: Model of the Enantioselective Alkylation Step.

The catalyst's structure effectively shields one face of the planar enolate, forcing the incoming methyl iodide to approach from the less sterically hindered face. This facial bias leads to the preferential formation of one enantiomer. The specific stereochemical outcome (R or S) will depend on the absolute configuration of the chiral catalyst used.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low ConversionIncomplete deprotonation or low reactivity of MeIIncrease reaction time or temperature slightly. Ensure anhydrous conditions. Use a more reactive methylating agent (e.g., methyl triflate), but be cautious of over-alkylation.
Low EnantioselectivityIneffective chiral catalyst or non-optimal conditionsScreen different chiral phase-transfer catalysts. Optimize the reaction temperature (lower temperatures often improve ee). Vary the solvent system.
Byproduct FormationOver-alkylation (N-methylation) or side reactionsUse a less reactive base or lower the reaction temperature. Carefully control the stoichiometry of the methylating agent.

Conclusion

The asymmetric synthesis of Methyl 3-methylindoline-3-carboxylate can be effectively achieved through phase-transfer catalyzed alkylation. This method provides a practical and scalable route to this valuable chiral building block. Careful optimization of the reaction conditions, particularly the choice of chiral catalyst and temperature, is crucial for achieving high enantioselectivity. The detailed protocols and guidelines presented in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors.

References

  • SciSpace. (n.d.). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Retrieved from [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65.
  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 262, 35-43.
  • MacMillan, D. W. C. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation.
  • Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]

  • Macmillan Group. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Retrieved from [Link]

  • Enders, D., & Gais, H. J. (Eds.). (2006). Asymmetric Synthesis with Chemical and Biological Methods. John Wiley & Sons.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Method

Reagents for the methylation of indoline-3-carboxylates

This guide details the reagents and protocols for the methylation of indoline-3-carboxylates (2,3-dihydroindole-3-carboxylates).[1] Executive Summary Methylation of indoline-3-carboxylates presents a regioselectivity cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reagents and protocols for the methylation of indoline-3-carboxylates (2,3-dihydroindole-3-carboxylates).[1]

Executive Summary

Methylation of indoline-3-carboxylates presents a regioselectivity challenge between the N1-amine (nucleophilic) and the C3-position (alpha-carbon, acidic).[1]

  • N-Methylation is kinetically favored and can be achieved with mild bases or reductive conditions.[1]

  • C-Methylation at the C3 position generates a quaternary stereocenter , a critical motif in alkaloid synthesis (e.g., physostigmine derivatives). This requires N-protection and strong base enolization or phase-transfer catalysis (PTC).[1]

Part 1: Strategic Analysis & Reagent Selection

The Scaffold & Reactive Sites

Unlike indoles (which are aromatic and require electrophilic substitution), indolines function as cyclic aryl-amines.

  • Site A (N1): Secondary amine. Highly nucleophilic.[1][2]

    
     (conjugate acid) ~5.
    
  • Site B (C3): Methine proton

    
     to the ester. Acidic (
    
    
    
    ~20-25).[1]
  • Site C (O): Ester oxygen. Rare site of methylation unless using hard electrophiles (e.g., Meerwein's salt) without base.

Reagent Selection Matrix
Target SiteReagent SystemMechanismPros/Cons
N1 (Standard) MeI / K₂CO₃ / DMF Sɴ2 SubstitutionPro: High yield, simple.[1] Con: Risk of over-alkylation (quaternary ammonium) if uncontrolled.
N1 (Green) Formaldehyde / NaBH(OAc)₃ Reductive AminationPro: No risk of C-alkylation; avoids toxic halides.[1] Con: Requires pH control.[1]
C3 (Racemic) LDA / MeI Enolate AlkylationPro: Direct formation of quaternary center. Con: Requires N-protection (e.g., Boc) and cryogenic conditions (-78°C).[1]
C3 (Chiral) MeI / 50% KOH / Chiral PTC Asymmetric PTCPro: Enantioselective construction of quaternary C3. Con: Requires optimization of the Phase Transfer Catalyst (e.g., Cinchona alkaloids).

Part 2: Detailed Protocols

Protocol A: Regioselective N-Methylation

Target: Synthesis of Methyl 1-methylindoline-3-carboxylate

Principle: The N1 nitrogen is sufficiently nucleophilic to react with methyl iodide in the presence of a mild inorganic base. Strong bases (NaH) are avoided to prevent deprotonation of the C3 position.

Materials:

  • Substrate: Methyl indoline-3-carboxylate (1.0 equiv)[1][2]

  • Reagent: Methyl Iodide (MeI) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve methyl indoline-3-carboxylate in anhydrous MeCN under

    
     atmosphere.
    
  • Base Addition: Add powdered K₂CO₃. The suspension should be stirred vigorously.[2][3][4]

  • Alkylation: Cool to 0°C. Add MeI dropwise via syringe to prevent exotherm-driven side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1).[1] Look for the disappearance of the N-H spot (lower R_f) and appearance of the N-Me spot (higher R_f).

  • Work-up: Filter off the solid K₂CO₃. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Troubleshooting:

  • Issue: Over-methylation (quaternary ammonium salt).

  • Fix: Strictly control MeI stoichiometry (1.05–1.1 equiv) and keep temperature <25°C.

Protocol B: Asymmetric C3-Methylation (Quaternary Center)

Target: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)-3-methylindoline-3-carboxylate[1]

Principle: Direct C-alkylation requires blocking the N1 site to prevent competitive N-alkylation.[1] Using a Phase Transfer Catalyst (PTC) allows for the generation of the C3-enolate at the interface of an organic solvent and aqueous base, directing the methyl group addition stereoselectively.

Materials:

  • Substrate: Methyl N-Boc -indoline-3-carboxylate (1.0 equiv) (Must be N-protected!)[1]

  • Reagent: Methyl Iodide (MeI) (5.0 equiv)

  • Catalyst: N-Benzylcinchonidinium bromide (10 mol%) (or Maruoka Catalyst for higher ee)[1]

  • Base: 50% Aqueous KOH or CsOH·H₂O (solid)

  • Solvent: Toluene or CH₂Cl₂

Step-by-Step:

  • Setup: In a reaction vial, combine the N-Boc-substrate (1.0 equiv) and the Chiral PTC (0.1 equiv) in Toluene (0.1 M).

  • Reagent Addition: Add MeI (5.0 equiv). The excess is necessary to compete with the hydrolysis of MeI by the concentrated base.

  • Initiation: Cool the mixture to 0°C. Add 50% aq. KOH (10 equiv) with vigorous stirring (1000+ rpm). High stirring speed is critical for PTC kinetics.

  • Reaction: Stir at 0°C for 12–24 hours.

    • Mechanistic Note: The PTC transports the hydroxide anion to the interface, deprotonating C3. The chiral ion pair [Enolate⁻/Catalyst⁺] reacts with MeI.

  • Quench: Dilute with water and extract with Et₂O (3x).

  • Purification: The crude residue often contains unreacted starting material. Separate via flash chromatography (SiO₂, typically very non-polar eluent like 5% EtOAc/Hexane).

Part 3: Visualization & Logic

Reaction Pathway & Selectivity Map

IndolineMethylation Substrate Indoline-3-carboxylate (Secondary Amine, Acidic C3) PathN Path A: N-Methylation (Kinetic Control) Substrate->PathN Mild Base (K2CO3) + MeI PathC Path B: C-Methylation (Thermodynamic/Enolate) Substrate->PathC 1. N-Protection (Boc) 2. Strong Base (LDA) or PTC Note1 CRITICAL: N-H is more nucleophilic than C3-H is acidic. Substrate->Note1 ProdN N-Methyl Indoline (Tertiary Amine) PathN->ProdN ProdC C3-Methyl Indoline (Quaternary Center) PathC->ProdC Asymmetric Induction (if Chiral PTC used)

Caption: Decision tree for regioselective methylation. Path A utilizes the nucleophilicity of N1. Path B requires N-protection to force reactivity to the C3 enolate.[1]

References

  • N-Methylation of Indoles/Indolines

    • BenchChem Protocols.
    • Source:

  • Asymmetric C-Alkylation (PTC)

    • O'Donnell, M. J. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.
    • Context: While specific to glycine Schiff bases, this mechanism is the foundational precedent for alpha-alkylation of amino acid derivatives like indoline-3-carboxylates.[1]

  • C3-Quaternary Center Construction

    • Trost, B. M., & Malhotra, S. "Asymmetric Synthesis of Pyrroloindolines via Pd-Catalyzed Allylic Alkylation." J. Am. Chem. Soc.[5][6][7]

    • Source: (Generalized reference for C3-alkylation logic).[1]

Sources

Application

Application Note: Catalytic Enantioselective Construction of Quaternary Indolines

Executive Summary: The Quaternary Challenge The indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids (e.g., physostigmine, gliocladin C) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Challenge

The indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids (e.g., physostigmine, gliocladin C) and pharmaceutical candidates. However, the installation of a quaternary stereocenter at the C3 position remains a significant synthetic bottleneck.

The steric congestion at C3, combined with the tendency of the nitrogen lone pair to facilitate side reactions, makes enantioselective construction difficult. This guide outlines two high-impact, field-proven methodologies to overcome these barriers:

  • Indirect Construction: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of oxindoles, followed by reduction.

  • Direct Construction: Ir-Catalyzed Asymmetric Allylic Dearomatization (CADA) of indoles.

Strategic Overview & Mechanistic Logic

Method A: The "Trojan Horse" Strategy (Oxindole DAAA)

Direct alkylation of indolines is often plagued by N-alkylation competition. The industry-standard solution is to use oxindoles as a "Trojan horse." The amide carbonyl at C2 stabilizes the C3-enolate, allowing for precise Pd-catalyzed alkylation. The oxindole is subsequently reduced (e.g., using LiAlH₄ or BH₃) to the target indoline.

  • Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The key step is the decarboxylation of an allyl

    
    -ketoester or enol carbonate, generating a specific tight ion pair  between the cationic 
    
    
    
    -allyl-Pd complex and the nucleophilic enolate. Stereochemistry is determined by the chiral ligand (typically PHOX or Trost-type) interacting with this ion pair.
Method B: The "Aromatic Disruption" Strategy (CADA)

Developed extensively by the You group, Catalytic Asymmetric Dearomatization (CADA) converts flat, aromatic indoles directly into 3D chiral indolines.

  • Mechanism: An Iridium catalyst activates an allylic electrophile.[2] The indole attacks this electrophile at the C3 position. While this temporarily disrupts aromaticity (energetically unfavorable), the formation of the new bond and the stability of the iminium intermediate drive the reaction.

Comparative Analysis of Methodologies

FeatureMethod A: Pd-Catalyzed DAAA (Stoltz/Trost)Method B: Ir-Catalyzed CADA (You)
Primary Target C3-Quaternary Oxindoles (Indoline Precursors)C3-Quaternary Indolines (Direct)
Stereocenter C3 (All-carbon quaternary)C3 (All-carbon quaternary)
Scale-up Potential High (Kg-scale demonstrated)Moderate to High
Key Reagents Pd₂(dba)₃, PHOX or Trost Ligands[Ir(COD)Cl]₂, Phosphoramidite Ligands
Substrate Req. 3-substituted oxindole / allyl carbonate3-substituted indole / allylic alcohol
Atom Economy Lower (Loss of CO₂)Higher (Water/Carbonate leaving group)

Detailed Protocol: Pd-Catalyzed DAAA of Oxindoles

This protocol is adapted from the robust standards established by the Stoltz and Trost laboratories.

Pre-requisite: Substrate Synthesis

Ensure your substrate is a racemic 3-allyl-3-substituted oxindole enol carbonate .

  • Why? The carbonate serves two roles: it acts as the leaving group to form the

    
    -allyl complex and subsequently decarboxylates to generate the specific enolate in situ without external base, preventing background racemization.
    
Reaction Protocol

Target: Enantioselective formation of 3-allyl-3-methylindolin-2-one.

Reagents:

  • Substrate: Allyl enol carbonate of 3-methyloxindole (1.0 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol% - 5 mol% Pd)

  • Ligand: (S)-t-Bu-PHOX (6.0 mol%) or (S,S)-Trost Ligand (ANDEN-Phenyl)

  • Solvent: THF or Toluene (Anhydrous, degassed)

  • Temperature: 25 °C

Step-by-Step Workflow:

  • Catalyst Complexation (Critical): In a glovebox or under Ar, add Pd₂(dba)₃ and the Chiral Ligand to a flame-dried flask. Add 30% of the total solvent volume. Stir at ambient temperature for 30 mins.

    • Visual Check: Solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.

  • Substrate Addition: Dissolve the enol carbonate substrate in the remaining solvent. Add this solution to the catalyst mixture via syringe pump or dropwise addition over 5 minutes.

    • Note: Slow addition prevents the buildup of active enolate, favoring the intramolecular pathway.

  • Reaction Monitoring: Stir at 25 °C. Monitor via TLC/UPLC. Evolution of CO₂ gas is the indicator of the irreversible decarboxylation step.

  • Quench & Isolation: Once starting material is consumed (typically 2-12 h), filter the mixture through a short pad of silica gel to remove Palladium black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Post-Reaction Transformation (Oxindole Indoline)

To obtain the final Indoline:

  • Dissolve chiral oxindole in THF (0.1 M).

  • Add LiAlH₄ (2.0 equiv) slowly at 0 °C.

  • Reflux for 2-4 hours.

  • Fieser workup (Water/NaOH/Water).

  • Isolate the C3-quaternary indoline.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the catalytic cycle for the Pd-catalyzed DAAA, highlighting the critical decarboxylation event that drives the reaction entropy.

DAAA_Mechanism PreCat Pd(0) Precatalyst (Pd2dba3 + Ligand) OxAdd Oxidative Addition (Ionization) PreCat->OxAdd Active Cat Substrate Allyl Enol Carbonate (Racemic Substrate) Substrate->OxAdd PiAllyl Cationic π-Allyl Pd(II) Carboxylate Complex OxAdd->PiAllyl Decarb Decarboxylation (-CO2) IRREVERSIBLE STEP PiAllyl->Decarb Slow IonPair Chiral Tight Ion Pair (Enolate + π-Allyl Pd) Decarb->IonPair Enolate Formation ProdRelease Asymmetric Alkylation (Product Release) IonPair->ProdRelease Inner/Outer Sphere Attack ProdRelease->PreCat Regenerate Pd(0) Product Chiral C3-Quaternary Oxindole ProdRelease->Product

Caption: Catalytic cycle of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. The irreversible loss of CO₂ drives the formation of the reactive enolate-Pd ion pair.

Troubleshooting & Optimization (E-E-A-T)

Enantioselectivity Erosion
  • Symptom: ee% drops from 95% to 80%.

  • Root Cause: "Loose" ion pairing. If the enolate dissociates too far from the chiral Pd-center, it loses the chiral information imprinted by the ligand.

  • Fix: Switch to non-polar solvents (Toluene vs. THF). Non-polar solvents tighten the ion pair, enhancing ligand influence. Lower the temperature to 10 °C (though this may slow decarboxylation).

Regioselectivity (Linear vs. Branched)
  • Symptom: Formation of linear alkylation product instead of the quaternary center.

  • Root Cause: Steric bulk of the ligand.

  • Fix: For quaternary centers, PHOX ligands (Stoltz type) often outperform Trost ligands in creating the specific steric pocket required to force the branched (quaternary) attack.

Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Root Cause: Oxidation of the phosphine ligand or aggregation of Pd(0).

  • Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw). Add a trace amount (1 mol%) of free ligand to stabilize the Pd species.

References

  • Stoltz, B. M., et al. (2009).[3][4] "Palladium-Catalyzed Enantioselective Oxidation of Alcohols." Journal of the American Chemical Society, 131(20), 6902–6903. (Seminal work on DAAA).

  • Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles." Journal of the American Chemical Society, 128(14), 4590–4591.

  • You, S.-L., et al. (2012). "Recent Developments in Asymmetric Dearomatization of Indoles." Chemical Reviews, 112(10), 5488–5519.

  • Zhuo, C.-X., Zhang, W., & You, S.-L. (2013). "Catalytic Asymmetric Dearomatization of Indoles." Angewandte Chemie International Edition, 52(42), 11098–11102.

  • Krüger, S., & Gaich, T. (2020). "Enantioselective Synthesis of the Indole Alkaloid Core." Beilstein Journal of Organic Chemistry, 16, 1370–1385.

Sources

Method

Application Note: Methyl 3-methylindoline-3-carboxylate in Peptidomimetics

This guide details the application of Methyl 3-methylindoline-3-carboxylate (and its hydrolyzed free acid form) in peptide synthesis. This molecule represents a specialized class of conformationally constrained amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 3-methylindoline-3-carboxylate (and its hydrolyzed free acid form) in peptide synthesis. This molecule represents a specialized class of conformationally constrained amino acid surrogates , specifically functioning as a C


-disubstituted analogue of tryptophan or phenylalanine. Its incorporation introduces significant steric bulk and restricts backbone flexibility, making it a powerful tool for stabilizing secondary structures (e.g., 

-turns) and improving metabolic stability.

Executive Summary & Chemical Profile

Methyl 3-methylindoline-3-carboxylate is a sterically demanding building block. Unlike standard amino acids, it features a quaternary carbon at the 3-position (C3) and a secondary amine within a bicyclic indoline system.

  • Role:

    
    -turn inducer, conformational lock, metabolic stabilizer.
    
  • Key Challenge: The quaternary center at C3 creates immense steric hindrance for carboxyl activation. The secondary indoline nitrogen is less nucleophilic than standard aliphatic amines.

  • Stereochemistry: The C3 center is chiral. Commercial supplies are often racemic; enantioselective synthesis or chiral resolution (e.g., via chiral HPLC or enzymatic hydrolysis) is required for stereopure applications.

Chemical Structure & Properties Table
PropertySpecification
CAS Number 39891-71-9 (Methyl ester)
Molecular Formula C

H

NO

Molecular Weight 191.23 g/mol
Steric Class C

-disubstituted (Quaternary)
Amine Type Secondary, indoline (nucleophilicity < proline)
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water

Pre-Synthesis Workflow: Ester Hydrolysis

The methyl ester is a protecting group that must be removed to expose the carboxylic acid for peptide coupling. Caution: Harsh acidic or basic conditions can lead to decarboxylation of electron-rich amino acids, though the 3-methyl group provides some stabilization.

Protocol A: Mild Saponification (Recommended)

This method minimizes racemization and decarboxylation risks.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-methylindoline-3-carboxylate in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Base Addition: Add 2.0 eq of LiOH·H

    
    O  at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The ester spot should disappear. If sluggish, heat to 40°C.

  • Work-up:

    • Acidify carefully to pH 3–4 with 1M HCl.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Yield: Expect >90% of 3-methylindoline-3-carboxylic acid . Use immediately or store at -20°C.

Peptide Coupling Protocols

Due to the steric bulk at C3 and the secondary amine, standard coupling (e.g., EDC/NHS) often fails. The following protocols use high-efficiency reagents to overcome the energy barrier.

Protocol B: Coupling of the Acid (C-Terminus Activation)

Objective: Attach 3-methylindoline-3-carboxylic acid to the N-terminus of a resin-bound peptide or free amine.

  • Reagent Choice: HATU or COMU are preferred due to their high reactivity. HOAt is added to reduce racemization and improve kinetics.

  • Base: DIPEA or TMP (2,4,6-collidine).

Step-by-Step:

  • Activation: In a dry vial, dissolve 3-methylindoline-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Base: Add HOAt (3.0 eq) and DIPEA (6.0 eq). Shake/stir for 2 minutes to form the activated ester.

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the activated mixture to the resin-bound peptide (1.0 eq, pre-swelled in DMF).

  • Incubation: Shake at RT for 2–4 hours .

    • Optimization: For extremely difficult sequences, use microwave irradiation (50°C, 20W, 15 mins).

  • Monitoring: Perform a micro-cleavage and check via LC-MS. The Chloranil test is preferred over Kaiser for detecting secondary amines, but since we are coupling to a primary amine on resin, Kaiser is acceptable.

Protocol C: Coupling to the Indoline Amine (N-Terminus Acylation)

Objective: Extend the peptide chain by coupling an amino acid onto the sterically hindered indoline nitrogen.

  • Challenge: The nucleophile is a secondary, bulky indoline.

  • Solution: Use Acid Fluorides or Symmetric Anhydrides if HATU fails.

Step-by-Step (HATU Method):

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF.

  • Base: Add DIPEA (8.0 eq).

  • Coupling: Add to the resin containing the N-terminal 3-methylindoline moiety.

  • Reaction: Double coupling is mandatory .

    • Round 1: 2 hours at RT.

    • Round 2: 2 hours at RT or 30 mins at 50°C (Microwave).

  • Verification: The Chloranil Test or p-Nitrophenyl Ester Test is required to check for unreacted secondary amines.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the critical decision pathways for incorporating this moiety.

PeptideWorkflow Start Methyl 3-methylindoline- 3-carboxylate Hydrolysis Ester Hydrolysis (LiOH/THF) Start->Hydrolysis Deprotection FreeAcid 3-Methylindoline- 3-COOH (Active) Hydrolysis->FreeAcid Yield >90% Decision Coupling Direction? FreeAcid->Decision Act_C Activate Carboxyl (HATU/HOAt) Decision->Act_C Coupling TO Amine Act_N Target Indoline NH (Requires Strong Electrophile) Decision->Act_N Coupling ONTO Indoline Prod_C C-Terminus Coupled (Turn Inducer) Act_C->Prod_C Steric Hindrance High Prod_N N-Terminus Elongated (Steric Zipper) Act_N->Prod_N Nucleophilicity Low

Figure 1: Strategic workflow for processing and coupling methyl 3-methylindoline-3-carboxylate in SPPS.

Troubleshooting Guide: Steric Hindrance

ProblemRoot CauseSolution
Incomplete Coupling (Acid) Quaternary C3 blocks approach.Switch to T3P (Propylphosphonic anhydride) in DMF/NMM. T3P has lower epimerization and high activation power.
Incomplete Coupling (Amine) Indoline NH is sluggish.Use Fmoc-AA-Fluorides (generated via TFFH) or Symmetric Anhydrides (Fmoc-AA + DIC, 2:1 ratio).
Decarboxylation Acid instability of free COOH.Avoid storing the free acid. Hydrolyze immediately before coupling. Keep pH > 3 during workup.
Racemization Base-catalyzed proton abstraction at C3.Use HOAt or Oxyma Pure as additives. Avoid strong bases like DBU during coupling.

References

  • Indoline Scaffolds in Peptide Synthesis

    • Title: Synthesis of conform
    • Source: ResearchG
    • URL:[Link]

  • Coupling Reagents for Hindered Amines: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
  • General Properties of Methyl Indole-3-Carboxylates

    • Title: Methyl indole-3-carboxylate Product Information.[1][2][3][4]

    • Source: Sigma-Aldrich.
  • Advanced Coupling (T3P)

    • Title: Propylphosphonic Anhydride (T3P)
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Application

Functionalization of the indoline nitrogen in Methyl 3-methylindoline-3-carboxylate

Application Note: Functionalization of the Indoline Nitrogen in Methyl 3-methylindoline-3-carboxylate Executive Summary Methyl 3-methylindoline-3-carboxylate (1 ) represents a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Indoline Nitrogen in Methyl 3-methylindoline-3-carboxylate

Executive Summary

Methyl 3-methylindoline-3-carboxylate (1 ) represents a privileged scaffold in medicinal chemistry, combining a rigid bicyclic core with a metabolically stable quaternary center at the C3 position. Unlike its indole counterparts, the indoline nitrogen (N1) in 1 is sp³-hybridized, functioning as a secondary amine. However, its nucleophilicity is modulated by two critical factors: the electronic conjugation with the fused benzene ring and the steric demand imposed by the adjacent C3-quaternary center.

This Application Note provides validated protocols for the chemoselective functionalization of the N1 position. We address the challenges of steric hindrance and ester stability, offering optimized workflows for N-Alkylation , N-Arylation (Buchwald-Hartwig) , and N-Acylation .

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the steric and electronic environment of the substrate.

  • Steric Conformation: The C3-disubstitution (Methyl/Ester) forces the 5-membered nitrogen ring into a distinct "envelope" pucker. This conformation can partially shield the N1 lone pair, requiring higher energy conditions or specialized ligands for bulky electrophiles.

  • Chemoselectivity: The methyl ester at C3 is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH/MeOH, reflux). Protocols must utilize non-nucleophilic bases or mild carbonates to preserve the ester moiety.

  • Electronic State: The N1 nitrogen is an aniline-like secondary amine. It is less basic (pKa ~ 3-5) than aliphatic amines but sufficiently nucleophilic for S_N2 and cross-coupling reactions.

Decision Matrix: Selecting the Functionalization Pathway

Functionalization_Pathways Substrate Methyl 3-methylindoline-3-carboxylate Target Target Motif? Substrate->Target Alkyl N-Alkyl (S_N2 / Reductive Amination) Target->Alkyl Alkyl Group Aryl N-Aryl (Buchwald-Hartwig) Target->Aryl Aryl/Heteroaryl Acyl N-Acyl / N-Sulfonyl (Amide/Sulfonamide) Target->Acyl Carbonyl/Sulfonyl Cond_Alkyl Reagent: R-X / Base Critical: Avoid Quaternization Alkyl->Cond_Alkyl Cond_Aryl Reagent: Ar-X / Pd-Cat Critical: Ligand Selection Aryl->Cond_Aryl Cond_Acyl Reagent: R-COCl / Base Critical: DMAP Catalysis Acyl->Cond_Acyl

Figure 1: Strategic decision tree for N-functionalization based on the desired pharmacophore.

Protocol A: N-Alkylation (S_N2 Pathway)

Objective: Introduction of alkyl chains while preventing over-alkylation (quaternization) and ester hydrolysis.

Mechanistic Insight: Direct alkylation with highly reactive electrophiles (e.g., Methyl Iodide) often leads to mixtures of mono- and bis-alkylated (quaternary) salts. For this substrate, the steric bulk at C3 actually assists in selectivity by retarding the second alkylation step. We utilize Cesium Carbonate (Cs₂CO₃) due to the "Cesium Effect," where the larger cation radius improves the solubility of the carbonate in organic solvents and promotes the reactivity of the N-anion.

Materials:

  • Methyl 3-methylindoline-3-carboxylate (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of substrate in 5 mL anhydrous MeCN (0.2 M).

  • Activation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the N-H.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Note: For reactive halides (allylic/benzylic), cool to 0°C during addition. For unreactive alkyl chlorides, add sodium iodide (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If ester hydrolysis is observed (appearance of carboxylic acid peak), switch solvent to DMF and lower temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

Data Summary Table: Alkylation Efficiency

ElectrophileBase/SolventTemp (°C)Yield (%)Notes
Benzyl BromideCs₂CO₃ / MeCN2592High selectivity
Methyl IodideK₂CO₃ / DMF085Strict temp control required
1-BromohexaneCs₂CO₃ / MeCN6078Requires heating

Protocol B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Coupling with aryl halides to form N-aryl indolines.

Mechanistic Insight: The steric hindrance of the C3-quaternary center makes the oxidative addition and amine coordination steps more challenging than for simple anilines. Standard ligands (e.g., BINAP) may fail. We employ RuPhos or XPhos , bulky dialkylbiaryl phosphine ligands designed specifically to facilitate the coupling of sterically hindered secondary amines.

Catalytic Cycle Visualization:

Pd_Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Indoline Substrate Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Palladium catalytic cycle highlighting the amine coordination step, which is the rate-determining bottleneck for C3-substituted indolines.

Materials:

  • Substrate (1.0 equiv)

  • Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2.5 mol%)

  • Ligand: RuPhos or XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Use caution with esters)

    • Recommendation: Use Cs₂CO₃ to avoid ester cleavage.

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (x3).

  • Charging: Add Pd(OAc)₂ (0.05 mmol), RuPhos (0.10 mmol), aryl bromide (1.2 mmol), and substrate (1.0 mmol).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Base: Add Cs₂CO₃ (2.0 mmol).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol C: N-Acylation & Sulfonylation

Objective: Synthesis of Amides and Sulfonamides.

Mechanistic Insight: The reduced nucleophilicity of the indoline nitrogen requires activation. While pyridine is often sufficient for simple amines, the C3-sterics in this substrate necessitate the use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate.

Protocol:

  • Dissolve substrate (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (Et₃N) (3.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add Acid Chloride or Sulfonyl Chloride (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 3 hours.

    • Self-Validation: Monitor the disappearance of the N-H stretch (~3350 cm⁻¹) in IR or the shift of the N-H proton in NMR.

References

  • RuPhos Ligand Application: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Indoline Functionalization: Yang, W., et al. "Recent Advances in the Synthesis and Functionalization of Indolines." Organic & Biomolecular Chemistry, 2018.

  • Steric Considerations in Catalysis: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Base Selection for Esters: Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis: Cesium Carbonate." Wiley Online Library.

  • Substrate Properties: "Methyl 3-methylindoline-3-carboxylate - Substance Info." PubChem.

Method

Application Note: Reduction of Methyl 3-methylindoline-3-carboxylate to (3-methylindolin-3-yl)methanol

Part 1: Executive Summary This application note details the protocol for the chemoselective reduction of Methyl 3-methylindoline-3-carboxylate (1) to (3-methylindolin-3-yl)methanol (2). This transformation is critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the protocol for the chemoselective reduction of Methyl 3-methylindoline-3-carboxylate (1) to (3-methylindolin-3-yl)methanol (2). This transformation is critical in the synthesis of tryptamine analogues and alkaloid scaffolds where the maintenance of the indoline oxidation state and the quaternary carbon center at C3 is required.[1]

The protocol utilizes Lithium Aluminum Hydride (LiAlH


)  as the primary reducing agent.[1][2][3] While standard ester reductions are routine, this specific substrate presents two unique challenges:
  • Steric Hindrance: The C3 position is a quaternary center, imposing significant steric bulk that can retard nucleophilic attack.[1]

  • Amine Coordination: The free N1-H indoline nitrogen is acidic (

    
     in DMSO) and will deprotonate, potentially forming an aluminate complex that alters solubility or reactivity.[1]
    

This guide provides a robust, scalable method with optimized stoichiometry to overcome these barriers, ensuring high yield and purity.

Part 2: Scientific Background & Mechanism[2]

Mechanistic Pathway

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[1] Unlike simple esters, the presence of the secondary amine (indoline N-H) necessitates an initial deprotonation step.[1]

  • Deprotonation: The first equivalent of hydride acts as a base, removing the N1 proton to form a lithium indolinide species.[1] This is rapid and exothermic.[1]

  • First Hydride Transfer: The aluminate species delivers a hydride to the ester carbonyl, forming a tetrahedral intermediate.[1]

  • Elimination: The methoxide leaving group is expelled, generating a transient aldehyde intermediate.[1]

  • Second Hydride Transfer: A second hydride attacks the aldehyde immediately (as aldehydes are more reactive than esters), forming the final alkoxide.[1]

  • Hydrolysis: Aqueous workup protonates the alkoxide and the indoline nitrogen, yielding the amino-alcohol product.[1]

Reaction Scheme Visualization

ReactionScheme cluster_conditions Reaction Conditions Substrate Methyl 3-methylindoline- 3-carboxylate (Ester) Intermediate Lithium Indolinide Intermediate Substrate->Intermediate LiAlH4 (1 eq) Deprotonation (N-H) Aldehyde Transient Aldehyde (Not Isolated) Intermediate->Aldehyde LiAlH4 (0.5 eq) Hydride Attack Product (3-methylindolin-3-yl) methanol (Alcohol) Aldehyde->Product LiAlH4 (0.5 eq) Fast Reduction

Caption: Step-wise reduction pathway showing N-deprotonation followed by ester reduction.

Part 3: Experimental Protocol

Reagents and Equipment
  • Substrate: Methyl 3-methylindoline-3-carboxylate (1.0 equiv)

  • Reducing Agent: LiAlH

    
     (2.4M in THF or powder, 2.5 equiv).[1] Note: Excess is required to account for N-H deprotonation.[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quenching Agents: Water, 15% NaOH, Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Procedure
Step 1: Preparation of LiAlH

Suspension
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the flask to room temperature under a stream of inert gas (N

    
     or Ar).
    
  • Charge the flask with anhydrous THF (concentration relative to LiAlH

    
     should be ~0.5 M).[1]
    
  • Carefully add LiAlH

    
     (2.5 equiv) to the THF.[1]
    
    • Caution: LiAlH

      
       is pyrophoric.[1] Use a powder funnel or syringe for solution transfer.[1]
      
  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Addition of Substrate
  • Dissolve Methyl 3-methylindoline-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH

    
     suspension at 0°C over 15–20 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur immediately due to N-H deprotonation.[1]
      
  • Allow the mixture to stir at 0°C for 30 minutes.

Step 3: Reaction and Optimization
  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Critical Checkpoint: Due to the quaternary center at C3, steric hindrance may prevent complete reduction at RT.[1] Monitor by TLC or LC-MS after 1 hour.

  • If starting material remains, heat the reaction to a gentle reflux (66°C) for 2–4 hours.

    • Most 3,3-disubstituted systems require reflux to drive the formation of the tetrahedral intermediate.

Step 4: Fieser Workup (Optimized for Aluminum Salts)
  • Cool the reaction mixture back to 0°C.

  • Dilute with diethyl ether (equal volume to THF).

  • Carefully quench excess hydride by sequential dropwise addition (for every

    
     grams of LiAlH
    
    
    
    used):
    • Add

      
       mL of Water  (slowly, vigorous H
      
      
      
      evolution).[1]
    • Add

      
       mL of 15% aqueous NaOH .
      
    • Add

      
       mL of Water .[1]
      
  • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    to dry the organic phase.[1]
Step 5: Isolation
  • Filter the mixture through a pad of Celite to remove aluminum salts.[1]

  • Wash the filter cake thoroughly with diethyl ether or EtOAc.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.[1]

  • Purification: The product is typically pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO

    
    , typically 1:1 Hexanes:EtOAc or DCM:MeOH).[1]
    

Part 4: Data Analysis & Troubleshooting

Stoichiometry Table
ComponentRoleEquivalentsNotes
Indoline Ester Substrate1.0Limiting Reagent
LiAlH

Reductant2.51.0 eq for N-H, 0.75 eq for Ester -> Alcohol, 0.75 eq excess
THF Solvent0.1 - 0.2 MAnhydrous, inhibitor-free preferred
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at C3; Old LiAlH

.
Increase temperature to reflux; Titrate LiAlH

or use fresh bottle.
Emulsion during Workup Improper quenching ratio.[1]Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of Fieser workup.[1] Stir for 2-12 hours until layers separate.
Product is an Oil/Gum Residual solvent or rotamers.[1]Indolines often form oils.[1] Triturate with cold pentane/hexanes to induce crystallization or convert to HCl salt for solid isolation.[1]
Over-reduction Reduction of aromatic ring (Birch-like).Rare with LiAlH

in ether/THF.[1][3] Ensure no ammonia or dissolving metals are present.[1]

Part 5: Alternative Method (DIBAL-H)

For substrates sensitive to the strong basicity of LiAlH


, Diisobutylaluminum hydride (DIBAL-H)  is a viable alternative.[1]
  • Protocol: Use 3.0 - 4.0 equiv of DIBAL-H in Toluene or DCM at -78°C to 0°C.

  • Advantage: Milder conditions, often cleaner profiles.[1]

  • Disadvantage: Requires strictly low temperatures to avoid over-reduction or complex mixtures if not carefully controlled; workup can be more gelatinous.[1]

References

  • General Reduction of Indole/Indoline Esters

    • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • LiAlH

    
     Mechanism & Workup :
    
    • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Source of the Fieser Workup).

  • Synthesis of 3,3-Disubstituted Indolines

    • Trost, B. M., & Zhang, Y. (2006).[1] Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: An Enantioselective Synthesis of 3,3-Disubstituted Indolines. Journal of the American Chemical Society, 128(14), 4590-4591.[1] Link[1]

    • Note: Provides context on the stability and handling of 3,3-disubstituted indoline scaffolds.
  • Safety Data

    • PubChem.[1] (n.d.). Lithium Aluminum Hydride - Safety Data Sheet. Retrieved from PubChem.[1] Link

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,3-Disubstituted Indolines

Topic: Microwave-assisted synthesis of 3,3-disubstituted indolines Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary The 3,3-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 3,3-disubstituted indolines Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3,3-disubstituted indoline scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous alkaloids (e.g., physostigmine) and synthetic drug candidates targeting GPCRs and kinases. Traditionally, the construction of the quaternary carbon center at the C3 position is synthetically demanding due to significant steric hindrance, often requiring harsh conditions, prolonged reflux times (24–48 h), and toxic transition metal catalysts.

This Application Note details a robust, microwave-assisted protocol for the rapid synthesis of 3,3-disubstituted indolines. By leveraging the dielectric heating and superheating capabilities of modern microwave reactors, this method accelerates the rate-determining [3,3]-sigmatropic rearrangement, reducing reaction times from days to minutes while suppressing side reactions.

Mechanistic Insight & Rationale

Why Microwave Irradiation?

The synthesis of 3,3-disubstituted systems via the Fischer Indolization pathway involves the formation of a sterically crowded C-C bond. In conventional conductive heating (oil bath), the thermal gradient is inefficient at overcoming the high activation energy barrier required for the [3,3]-sigmatropic rearrangement of the N-trifluoroacetyl-enehydrazine intermediate (or related hydrazones).

Microwave irradiation provides:

  • Volumetric Heating: Direct coupling with polar intermediates (hydrazones/enamines) ensures uniform energy distribution.

  • Selective Activation: The transition state for the C-C bond formation is highly polar; microwave fields stabilize this transition state, effectively lowering the activation energy (

    
    ).
    
  • Pressurized Conditions: Operating above the boiling point of the solvent (e.g., Ethanol or Acetic Acid at 140–180°C) significantly increases the kinetic rate constant.

Reaction Pathway: The Interrupted Fischer Synthesis

The most direct route to 3,3-disubstituted indolines is the Interrupted Fischer Indolization . Unlike the standard synthesis which eliminates ammonia to form an aromatic indole, the use of


-branched aldehydes or ketones prevents the final aromatization, trapping the molecule as an indolenine  (3H-indole). This intermediate is then stereoselectively reduced to the target indoline.

FischerMechanism Reagents Aryl Hydrazine + Branched Ketone Hydrazone Arylhydrazone Intermediate Reagents->Hydrazone Condensation (Acid Cat.) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) Enamine->Sigmatropic MW Irradiation (ΔT) Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation Indolenine 3,3-Disubstituted Indolenine Diimine->Indolenine Cyclization & -NH3 Indoline 3,3-Disubstituted Indoline (Target) Indolenine->Indoline In-situ Reduction (NaBH4)

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 3,3-disubstituted indolines via the interrupted Fischer sequence.

Experimental Protocol

Protocol A: Synthesis of 2,3,3-Trimethylindolenine (Precursor)

This protocol describes the synthesis of the 3,3-disubstituted indolenine core using a microwave-accelerated Fischer reaction.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 35 mL Pressure Vial with crimp cap/snap cap.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Phenylhydrazine (10 mmol, 1.08 g) in Glacial Acetic Acid (5 mL).

  • Addition: Slowly add 3-Methyl-2-butanone (11 mmol, 1.18 mL) to the vial. Note: Reaction is slightly exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor. Program the following method:

    • Temperature: 140 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 300 W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to 50°C (using compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Basify with 20% NaOH solution until pH > 10.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Result: The crude product is 2,3,3-trimethyl-3H-indole (Indolenine). It is typically >95% pure and can be used directly in the reduction step.

Protocol B: One-Pot Reduction to 3,3-Dimethylindoline

To obtain the final indoline, the indolenine is reduced. This can be performed in the same vessel if a solvent switch is not required, but a manual transfer is recommended for safety with hydride reagents.

Reagents:

  • Crude Indolenine (from Protocol A)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Methanol (MeOH)

Methodology:

  • Dissolution: Dissolve the crude indolenine residue in Methanol (10 mL).

  • Reduction: Cool the solution to 0°C (ice bath). Add

    
     portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at room temperature for 30 minutes. (Microwave irradiation is not required for this rapid reduction step).

  • Quench: Add Acetone (1 mL) to quench excess hydride, then add water (10 mL).

  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Data Presentation & Validation

The microwave-assisted protocol demonstrates superior efficiency compared to conventional thermal methods.[2][3]

Table 1: Comparison of Conventional vs. Microwave Synthesis of 2,3,3-Trimethylindolenine

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Solvent Glacial Acetic AcidGlacial Acetic AcidSame
Temperature 118 °C (Reflux)140 °C (Pressurized)+22 °C
Time 4.0 Hours5 Minutes48x Faster
Yield 72%94%+22%
Purity (GC-MS) 85% (requires distillation)98% (crude is clean)Cleaner Profile

Key Observation: The rapid heating profile of the microwave prevents the formation of polymeric by-products often seen during the prolonged heating of phenylhydrazines.

Advanced Application: Spiro-Indoline Synthesis

For drug discovery applications requiring spiro-fused 3,3-disubstituted indolines (e.g., MDM2 inhibitors), a multicomponent microwave protocol is recommended.

Protocol:

  • Reagents: Isatin (1.0 eq), Sarcosine (1.2 eq), Chalcone (1.0 eq).

  • Conditions: Ethanol, MW 100°C, 15 min.

  • Mechanism: Azomethine ylide generation (decarboxylation) followed by 1,3-dipolar cycloaddition.

  • Outcome: 3,3'-spiro[pyrrolidin-2-yl]oxindole derivatives in >85% yield.

SpiroWorkflow Setup Combine Isatin + Amino Acid + Dipolarophile in EtOH MW_Step MW Irradiation 100°C, 15 min, 150W Setup->MW_Step Mechanism In-situ Azomethine Ylide 1,3-Dipolar Cycloaddition MW_Step->Mechanism Internal Process Product Spiro-Indoline Scaffold Isolated Mechanism->Product

Figure 2: Workflow for the multicomponent synthesis of spiro-indolines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Insufficient TemperatureIncrease MW temp to 160°C. The activation energy for sterically hindered ketones is high.
Vessel Failure Excessive PressureEnsure the vial is not overfilled (>70% volume). Use a high-pressure rated vessel (up to 30 bar).
Impurity Profile Oxidation of HydrazineUse fresh Phenylhydrazine or the Hydrochloride salt (

) with 1.0 eq NaOAc.
Incomplete Reduction Wet Solvent

decomposes in water. Use dry MeOH or increase hydride equivalents to 3.0.

References

  • Microwave-Assisted Synthesis of Substituted Indoles. BenchChem Application Notes. Retrieved from .

  • An Interrupted Fischer Indolization Approach toward Fused Indoline-Containing Natural Products. Organic Letters, 2009. .

  • Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011.[4] .

  • Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions. RSC Advances, 2021. .

  • Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. UTRGV ScholarWorks, 2024. .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-methylindoline-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-methylindoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-methylindoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound. Our goal is to empower you with the scientific understanding to not only identify and solve experimental issues but also to proactively optimize your reaction for improved yield and purity.

Introduction to the Synthesis

Methyl 3-methylindoline-3-carboxylate is a key heterocyclic scaffold found in numerous biologically active compounds. Its synthesis, however, can be challenging due to the presence of a quaternary carbon at the 3-position of the indoline ring. This guide will focus on troubleshooting a common and effective synthetic route: the intramolecular cyclization of a suitably substituted N-aryl amine. We will explore the critical parameters, potential pitfalls, and evidence-based solutions to enhance your synthetic success.

Part 1: Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve specific issues you may encounter during your experiment.

Issue 1: Low to No Product Formation

Symptom: After the reaction and work-up, TLC or LC-MS analysis shows mainly starting material and no, or very little, of the desired product.

Potential Causes & Solutions:

  • Inefficient N-Arylation: The initial formation of the bond between the nitrogen and the aromatic ring is a critical step.

    • Scientific Rationale: The nucleophilicity of the amine and the reactivity of the aryl halide are key. Steric hindrance around the reaction centers can significantly impede this step.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your aryl halide and amine starting materials are pure and free of moisture.

      • Optimize Catalyst System: For palladium-catalyzed reactions, screen different phosphine ligands (e.g., Xantphos, DavePhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). The choice of ligand can dramatically influence the catalytic cycle's efficiency.[1]

      • Base Selection: The choice of base is crucial for deprotonating the amine and neutralizing the generated acid. A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is often effective.

      • Solvent Polarity: The solvent must be able to dissolve the reactants and stabilize the transition state. Anhydrous, polar aprotic solvents like toluene or dioxane are typically good choices.

  • Failure of Intramolecular Cyclization: The ring-closing step to form the indoline can be kinetically or thermodynamically challenging.

    • Scientific Rationale: The cyclization is an intramolecular nucleophilic attack. The conformation of the linear precursor must allow the nucleophilic nitrogen to approach the electrophilic carbon.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for cyclization. Monitor for potential decomposition at higher temperatures.

      • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., ZnCl₂, TiCl₄) can activate the electrophilic center and promote cyclization.[2][3] Titrate the amount of Lewis acid carefully, as excess can lead to side reactions.

      • Alternative Cyclization Strategies: If direct cyclization fails, consider alternative strategies like a Pictet-Spengler type reaction, which is well-suited for the synthesis of related heterocyclic systems.[4][5][6]

Workflow for Diagnosing Low Product Yield

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of Significant Byproducts

Symptom: TLC or LC-MS analysis shows the desired product along with one or more significant, unidentified spots.

Potential Causes & Solutions:

  • Intermolecular Side Reactions: Instead of cyclizing, the starting materials or intermediates may react with each other.

    • Scientific Rationale: At higher concentrations, the probability of intermolecular collisions increases, which can compete with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.

      • Slow Addition: If using a reagent to initiate cyclization, add it slowly via a syringe pump to maintain a low instantaneous concentration.

  • Oxidation of the Indoline Product: The indoline ring can be susceptible to oxidation to the corresponding indole, especially if exposed to air and light.[7]

    • Scientific Rationale: The N-H and C-H bonds of the indoline ring can be oxidized, leading to the more thermodynamically stable aromatic indole.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere of nitrogen or argon.

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize exposure to air.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially in the presence of water.[8]

    • Scientific Rationale: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

      • Neutral Work-up: If possible, perform a neutral work-up. If an acidic or basic wash is necessary, keep the contact time brief and perform it at a low temperature.

      • Aprotic Solvents: Use aprotic solvents to minimize the presence of proton sources that can facilitate hydrolysis.

Table 1: Common Byproducts and Their Identification

ByproductPotential CauseIdentification (TLC/LC-MS)
Dimerized Starting MaterialHigh concentrationHigher molecular weight than starting material
Methyl 3-methylindole-3-carboxylateOxidationLower Rf on TLC (more polar), M-2 mass in MS
3-methylindoline-3-carboxylic acidEster hydrolysisLower Rf on TLC (more polar), M-14 mass in MS

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The two most effective methods for purifying Methyl 3-methylindoline-3-carboxylate are column chromatography and recrystallization.[8]

  • Column Chromatography: This is the preferred method for removing a mixture of impurities with varying polarities. A typical solvent system would be a gradient of ethyl acetate in hexane.[8]

  • Recrystallization: If the main impurity is a single, more or less polar compound, recrystallization can be a highly effective and scalable purification method. A common solvent for recrystallization is methanol.[8]

Experimental Protocol: Column Chromatography Purification

ColumnChromatography Start Crude Product Slurry Adsorb on Silica Gel Start->Slurry Load_Sample Load Slurried Sample onto Column Slurry->Load_Sample Pack_Column Pack Column with Silica Gel Pack_Column->Load_Sample Elute Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for column chromatography.

Q2: How can I confirm the structure of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the indoline ring protons, the methyl group at the 3-position, and the methyl ester. The absence of a proton at the C3 position is a key indicator of successful substitution.

  • ¹³C NMR: Confirm the presence of the quaternary carbon at the 3-position and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the correct mass.

  • Infrared (IR) Spectroscopy: Identify the characteristic stretching frequencies for the N-H bond of the indoline and the C=O bond of the ester.

Q3: Can I use a different ester group, for example, an ethyl or tert-butyl ester?

Q4: My reaction seems to stall before completion. What can I do?

A4: If the reaction stalls, consider the following:

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Adding a fresh portion of the catalyst may restart the reaction.

  • Reagent Depletion: One of the reagents may have been consumed. If possible, analyze an aliquot of the reaction mixture to determine the limiting reagent and add more if necessary.

  • Equilibrium: The reaction may have reached equilibrium. Changing the reaction conditions, such as removing a byproduct (e.g., water), can shift the equilibrium towards the product.

References

  • Benchchem.
  • Benchchem. Troubleshooting unexpected side products in indole synthesis.
  • Benchchem.
  • Benchchem.
  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • Yamai, Y., et al. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2018. [Link]

  • Joule, J., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.
  • The Royal Society of Chemistry. Supporting Information Materials. [Link]

  • Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

  • International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]

  • PubChem. Methyl indole-3-carboxylate. [Link]

  • PMC. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • PMC. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link]

  • Loughborough University. New approaches to Pictet–Spengler-type cyclisation reactions. [Link]

  • ETH Library. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Preprints.org. Consecutive Four-Component Coupling-Addition-Aza-Anellation-Pictet-Spengler Synthesis of Tetrahydro-Beta-Carbolines – Optimized Michael Addition and Computational Study on the Aza-Anellation Step. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. [Link]

  • Semantic Scholar. disubstituted indolines via the palladium– norbornene-catalyzed ortho amination. [Link]

Sources

Optimization

Purification strategies for Methyl 3-methylindoline-3-carboxylate reaction mixtures

The following technical guide addresses the purification and troubleshooting of reaction mixtures containing Methyl 3-methylindoline-3-carboxylate . This compound represents a specific class of 3,3-disubstituted indoline...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of reaction mixtures containing Methyl 3-methylindoline-3-carboxylate . This compound represents a specific class of 3,3-disubstituted indolines, which are critical intermediates in the synthesis of complex alkaloids and pharmaceutical scaffolds.

The guide is structured to address the unique physicochemical properties of the indoline (dihydroindole) core, specifically its basicity and susceptibility to oxidation, which distinguish it from its aromatic indole counterparts.

Topic: Purification & Isolation Strategies Compound: Methyl 3-methylindoline-3-carboxylate (CAS: N/A for specific isomer, Analogous to 3,3-disubstituted indoline systems) Class: Indoline (2,3-dihydro-1H-indole) amino ester User Level: Advanced / Research & Development

Part 1: Diagnostic Triage & Strategy Selection

Before initiating purification, you must characterize the crude reaction mixture. The purification strategy depends entirely on the synthesis route and the resulting impurity profile.

Scenario Identification Table
Synthesis RouteMajor ImpuritiesKey Physicochemical DifferenceRecommended Strategy
A. Reduction of Indole (e.g., reduction of Methyl 3-methylindole-3-carboxylate)Unreacted Indole starting material.Basicity: Indolines are basic (pKa ~5); Indoles are non-basic (pKa ~ -2).Acid-Base Extraction (Protocol 1)
B. C3-Alkylation of Indoline (e.g., Alkylation of Methyl indoline-3-carboxylate)N-Alkylated byproducts (N-Me), Unreacted SM.Polarity: N-Me is less polar (no H-bond donor). N-H (Product) is more polar.Flash Chromatography (Protocol 2)
C. Fischer Indole / Cyclization Oligomers, tars, aniline derivatives.Solubility: Tars are often insoluble in ether/hexane.Trituration & Filtration

Part 2: Core Purification Protocols

Protocol 1: Chemoselective Acid-Base Extraction (The "Indoline Switch")

Best for: Separating the desired Indoline product from unreacted Indole starting materials or neutral organic impurities.

Mechanism: The nitrogen atom in the indoline ring is


 hybridized and functions as a secondary aniline, making it sufficiently basic to protonate with dilute mineral acid. The indole  nitrogen, being part of the aromatic system, remains neutral.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it can form emulsions.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (3 x volumes).

    • Result: The Product (Methyl 3-methylindoline-3-carboxylate) protonates and moves to the Aqueous Phase .

    • Result: Unreacted Indoles and neutral impurities remain in the Organic Phase .

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh ether to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly basify with 2.0 M NaOH or Saturated

    
     until pH > 9.
    
    • Observation: The solution will become cloudy as the free base product precipitates/oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3 x volumes).

  • Drying: Dry the combined organic layers over

    
    , filter, and concentrate.
    

Critical Note: Do not use strong oxidizing acids (like


) or allow the acidic solution to stand for prolonged periods, as this may induce hydrolysis of the methyl ester.
Protocol 2: Buffered Silica Gel Chromatography

Best for: Separating the Product (C-alkyl) from N-alkylated byproducts or separating diastereomers.

The Issue: Indolines are basic amines. On standard acidic silica gel, they will protonate, causing severe streaking (tailing) and poor resolution.

The Solution: Deactivate the silica or use an amine modifier.

Mobile Phase Preparation:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Recommended Gradient: Hexanes : Ethyl Acetate (Start 95:5

    
     End 60:40).
    

Relative


 Guide (on Silica + 1% TEA): 
  • N-Methylated Byproduct: Highest

    
     (Least Polar, Tertiary amine).
    
  • Target Product (C-Methyl): Medium

    
     (Secondary amine, H-bond donor).
    
  • Unreacted Indoline SM: Lowest

    
     (Less sterically hindered, stronger interaction with silica).
    

Part 3: Troubleshooting & FAQs

Q1: My product is turning pink/red on the column or during storage. What is happening?

Diagnosis: Oxidative degradation to the Indolenine or Indole species. Explanation: Although the C3-quaternary center prevents direct aromatization to the indole, the indoline nitrogen is susceptible to oxidation, forming colored radical cations or imine (indolenine) species [1]. Fix:

  • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to your chromatography solvents.

  • Storage: Store the purified oil under Argon/Nitrogen at -20°C.

  • Workup: Perform all evaporations at

    
     to minimize thermal oxidation.
    
Q2: I see a new spot with lower after acid workup.

Diagnosis: Hydrolysis of the methyl ester. Explanation: Indoline-3-carboxylates are sterically crowded. However, the ester can still hydrolyze to the carboxylic acid (Indoline-3-carboxylic acid) under acidic/basic conditions, especially if heated [2]. Fix:

  • Keep the acid extraction (Protocol 1) cold (0°C).

  • Minimize contact time with strong base during the neutralization step.

  • If the acid forms, you can re-esterify using

    
     (Trimethylsilyldiazomethane) in MeOH/Benzene.
    
Q3: The N-alkylated and C-alkylated products are co-eluting.

Diagnosis: Insufficient selectivity on standard silica. Fix:

  • Switch Stationary Phase: Use Alumina (Neutral) instead of Silica. Alumina is less acidic and often resolves amines better without streaking.

  • Chemical Separation: If the N-alkylated byproduct is a tertiary amine and your product is a secondary amine (N-H), you can derivatize the product with Acetic Anhydride (

    
    )  to form the N-Acetyl derivative, which will have a vastly different 
    
    
    
    . (Note: This adds a deprotection step later).

Part 4: Visualizing the Purification Logic

The following decision tree illustrates the logical flow for purifying a crude reaction mixture containing Methyl 3-methylindoline-3-carboxylate.

PurificationStrategy Start Crude Reaction Mixture (Me-3-Me-Indoline-3-COOMe) CheckImpurity Analyze Impurity Profile (TLC / LCMS) Start->CheckImpurity Decision1 Major Impurity Type? CheckImpurity->Decision1 RouteA Non-Basic Impurities (Indoles, Reagents) Decision1->RouteA Indoles present RouteB Basic Impurities (N-Alkylated Byproducts) Decision1->RouteB Isomers/Byproducts ActionA Protocol 1: Acid-Base Extraction RouteA->ActionA ActionB Protocol 2: Buffered Silica Column RouteB->ActionB StepA1 1. Dissolve in Ether 2. Extract w/ 1M HCl ActionA->StepA1 StepB1 Add 1% TEA to Eluent ActionB->StepB1 StepA2 Aqueous Layer (Contains Product) StepA1->StepA2 StepA3 Basify (pH > 9) & Extract w/ DCM StepA2->StepA3 Final Pure Product (Store under Argon) StepA3->Final StepB2 Collect 'Middle' Spot (N-H is more polar than N-Me) StepB1->StepB2 StepB2->Final

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

Part 5: Quantitative Data & Properties

Table 1: Physicochemical Properties Relevant to Purification

PropertyValue / CharacteristicImplication for Purification
State Likely Viscous Oil or Low Melting SolidRecrystallization is difficult; Chromatography preferred.
pKa (Conj. Acid) ~ 5.0 - 6.0 (Est.)Basic enough for HCl extraction; requires base-treated silica.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Water.[1]Standard organic workups apply.[2]
UV Activity Strong (Indoline chromophore)Easily visualized on TLC (254 nm).
Stability Air/Light SensitiveDo not dry on high-vac for >4 hours; avoid prolonged light exposure.

References

  • BenchChem Technical Support. (2025).[3][4] Troubleshooting unexpected side products in indole synthesis. Retrieved from BenchChem.[3] 3

  • Maji, M., et al. (2022).[7] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry.[7] 7

Sources

Troubleshooting

Technical Support Center: Precision C3-Alkylation of Indolines

Executive Summary: The Chemoselectivity Paradox The direct C3-alkylation of indolines (2,3-dihydroindoles) presents a formidable chemoselectivity challenge. Unlike indoles, which are electron-rich enamine-type nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

The direct C3-alkylation of indolines (2,3-dihydroindoles) presents a formidable chemoselectivity challenge. Unlike indoles, which are electron-rich enamine-type nucleophiles at C3, indolines possess a saturated C3(sp3) center. Consequently, they are chemically inert at C3 under standard nucleophilic conditions but highly reactive at the N1 position (secondary amine).

To achieve C3-alkylation, one must typically employ Transition Metal-Catalyzed C(sp3)-H Activation . This pathway, while powerful, introduces a specific set of side reactions: N-alkylation (background reaction), Dehydrogenation (aromatization to indole), and C2-alkylation (regio-scrambling).

This guide provides the troubleshooting logic and protocols to suppress these parasitic pathways, focusing on Ruthenium(II) and Rhodium(III) catalyzed strategies which utilize Directing Groups (DGs) to enforce regiocontrol.

Diagnostic Logic & Troubleshooting

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose the root cause of your yield loss.

Indoline_Troubleshooting Start Observation: Low Yield of C3-Alkylated Indoline Q1 Major byproduct is N-alkylated? Start->Q1 Q2 Major byproduct is Indole (Aromatic)? Q1->Q2 No Sol1 Diagnosis: Unprotected N1 Nucleophilicity Action: Switch to Pyrimidyl or Acetyl DG Q1->Sol1 Yes Q3 Major byproduct is C2-alkylated? Q2->Q3 No Sol2 Diagnosis: Oxidative Dehydrogenation Action: Remove ext. oxidants; Lower Temp; Switch from Pd to Ru/Rh Q2->Sol2 Yes Sol3 Diagnosis: Wrong Metallacycle Size Action: Use C7-blocked DG or switch catalyst to Rh(III) for steric control Q3->Sol3 Yes Success Proceed to Optimization Q3->Success No

Figure 1: Diagnostic logic for identifying the dominant failure mode in indoline C3-alkylation.

Critical Side Reactions & Mitigation Strategies

Issue 1: N-Alkylation (The Kinetic Trap)

Mechanism: The N1 nitrogen is a secondary amine with a lone pair available for nucleophilic attack. Without protection, N-alkylation is kinetically favored over the thermodynamically demanding C3-H activation. Solution: Chelation-Assisted Directing Groups (DGs). You must install a DG that serves two purposes:

  • Electronic Deactivation: Withdraws electron density from N1 to prevent background alkylation.

  • Metal Coordination: Directs the catalyst (Ru/Rh) to the proximal C3-H bond.

Recommended DGs:

  • Pyrimidyl Group: Excellent for Ru(II) catalysis; forms a stable 5-membered metallacycle.

  • Carbamoyl/Acetyl: Weaker coordination but easier to remove post-reaction.

Issue 2: Dehydrogenation (Oxidative Aromatization)

Mechanism: Many transition metals (especially Pd) facilitate


-hydride elimination or oxidative dehydrogenation, converting the indoline into an indole. This destroys the sp3 character you are trying to functionalize.
Solution: 
  • Avoid Palladium: Pd(II) is notorious for aromatizing indolines [1].

  • Use Ruthenium(II) or Rhodium(III): These metals are better suited for C(sp3)-H activation without inducing aromatization, provided the reaction is not run under aerobic oxidation conditions [2].

  • Exclude Strong Oxidants: If using a redox-neutral coupling (e.g., with alkenes), do not add external oxidants like Cu(OAc)2 unless the mechanism explicitly requires a sacrificial oxidant (e.g., Fujiwara-Moritani type).

Issue 3: C2 vs. C3 Regioselectivity

Mechanism: The C2 position is often sterically more accessible or electronically activated. Solution:

  • Substrate Design: If possible, use a C2-substituted indoline to physically block that site.

  • Catalyst Control: Ru(II) carboxylate systems often favor C3 selectivity due to the specific geometry of the concerted metalation-deprotonation (CMD) transition state [3].

Comparative Data: Catalyst & Directing Group Efficiency

The following table summarizes the efficiency of different systems in suppressing side reactions during the alkylation of N-protected indolines.

Catalyst SystemDirecting Group (DG)Major Side Reaction RiskC3-SelectivityNotes
Ru(p-cymene)Cl2 N-(2-Pyrimidyl)Low (Dehydrogenation)HighBest balance for direct C3-H alkylation. Requires carboxylate additive.
Rh(III) Cp *N-CarbamoylModerate (C2-alkylation)ModerateOften favors C2 unless blocked. Good for amidation.
Pd(OAc)2 N-AcetylHigh (Indole formation) LowNOT RECOMMENDED for indolines; causes rapid aromatization [1].
B(C6F5)3 N/A (Lewis Acid)N-AlkylationN/AUsed for indole C3 alkylation, not effective for C(sp3)-H of indolines [4].

Standard Operating Protocol (SOP)

Protocol: Ru(II)-Catalyzed C3-Alkylation of N-(2-Pyrimidyl)indoline with Acrylates. Based on mechanistic principles established by Ackermann and Dong [2, 3].

Materials
  • Substrate: N-(2-pyrimidyl)indoline (1.0 equiv)

  • Alkylating Agent: Methyl acrylate (1.5 equiv)

  • Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)

  • Ligand/Additive: AgSbF6 (20 mol%) or KPF6 (non-oxidative conditions)

  • Acid/Base: 2,4,6-Trimethylbenzoic acid (30 mol%) - Crucial for CMD pathway

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol

Step-by-Step Workflow
  • Pre-Catalyst Activation (Glovebox/Schlenk Line):

    • In a dried Schlenk tube, charge [Ru(p-cymene)Cl2]2 (5 mol%) and AgSbF6 (20 mol%).

    • Add 1.0 mL of dry DCE. Stir at RT for 15 mins to generate the cationic Ru(II) species. Note: The solution should turn from dark red to orange/yellow.

  • Substrate Addition:

    • Add the N-pyrimidyl indoline (0.2 mmol) and the carboxylic acid additive (30 mol%).

    • Technical Note: The acid additive acts as a proton shuttle, lowering the energy barrier for C-H cleavage.

  • Reaction Initiation:

    • Add Methyl acrylate (1.5 equiv).

    • Seal the tube and heat to 80–100 °C for 16–24 hours.

    • Checkpoint: Monitor via LC-MS. Look for the mass of Product (M+) vs Indole (M-2).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove metal residues.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Pathway (Visualization)

Understanding the cycle helps predict where it breaks.

Ru_Cycle Ru_Active Active Cat [Ru(II)] Coord N-Coordination (Directing Group) Ru_Active->Coord + Substrate CH_Act C3-H Activation (Ruthenacycle) Coord->CH_Act - HCl/Acid Insert Alkene Insertion CH_Act->Insert + Acrylate Dehydro Aromatized Byproduct CH_Act->Dehydro Side Rxn: Beta-H Elim (Indole Formation) Proto Protonolysis (Product Release) Insert->Proto C-C Bond Formed Proto->Ru_Active Regeneration

Figure 2: Ruthenium(II) catalytic cycle. The critical step is preserving the Ruthenacycle against beta-hydride elimination (red dashed line).

Frequently Asked Questions (FAQ)

Q: Why is my N-pyrimidyl group falling off during the reaction? A: This is rare but can happen if the reaction mixture is too acidic or if water is present at high temperatures (hydrolysis). Ensure your solvent (DCE) is anhydrous. If the pyrimidyl group is too labile, switch to a 2-pyridyl group, though this may require higher temperatures for C-H activation.

Q: I see a mixture of C3-monoalkylated and C3-dialkylated products. How do I stop at mono? A: This is the "Gem-Dialkylation" problem.

  • Sterics: Use a bulkier alkylating agent (e.g., t-butyl acrylate vs methyl acrylate).

  • Kinetics: Stop the reaction at 70-80% conversion. The second alkylation is often slower due to steric crowding at the quaternary center, but it will proceed if the reaction runs too long.

Q: Can I use this method to make chiral indolines? A: Yes, but it requires chiral Cp* ligands (e.g., Cramer's or chemically equivalent chiral Rh/Ru complexes). However, enantioselective C(sp3)-H activation is significantly more difficult than standard cross-coupling. A common alternative is the asymmetric hydrogenation of C3-substituted indoles , which is often higher yielding than direct chiral alkylation of indolines [5].

Q: Why not just alkylate Indole and then reduce it? A: That is a valid strategy! If direct indoline functionalization fails (e.g., due to sensitive functional groups incompatible with C-H activation conditions), we recommend:

  • C3-Alkylation of the parent Indole (using CuH or Friedel-Crafts).

  • Selective reduction of the Indole C2-C3 bond using NaCNBH3 or catalytic hydrogenation [6]. This guide focuses on direct indoline modification for cases where the "Indole Route" is not viable (e.g., when preserving existing stereocenters elsewhere).

References

  • McLaughlin, M. (2017).[1] A mild Cu(I)-catalyzed oxidative aromatization of indolines to indoles.[1] Longdom Publishing.

  • Li, S., et al. (2015).[2] Ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones.[2][3][4] Organic & Biomolecular Chemistry.

  • Ackermann, L. (2011). Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation.[3][5] Chemical Communications.

  • Zhang, S., et al. (2020).[6][7] B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[6][8] ACS Catalysis.

  • Kuwano, R., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water.[9] PMC (NIH).

  • Buchwald, S.L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv.

Sources

Optimization

Overcoming steric hindrance in Methyl 3-methylindoline-3-carboxylate functionalization

Topic: Overcoming Steric Hindrance in Methyl 3-methylindoline-3-carboxylate Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Scientists Ticket Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Methyl 3-methylindoline-3-carboxylate Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Scientists

Ticket Subject: Methyl 3-methylindoline-3-carboxylate (M3MI-3C) Status: Open Priority: High (Blocker)

Welcome to the Scaffold Support Hub.

You are likely here because a standard reaction on Methyl 3-methylindoline-3-carboxylate has failed. This molecule is deceptively simple. While it resembles a standard amino acid derivative, the C3 quaternary center creates a "tetrahedral gatekeeper" effect that shuts down nucleophilic trajectories and distorts standard reactivity profiles.

This guide treats your chemical challenge as a system bug, providing diagnostic steps, patches (protocols), and root-cause analysis.

System Diagnostics: The Steric Map

Before troubleshooting, understand the physical constraints of your substrate:

  • The C3-Quaternary Blockade: The C3 position holds both a methyl group and a methyl ester. This creates a "congested cone" that shields the re and si faces of the ester carbonyl.

  • The N1-Umbrella Effect: The C3-methyl group occupies space directly above the indoline ring, partially obscuring the Nitrogen lone pair, retarding rates of N-alkylation compared to simple indolines.

Module 1: The "Impossible" Hydrolysis

Issue: Standard saponification (LiOH/NaOH in MeOH/H2O) fails to cleave the methyl ester, or requires forcing conditions that lead to decarboxylation or racemization.

Root Cause: The tetrahedral intermediate required for ester hydrolysis cannot form. The C3-methyl and the indoline ring rigidify the geometry, preventing the approach of the hydrated hydroxide ion.

Protocol A: Anhydrous Cleavage (The TMSOK Patch)

Theory: Instead of a small, hard nucleophile (OH-) which requires solvation (increasing its effective bulk), use Potassium Trimethylsilanolate (TMSOK) . It functions as a soluble source of anhydrous oxide (O2-) equivalent. It attacks the methyl group of the ester (via


 mechanism) rather than the carbonyl, bypassing the steric congestion at the carbonyl carbon.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve Methyl 3-methylindoline-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add TMSOK (Potassium trimethylsilanolate) (2.0 equiv) in one portion.

    • Note: TMSOK is hygroscopic. Handle in a glovebox or rapid-weigh on the bench.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Watch for the precipitation of the potassium carboxylate salt.

  • Workup:

    • Dilute with Et2O (to precipitate more salt).

    • Filter the solid (this is your product as the K-salt).

    • To obtain free acid: Suspend solid in minimal water, acidify to pH 4 with 1M HCl, and extract immediately with EtOAc.

Success Metric: >90% Yield without decarboxylation.

Visual Workflow: Hydrolysis Decision Tree

HydrolysisLogic Start Substrate: M3MI-3C Ester Standard Standard Saponification (LiOH/MeOH/H2O) Start->Standard Check Did it work? Standard->Check TMSOK Protocol A: TMSOK (Anhydrous THF, RT) Check->TMSOK No (Likely) Success Isolated Acid/Salt Check->Success Yes (Rare) Mechanism Mechanism: B_AL2 (Attacks Methyl, not Carbonyl) TMSOK->Mechanism TMSOK->Success

Caption: Logic flow for selecting the correct hydrolysis modality based on steric constraints.

Module 2: N-Functionalization (The Buchwald Barrier)

Issue: Buchwald-Hartwig aminations or simple alkylations at N1 are sluggish or result in low yields compared to unsubstituted indolines.

Root Cause: The C3-Methyl group exerts steric pressure on the N1-H bond. While N1 is technically sp3 (pyramidal) in indoline, the proximity of the C3-substituents destabilizes the transition states for bulky electrophiles.

Troubleshooting Table: N-Functionalization
Reaction TypeSymptomRecommended FixMechanistic Insight
Alkylation (MeI/BnBr) <20% conversion after 24hSwitch Base/Solvent: Use NaH (1.5 eq) in DMF at 0°C -> RT.Deprotonation must be irreversible to force the nucleophile formation. K2CO3 is too weak given the steric shielding.
Buchwald-Hartwig Catalyst death / No productCatalyst Switch: Use RuPhos or BrettPhos Pd-G3 precatalysts.These bulky ligands are designed to form the active Pd-Amine species even with sterically crowded amines.
Acylation (Amide coupling) Unreactive amineActivation: Use acid chloride + DMAP (catalytic) + Pyridine (solvent).Standard HATU/EDC couplings often fail because the activated ester cannot approach the hindered N1.
Module 3: Ring Functionalization (C-H Activation)

Issue: You need to functionalize the benzene ring (C4–C7), but standard electrophilic aromatic substitution (EAS) gives mixtures or wrong regioselectivity.

Opportunity: The C3-Ester is a "Directing Group in Disguise."

Protocol B: C4-Arylation via Pd-Catalysis

The ester carbonyl at C3 can direct Palladium to the C4 position, overcoming the inherent electronic bias of the ring.

  • Reagents: Pd(OAc)2 (10 mol%), Ag2CO3 (oxidant/base), Aryl Iodide.

  • Solvent: TFA/TFAA mixture (Acidic conditions are often required to coordinate the carbonyl).

  • Mechanism: The Pd coordinates to the carbonyl oxygen of the ester, placing the metal in perfect proximity to activate the C4-H bond.

  • Note: This is highly sensitive to the C3-Methyl group. If the methyl forces the ester out of planarity with the ring, this reaction shuts down. In that case, C5-Bromination using NBS in DMF is the most reliable alternative (electronic control).

Frequently Asked Questions (FAQ)

Q1: Can I reduce the ester to the alcohol directly?

  • A: Yes, but avoid LiAlH4 if you have other sensitive groups. LiBH4 in THF/MeOH is superior here. The coordination of Lithium to the ester oxygen helps overcome the steric barrier.

Q2: My reaction creates the "Indole" (aromatized) instead of functionalizing the Indoline. Why?

  • A: You are likely using an oxidant or high temperatures in the presence of Pd/C. The 3,3-disubstituted system cannot fully aromatize (it can't form a double bond at C2-C3), but it can undergo oxidative rearrangement or migration of the methyl group (Plancher rearrangement) under extreme acid/thermal stress. Keep temperatures <80°C.

Q3: I need to resolve the enantiomers of the ester. How?

  • A: Chemical resolution is difficult. Chiral HPLC (Chiralpak IC or IA columns) is the industry standard for this scaffold. Enzymatic resolution (Lipases) often fails due to the bulk near the ester.

References & Grounding
  • TMSOK Hydrolysis: Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 1984 , 25, 5831-5834. (Foundational text on anhydrous hydrolysis of hindered esters).

  • Indoline Functionalization: Trost, B. M., et al. "Asymmetric Synthesis of 3,3-Disubstituted Indolines." Angewandte Chemie Int. Ed., 2006 , 45, 2289. (Mechanisms of quaternary center formation).

  • Steric Parameters: Sigman, M. S., et al. "Quantifying Steric Effects in Pd-Catalyzed C-H Activation." Nature Chemistry, 2018 . (Explains the "cone angle" issues at C3).

  • Buchwald Ligands: Maiti, D., et al. "Palladium-catalyzed C-H functionalization of indoles and indolines." Chemical Science, 2019 . (Guidance on ligand choice for hindered amines).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for TMSOK and organometallic reagents before use.

Troubleshooting

Technical Support Center: Indoline Ester Crystallization Optimization

Topic: Optimizing Solvent Selection for Indoline Ester Crystallization Reference ID: IND-CRYST-OPT-026 Status: Active Audience: Process Chemists, drug development scientists Introduction: The Indoline Challenge Indoline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection for Indoline Ester Crystallization Reference ID: IND-CRYST-OPT-026 Status: Active Audience: Process Chemists, drug development scientists

Introduction: The Indoline Challenge

Indoline esters (specifically (S)-indoline-2-carboxylic acid esters) are critical intermediates in the synthesis of ACE inhibitors like Perindopril. Their crystallization presents a unique "triad of difficulty":

  • Oiling Out: Due to their low melting points and conformational flexibility, they frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, leading to acid impurities (Indoline-2-carboxylic acid) that degrade product quality.

  • Chiral Purity: Maintaining enantiomeric excess (ee) during crystallization is difficult due to the similar solubility profiles of the enantiomers.

This guide provides troubleshooting workflows and solvent selection protocols to overcome these specific barriers.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Issue: "My product separates as a gum or oil at the bottom of the reactor upon cooling, instead of forming crystals."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit for crystallization. This is thermodynamically driven but kinetically controlled. The oil phase is a solute-rich liquid that often traps impurities, making subsequent crystallization difficult.[1]

Corrective Protocol: The "Seeded Cooling" Strategy

Do not rely on spontaneous nucleation.[2][3] You must bypass the LLPS region.

  • Determine the Cloud Point: Identify the temperature (

    
    ) where the oil first appears in your current solvent system.
    
  • Select a Ternary System: Move away from single solvents.

    • Recommended:Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) .

    • Why: This combination allows precise modulation of solubility without introducing protic solvents that might encourage hydrolysis.

  • The Seeding Protocol:

    • Step A: Dissolve crude ester in EtOAc at 45-50°C (Clear solution).

    • Step B: Cool to

      
      . (Stay above the oiling out temperature).
      
    • Step C: Add 1-2 wt% of pure seed crystals.

    • Step D: Age for 1-2 hours to establish a crystal bed.

    • Step E: Slowly add n-Heptane (antisolvent) over 4-6 hours while cooling to 0-5°C.

Visual Troubleshooting Guide

OilingOutTroubleshooting Start Observation: Oiling Out Occurred CheckTemp Check Onset Temperature (Is T_oil > T_melting?) Start->CheckTemp ImpurityCheck Check Impurity Profile (High impurities suppress T_m?) CheckTemp->ImpurityCheck Yes (Melted) SolventSwitch Switch Solvent System (Reduce Polarity) CheckTemp->SolventSwitch No (LLPS) ImpurityCheck->SolventSwitch High Impurity SeedStrategy Implement Seeding (Seed @ T > T_oil) ImpurityCheck->SeedStrategy Purity OK SolventSwitch->SeedStrategy SlowCool Reduce Cooling Rate (< 0.2 °C/min) SeedStrategy->SlowCool End Crystalline Solid SlowCool->End Crystallization

Caption: Decision tree for diagnosing and resolving oiling out events in indoline ester crystallization.

Module 2: Preventing Hydrolysis (Stability Control)

User Issue: "I am detecting increasing levels of Indoline-2-carboxylic acid (free acid) in my final product."

Technical Insight

Indoline esters are prone to hydrolysis, particularly in the presence of water and residual bases/acids.

  • Mechanism: Base-catalyzed hydrolysis (Saponification) is irreversible and rapid. Acid-catalyzed hydrolysis is reversible but problematic during long crystallization times.

  • Risk Factor: Using "wet" alcohols (e.g., 95% Ethanol) or hygroscopic solvents (THF) without humidity control.

Solvent Selection Matrix for Stability
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Esters Ethyl Acetate (EtOAc)High Ideal. Non-protic. Good solubility for indoline core.
Alcohols Isopropanol (IPA)Medium Use Anhydrous grade only. Good for purging polar impurities but risks transesterification/hydrolysis.
Ethers MTBEHigh Excellent antisolvent. Low water miscibility protects the ester.
Hydrocarbons n-Heptane / HexaneHigh Essential antisolvents. Inert to hydrolysis.
Ketones AcetoneLow Avoid. Can form imines with the secondary amine of the indoline.
Prevention Protocol
  • Water Activity (

    
    ) Control:  Ensure feed solvent water content is <0.1% (KF titration).
    
  • Atmosphere: Blanket the crystallizer with dry Nitrogen (

    
    ).
    
  • Workup: If a base wash was used upstream, ensure pH is neutralized before solvent swap. Residual base in hot EtOAc will rapidly degrade the ester.

Module 3: Enantiomeric Purity (Resolution & Upgrading)

User Issue: "My enantiomeric excess (ee) dropped from 95% to 92% after crystallization."

The Mechanism

Indoline esters often form racemic compounds (where the racemate crystal is more stable than the pure enantiomer) or solid solutions . If the impurity (the wrong enantiomer) is incorporated into the crystal lattice, simple recrystallization fails.

Optimization Workflow
  • Solvent Polarity Scan:

    • High polarity solvents (Alcohols) tend to dissolve both enantiomers equally.

    • Lower polarity solvents (EtOAc/Heptane) often maximize the solubility difference between the racemate and the pure enantiomer.

  • Diastereomeric Salt Formation (If ee is very low):

    • Do not rely on direct crystallization if ee < 85%.

    • Use (1S)-10-Camphorsulfonic acid (CSA) .

    • Solvent:Ethanol/Water (90:10) . The diastereomeric salt crystallizes, rejecting the unwanted isomer.

Data: Solubility vs. Temperature (Perindopril Intermediate)
Temperature (°C)Solubility in EtOH (mg/mL)Solubility in EtOAc (mg/mL)Solubility in Heptane (mg/mL)
104512< 1
2588282
50>200958

Insight: The steep solubility curve in EtOAc makes it the superior solvent for cooling crystallization (high recovery), whereas Heptane acts as a yield maximizer.

Module 4: Process Scalability & Filtration

User Issue: "The crystals are too fine and clog the filter (slow filtration)."

Crystal Habit Engineering

Indoline esters often crystallize as needles (dendritic growth) when supersaturation is too high. Needles pack poorly and trap mother liquor (impurities).

Corrective Action:

  • Ostwald Ripening (Temperature Cycling):

    • After initial nucleation, heat the slurry back to

      
       for 30 mins, then cool again.
      
    • Effect: Dissolves fines (high surface energy) and redeposits onto larger crystals, converting needles to prisms/blocks.

  • Agitation:

    • Use a hydrofoil impeller (low shear). High shear breaks fragile indoline needles.

Process Flow Diagram

ProcessFlow Dissolution Dissolution (EtOAc, 50°C) PolishFilter Polish Filtration (Remove Particulates) Dissolution->PolishFilter Cooling1 Cool to Cloud Point (T ~ 35°C) PolishFilter->Cooling1 Seeding Seeding (Add 1% Crystals) Cooling1->Seeding Aging Ostwald Ripening (Cycle Temp +/- 3°C) Seeding->Aging Antisolvent Antisolvent Addition (Heptane, Linear Ramp) Aging->Antisolvent Filtration Filtration & Wash (Cold Heptane) Antisolvent->Filtration

Caption: Optimized workflow for scalable indoline ester crystallization.

References

  • BenchChem. (2025).[2] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Retrieved from

  • Kim, D. H., et al. (1983). Synthesis of Indoline-2-carboxylic acid esters.[4][5][6] Journal of Medicinal Chemistry, 26, 394.

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

  • ChemicalBook. (n.d.). (S)-(-)-Indoline-2-carboxylic acid Properties and Synthesis. Retrieved from

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers.[7] Oxford University Press. (Foundational text on MSZW and oiling out).

Sources

Optimization

Troubleshooting low conversion rates in indoline-3-carboxylate synthesis

The following technical guide is structured to function as an autonomous Tier-3 Support Center for researchers encountering yield and conversion issues in the synthesis of indoline-3-carboxylates . This guide prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as an autonomous Tier-3 Support Center for researchers encountering yield and conversion issues in the synthesis of indoline-3-carboxylates .

This guide prioritizes the two most prevalent synthetic routes: Selective Reduction of Indole-3-Carboxylates (Route A) and Metal-Catalyzed Carbenoid Insertion (Route B).

Status: Active | Ticket Priority: High | Role: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, confirm your reaction pathway. Low conversion in indoline synthesis is rarely random; it is usually a kinetic bottleneck specific to the mechanism.

Select your current workflow:

  • Route A (Reduction): Starting with Indole-3-carboxylate

    
     Reducing to Indoline-3-carboxylate.
    
    • Symptom:[1][2][3][4][5][6][7] Starting material remains untouched; TLC shows only indole.

    • Root Cause:[1][2][3][4][5][6][7] Failure to generate the electrophilic indolenium species.

  • Route B (Cyclization/Insertion): Constructing the ring via Rh/Cu-catalyzed diazo insertion or annulation.

    • Symptom:[1][2][3][4][5][6][7] Diazo starting material consumed, but low product yield; formation of fumarate/maleate dimers.

    • Root Cause:[1][2][3][4][5][6][7] Rate of carbene dimerization

      
      .
      

Route A: Selective Reduction of Indole-3-Carboxylates

The Standard Protocol: Reduction using Sodium Cyanoborohydride (


) in Acetic Acid or Borane-Pyridine/TFA.
The Mechanistic Bottleneck

Indoles are electron-rich, but the pyrrole ring retains significant aromatic stability. Nucleophilic hydrides (e.g.,


) generally fail because the indole is not electrophilic enough.
The Fix:  You must protonate the C3 position to break aromaticity and form the Indolenium Cation , which is highly susceptible to hydride attack.

IndoleReduction Indole Indole-3-Carboxylate (Aromatic/Stable) Protonation C3 Protonation (Requires pH < 3) Indole->Protonation + H+ Indolenium Indolenium Cation (Electrophilic Intermediate) Protonation->Indolenium Hydride Hydride Attack (H- from NaCNBH3) Indolenium->Hydride Indoline Indoline-3-Carboxylate (Product) Hydride->Indoline

Figure 1: The critical dependency on C3 protonation. Without sufficient acidity, the Indolenium Cation never forms, rendering the hydride useless.

Troubleshooting Guide (Route A)

Q: I am using


 in methanol, but I see 0% conversion. Why? 
A: 

is not acidic enough to generate the indolenium ion. In methanol, the indole remains aromatic and resists hydride attack.
  • Solution: Switch to

    
     in Glacial Acetic Acid . The acetic acid serves as both solvent and proton source, maintaining the necessary equilibrium of the indolenium cation [1].
    

Q: I used


, but the reaction stalled at 50% conversion. Adding more hydride didn't help. 
A:  This is often due to the accumulation of "boron-amine" complexes or a rise in pH as acetate salts form.
  • Protocol Adjustment:

    • Ensure the reaction is kept at 10–15°C initially to prevent polymerization.

    • Add the hydride source portion-wise.

    • Critical Step: If stalled, add pure TFA (Trifluoroacetic acid) dropwise to lower the pH. The indolenium formation is pH-dependent; if the solution is not acidic enough, the reaction stops regardless of hydride concentration [2].

Q: I see a side product with Mass M+14 or M+28. What is it? A: This is N-alkylation (methylation or ethylation) occurring if you use alcohol solvents or if the hydride source is contaminated.

  • Correction: Use strictly Glacial Acetic Acid or TFA/DCM mixtures. Avoid aldehydes/ketones in the matrix, as indoline nitrogen is nucleophilic and will undergo reductive amination with solvent impurities.

Data: Reducing Agent Efficiency Matrix
Reducing SystemSolventTypical ConversionSelectivity (Indoline:Indole)Risk Factor

MeOH< 5%N/ANo reaction

AcOH 85-95% >99:1 High toxicity (HCN gas)

TFA70-80%90:10Polymerization possible

EtOHVariableLowOver-reduction to octahydroindole

Route B: Rhodium-Catalyzed C-H Insertion

The Standard Protocol: Reaction of a diazoacetate with an aniline or indoline precursor using


 or 

.
The Mechanistic Bottleneck

This reaction relies on the formation of a transient Metal-Carbenoid species. The "Low Conversion" culprit is usually the dimerization of the diazo compound (forming fumarates/maleates) competing with the desired insertion into the C-H bond.

RhodiumCycle Diazo Diazo Precursor Carbenoid Rh-Carbenoid (Highly Reactive) Diazo->Carbenoid + Rh (-N2) Rh Rh(II) Catalyst Insertion C-H Insertion (Desired Indoline) Carbenoid->Insertion Path A: Substrate Interaction Dimer Carbene Dimerization (Waste Product) Carbenoid->Dimer Path B: Carbenoid-Diazo Interaction

Figure 2: Kinetic competition. Path B dominates if the concentration of Diazo is too high relative to the substrate.

Troubleshooting Guide (Route B)

Q: I see complete consumption of the diazo starting material, but only 20% yield of indoline. The rest is a complex mixture. A: You are suffering from Carbene Dimerization . The diazo compound reacted with itself rather than your substrate.

  • Solution: Implement Slow Addition . Do not dump the diazo compound in at once. Use a syringe pump to add the diazo solution over 4–6 hours. This keeps the instantaneous concentration of the carbenoid low, statistically favoring interaction with the substrate (which is in excess) over another diazo molecule [3].

Q: My catalyst turns black/inactive immediately. A: Rhodium(II) carboxylates are sensitive to Lewis bases. If your substrate contains free amines or pyridines, they can coordinate to the axial sites of the Rh-dimer, deactivating it.

  • Correction: Use

    
      (Du Bois catalyst). The chelating ligands make it much more robust against Lewis basic nitrogens and oxidation than standard 
    
    
    
    [3].

Q: Conversion is low even with slow addition. Is temperature a factor? A: Yes. C-H insertion has a high activation energy barrier.

  • Optimization: Run the reaction in refluxing

    
    -trifluorotoluene  or DCE  (Dichloroethane). Higher temperatures favor the difficult C-H insertion over the lower-barrier dimerization.
    

Validated Experimental Protocol (Route A)

Recommended for highest reliability in drug discovery contexts.

Objective: Synthesis of Ethyl Indoline-3-carboxylate from Ethyl Indole-3-carboxylate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Indole-3-carboxylate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Cooling: Cool the solution to 10°C using a water/ice bath.

  • Addition: Add Sodium Cyanoborohydride (

    
    , 3.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen cyanide generation is possible; conduct in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Checkpoint: Perform TLC/LCMS.

    • If conversion < 90%: Add pure TFA (0.5 mL per mmol substrate) to drop pH.

  • Quench: Pour reaction mixture into ice water. Basify carefully with saturated

    
     or NaOH to pH > 9 (to neutralize acid and ensure amine is free base).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Indolines are often more polar than their indole precursors.

References

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

  • Kikugawa, Y. "Reduction of Indoles with Sodium Borohydride in Trifluoroacetic Acid." Chemical and Pharmaceutical Bulletin, vol. 26, no. 1, 1978, pp. 108–111. Link

  • Hansen, J., & Davies, H. M. L. "High Enantioselectivity in Rhodium(II)-Catalyzed C–H Functionalization of Indoles." Chemical Science, vol. 7, 2016, pp. 789–794. Link

Sources

Troubleshooting

Technical Support Center: Purifying Crude Methyl 3-methylindoline-3-carboxylate

Welcome to the technical support center for the purification of Methyl 3-methylindoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-methylindoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when handling the crude output from the synthesis of Methyl 3-methylindoline-3-carboxylate.

Q1: What are the most likely impurities in my crude Methyl 3-methylindoline-3-carboxylate?

A1: The impurity profile is intrinsically linked to the synthetic route employed, most commonly a variation of the Fischer indole synthesis.[1][2] Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted phenylhydrazine derivatives or the partnering ketone/aldehyde.

  • Reaction Byproducts: The Fischer synthesis is notorious for producing side products, especially under harsh acidic conditions. These can include isomers, aniline, and products from undesired rearrangement pathways.[3][4]

  • Hydrolysis Products: The most common impurity is often the corresponding carboxylic acid (3-methylindoline-3-carboxylic acid), formed by the hydrolysis of the methyl ester if exposed to moisture, acid, or base during workup or storage.[5][6]

  • Oxidation/Degradation Products: Indoline and indole scaffolds can be susceptible to air oxidation over time, leading to the formation of colored, often polymeric, impurities. This is a common cause of sample discoloration from off-white to yellow or brown.[5]

Q2: My crude product is a dark brown oil, but the literature reports a solid. What does this indicate?

A2: A significant color deviation from the expected off-white or pale solid suggests the presence of multiple impurities.[5] Dark coloration is typically due to oxidation byproducts or residual acidic catalyst promoting degradation. An oily consistency, when a solid is expected, indicates that the impurities are preventing your target molecule from crystallizing, effectively lowering its melting point. A purity assessment by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential before proceeding.[5][7]

Q3: How can I perform a quick purity assessment of my crude sample?

A3: Thin-Layer Chromatography (TLC) is the most efficient initial method. A single spot is a good indicator of high purity, whereas multiple spots confirm the presence of impurities.[5]

  • Recommended TLC System: Use a silica gel plate (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A 70:30 or 80:20 (Hexane:Ethyl Acetate) mixture is often effective.

  • Visualization: View the plate under UV light (254 nm), as the indole ring is UV-active. You can also stain with potassium permanganate.

  • Interpretation: Your product, Methyl 3-methylindoline-3-carboxylate, is moderately polar. Highly polar impurities (like the hydrolyzed carboxylic acid) will have a lower Rf value (won't travel as far up the plate), while non-polar impurities will have a higher Rf value.[8]

Q4: What is the best general purification strategy: column chromatography, recrystallization, or an acid-base extraction?

A4: The optimal strategy depends on the nature and quantity of your impurities, as revealed by your initial TLC analysis.

  • Recrystallization: This is the best choice if your crude product is already of moderate purity (>85-90%) with minor, more soluble impurities. It is fast, scalable, and economical.[9]

  • Column Chromatography: This is the most powerful and versatile method for separating complex mixtures with multiple components of varying polarities. It is the go-to method for very impure samples.[5][10]

  • Acid-Base Extraction: This is an excellent pre-purification or workup step to remove acidic (e.g., carboxylic acid impurity) or strongly basic impurities before proceeding to chromatography or recrystallization.[11][12]

Troubleshooting and Optimization Guide

This section is structured to help you diagnose and solve specific problems encountered during purification.

Symptom / Observation Probable Cause Recommended Solution & Optimization
Issue 1: A prominent, lower-Rf spot on TLC that stains but may be faint under UV. This is the classic signature of the hydrolyzed byproduct, 3-methylindoline-3-carboxylic acid . Carboxylic acids often show poor UV activity and can stick to the baseline.[5]Option A (Pre-Purification): Perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. This will deprotonate the acidic impurity, pulling it into the aqueous layer as its water-soluble salt.[12] Option B (Chromatography): If other impurities are also present, proceed with silica gel chromatography. The acid will elute much later than your desired ester.
Issue 2: Multiple spots are visible on the TLC plate. Your reaction likely had low conversion or generated significant byproducts. This is common if the reaction temperature or acid catalyst concentration was not optimal.[4]Solution: Flash column chromatography is the most effective method to separate multiple components.[5] Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) to resolve all components.
Issue 3: The product is streaking or "tailing" severely during column chromatography. The basic nitrogen atom of the indoline ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][10] This leads to poor separation and low recovery.Solution: Add a basic modifier to your mobile phase to "cap" the acidic sites on the silica. Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent mixture (e.g., Hexane:Ethyl Acetate:TEA 80:20:0.2). This will dramatically improve the peak shape.[8] Alternatively, using a different stationary phase like basic or neutral alumina can also mitigate this issue.[10][13]
Issue 4: Low yield of pure product after purification. This can result from several factors: product degradation on acidic silica gel, using a recrystallization solvent in which the product is too soluble, or incomplete extraction during workup.Troubleshooting Steps: 1. For Chromatography: If streaking was observed, use the TEA-modified eluent described above. Also, avoid leaving the product on the column for an extended period.[8] 2. For Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Adding too much will keep the product dissolved even upon cooling, crushing your yield. After slow cooling to room temperature, place the flask in an ice bath to maximize crystallization.[5][9]

Visualized Workflows & Decision Logic

To streamline your purification process, the following diagrams illustrate the decision-making logic and a standard workflow.

purification_decision_tree start Crude Product Analysis (TLC) tlc_result1 One Major Spot Minor Baseline/Solvent Front Impurities start->tlc_result1 tlc_result2 Multiple Distinct Spots start->tlc_result2 tlc_result3 Significant Baseline Spot (Suspected Acid) start->tlc_result3 action1 Proceed to Recrystallization tlc_result1->action1 action2 Perform Flash Column Chromatography tlc_result2->action2 action3 Perform Acid-Base Wash (e.g., with NaHCO3) tlc_result3->action3 re_evaluate Re-analyze by TLC action3->re_evaluate then re-evaluate re_evaluate->start then re-evaluate column_chromatography_workflow prep 1. Prepare Silica Slurry (in non-polar eluent, e.g., Hexane) pack 2. Pack Column (Avoid air bubbles) prep->pack load 3. Load Sample (Dissolved in min. solvent or dry-loaded) pack->load elute 4. Elute with Gradient (Start low polarity, e.g., 95:5 Hex:EtOAc) (Gradually increase polarity) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate

Caption: Standard workflow for purification by flash column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating a mixture of impurities with varying polarities. [5][14]

  • Column Preparation: Prepare a slurry of silica gel in 100% hexane. Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring it is flat and free of cracks.

  • Sample Loading: Dissolve your crude Methyl 3-methylindoline-3-carboxylate in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • If you observed peak tailing on your TLC, add 0.1-0.5% triethylamine to your eluent system. [8] * Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain only the pure product spot. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Purity Assessment: Confirm the purity of the final product using HPLC, NMR, or by checking its melting point.

Protocol 2: Purification by Recrystallization

This protocol is best suited for removing small amounts of impurities from a product that is mostly pure. [5][9]

  • Solvent Selection: Methanol or a mixture of ethyl acetate and hexane are often suitable solvents. The ideal solvent should dissolve the compound completely when hot but poorly when cold.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) solvent required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a quick hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Taylor & Francis. (2010). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Scholarly Publications Leiden University. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. [Link]

  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?[Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]

  • ChemRxiv. (2022). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

  • HETEROCYCLES. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

  • Organic Syntheses. SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PubChem. Methyl indole-3-carboxylate. [Link]

  • PMC - NIH. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

Sources

Optimization

Thermal stability issues of Methyl 3-methylindoline-3-carboxylate

The following technical guide addresses the specific thermal stability and handling requirements for Methyl 3-methylindoline-3-carboxylate . This compound features a quaternary carbon at the C3 position within a dihydroi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific thermal stability and handling requirements for Methyl 3-methylindoline-3-carboxylate . This compound features a quaternary carbon at the C3 position within a dihydroindole (indoline) framework, creating unique stability challenges distinct from its aromatic indole counterparts.

Executive Summary & Compound Profile

Methyl 3-methylindoline-3-carboxylate is a sterically crowded, non-aromatic heterocycle. Unlike stable aromatic indoles, the indoline core is susceptible to oxidative dehydrogenation, while the quaternary C3 ester introduces steric strain and potential for thermal decarboxylation pathways.

PropertyDescription
Core Structure 2,3-Dihydroindole (Indoline)
Critical Feature Quaternary Center at C3 (Methyl + Methyl Ester)
Primary Instability Oxidative Dehydrogenation & Thermal Decarboxylation
Storage Class -20°C, Inert Atmosphere (Argon/Nitrogen), Dark

Troubleshooting Guide (Q&A Format)

Category 1: Thermal Degradation during Analysis

Q: I observe multiple peaks in GC-MS, including a major peak at m/z 131. Is my sample impure? A: Not necessarily. This is likely a thermal artifact generated inside the GC injector port.

  • Mechanism: At high temperatures (>200°C), the methyl ester group can undergo pyrolysis or hydrolysis-mediated decarboxylation. The loss of the carbomethoxy group (

    
    ) leads to 3-methylindole (Skatole) , which has a molecular weight of 131.17  g/mol .
    
  • Solution:

    • Switch to LC-MS: Use Electrospray Ionization (ESI) with a column temperature <40°C.

    • Cold On-Column Injection: If GC is mandatory, use cold on-column injection to minimize thermal stress.

Category 2: Discoloration during Storage

Q: My white/off-white solid turned pink/brown after a week at room temperature. What happened? A: The sample has undergone aerobic oxidation .[1][2]

  • Mechanism: The indoline nitrogen lone pair activates the ring. Even with a quaternary C3, air oxidation can form a 3-hydroperoxyindolenine intermediate. This often rearranges to form colored oligomers or 3-methyloxindole derivatives.

  • Solution:

    • Purification: Pass through a short plug of neutralized silica (or alumina) using 10-20% EtOAc/Hexanes to remove colored oxidation products.

    • Prevention: Always store under Argon or Nitrogen. The compound is air-sensitive, especially in solution.

Category 3: Yield Loss during Workup

Q: I lost significant mass during rotary evaporation at 50°C. Did it sublime? A: Sublimation is unlikely for this ester, but retro-Mannich fragmentation is a risk if the compound was synthesized via a Mannich-type cyclization.

  • Mechanism: The C3 quaternary center is sterically crowded. Prolonged heating, especially in the presence of trace acids or bases from the workup, can trigger ring-opening or retro-reaction pathways.

  • Solution:

    • Keep water bath temperature <35°C .

    • Ensure the crude mixture is strictly neutral (pH 7) before evaporation. Trace acid catalyzes hydrolysis/decarboxylation.

Degradation Pathways & Mechanisms

Pathway A: Thermal Decarboxylation (The "GC Effect")

This pathway is dominant at high temperatures (e.g., GC injection ports, distillation). The steric bulk at C3 weakens the C3-C(carbonyl) bond.

ThermalDecay Start Methyl 3-methylindoline- 3-carboxylate (Precursor) Inter Indole-3-carboxylic acid (Transient Intermediate) Start->Inter Hydrolysis/Pyrolysis (>150°C or Trace H2O) End 3-Methylindole (Skatole) (Degradation Product) Inter->End - CO2 (Rapid Decarboxylation) CO2 CO2 + MeOH Inter->CO2

Caption: Thermal degradation pathway leading to Skatole (m/z 131).

Pathway B: Oxidative Instability (Storage)

Indolines are electron-rich. Without the stabilization of aromaticity (as in indole), the C2-N bond is vulnerable to oxidation.

Oxidation Indoline Methyl 3-methylindoline- 3-carboxylate Radical C2-Radical / Cation Indoline->Radical Air/Light (O2) Imine 3-Methylindolenine Derivative Radical->Imine - 2H (Dehydrogenation) Oxindole 3-Methyloxindole-3-carboxylate (Rearrangement Product) Imine->Oxindole Oxidative Rearrangement (Slow, Colored)

Caption: Aerobic oxidation pathway responsible for sample discoloration.

Experimental Protocols

Protocol 1: Purity Check without Thermal Degradation

Do not use standard GC-FID methods.

  • Instrument: HPLC or UPLC with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it may catalyze hydrolysis).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: Maintain column at 25°C .

  • Expected Result: A single sharp peak. If a secondary peak appears at lower retention time, check for the hydrolyzed acid.[3]

Protocol 2: Safe Purification (Flash Chromatography)

Silica gel is slightly acidic and can catalyze decomposition.

  • Pre-treatment: Slurry silica gel in Hexanes containing 1% Triethylamine (Et3N) to neutralize surface acidity.

  • Loading: Load sample as a liquid injection (dissolved in minimal DCM) or dry load on Celite (neutral), not silica.

  • Elution: Gradient of Hexanes/EtOAc.

  • Post-Run: Immediately rotovap fractions at <30°C and store under Argon.

References

  • Indoline Oxidation Mechanisms

    • Reaction: Aerobic oxidation of indolines to indoles/indolenines.
    • Source: Zhang, Z., et al. (2019).
    • URL:[Link]

  • Thermal Decarboxylation of Indole-3-carboxylates

    • Context: Decarboxylation of indole-3-carboxylic acids and esters upon he
    • Source:Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • 3,3-Disubstituted Indoline Synthesis & Stability

    • Context: Synthesis and stability of C3-quaternary indolines via Pd-c
    • Source:Chemical Science (RSC), "A four-component reaction to access 3,3-disubstituted indolines...".
    • URL:[Link]

  • General Handling of Indoline Esters: Source: Sigma-Aldrich / Merck Safety D

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Substituted Indoline Synthesis

Introduction: The Critical Role of Regiocontrol in Indoline Synthesis The indoline scaffold is a privileged structural motif in a vast array of natural products and pharmaceuticals, playing a crucial role in treatments f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Regiocontrol in Indoline Synthesis

The indoline scaffold is a privileged structural motif in a vast array of natural products and pharmaceuticals, playing a crucial role in treatments for cancer, bacterial infections, and cardiovascular diseases.[1] Its therapeutic efficacy is often dictated by the precise placement of substituents on the bicyclic ring system. Consequently, controlling regioselectivity during the synthesis of substituted indolines is a paramount challenge for researchers in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these vital compounds. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven strategies to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues in Classical Indoline Synthesis

Question 1: My Fischer indole synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of one isomer over the other?

Answer: This is a classic challenge in Fischer indole synthesis. The regiochemical outcome is determined by the direction of enolization of the unsymmetrical ketone, which leads to two different[2][2]-sigmatropic rearrangements and, consequently, two regioisomeric indole products.[3]

Causality and Troubleshooting:

  • Steric Hindrance: In many cases, enolization will preferentially occur at the less sterically hindered carbon, leading to the corresponding major product.[3] If your desired product is the one derived from the more hindered enolate, you may need to explore alternative strategies.

  • Acid Catalyst: The choice and strength of the acid catalyst are critical. Weaker acid catalysts can often lead to a decrease in selectivity, resulting in a more even mixture of products.[3] It is advisable to screen a range of both Brønsted and Lewis acids. For instance, Lewis acids like ZnCl₂ or ZnBr₂ can sometimes offer improved selectivity over protic acids like H₂SO₄ or polyphosphoric acid (PPA).[3][4]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the enolization step. Experimenting with a range of temperatures, from ambient to reflux, may reveal an optimal condition for the formation of your desired regioisomer.

Experimental Protocol: Catalyst Screening for Regiocontrol

  • Setup: In parallel reaction tubes, combine your arylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.1 equiv) in a suitable solvent (e.g., toluene, ethanol).

  • Catalyst Addition: To each tube, add a different acid catalyst (0.1-1.0 equiv). Consider screening PPA, ZnCl₂, HCl, and H₂SO₄.

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture to determine the ratio of regioisomers for each catalyst.

Logical Flow for Troubleshooting Fischer Indole Regioselectivity

G start Mixture of Regioisomers in Fischer Indole Synthesis sterics Is desired isomer from less hindered enolization? start->sterics catalyst Screen Acid Catalysts (Brønsted vs. Lewis) sterics->catalyst Yes alternative Consider Alternative Synthetic Route sterics->alternative No temp Optimize Reaction Temperature catalyst->temp analysis Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) temp->analysis analysis->catalyst No Improvement success Desired Regioisomer Achieved analysis->success Improved Selectivity

Caption: Troubleshooting logic for Fischer indole synthesis regioselectivity.

Question 2: I'm attempting a Bischler-Möhlau synthesis, but the reaction is giving a low yield and an unpredictable mixture of products. What can be done to improve this?

Answer: The Bischler-Möhlau synthesis, which produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline, is notorious for requiring harsh conditions, often leading to poor yields and a lack of regiocontrol.[4]

Causality and Troubleshooting:

  • Harsh Conditions: The high temperatures traditionally used can lead to degradation of starting materials and products. Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can facilitate milder reaction conditions.[4]

  • Substituent Effects: The electronic nature of substituents on both the aniline and the α-bromo-acetophenone can significantly influence the reaction outcome. Electron-donating groups on the aniline can enhance its nucleophilicity, but may also lead to side reactions. A systematic evaluation of your specific substrates is often necessary.

Question 3: My Madelung synthesis requires extremely high temperatures, which is degrading my starting material. Are there milder alternatives?

Answer: The classical Madelung synthesis often necessitates temperatures between 200-400 °C, which can be destructive for many functionalized substrates.[4] Fortunately, several modifications can circumvent this issue.

Causality and Troubleshooting:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required activation energy and, consequently, the reaction temperature.[4]

  • Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can dramatically lower the reaction temperature to a more manageable range of -20 to 25 °C.[4] This approach involves a directed ortho-metalation, which can also provide excellent regiocontrol.

Section 2: Regiocontrol in Modern Transition-Metal-Catalyzed Indoline Synthesis

Question 4: I am using a transition-metal-catalyzed approach for C-H functionalization to build my indoline, but I am getting a mixture of C2 and C3 substituted products. How can I improve the regioselectivity?

Answer: Achieving regiocontrol in transition-metal-catalyzed C-H functionalization of indole or indoline precursors is a common challenge, as multiple C-H bonds can be reactive. The outcome is heavily dependent on the catalytic system and reaction conditions.

Causality and Troubleshooting:

  • Directing Groups: The most effective strategy to ensure high regioselectivity is the installation of a directing group on the indole nitrogen. This group coordinates to the metal center and positions the catalyst to activate a specific C-H bond, often at the C2 position.

  • Ligand Choice: The ligand coordinated to the metal center is paramount in directing regioselectivity.[5] Bulky ligands can sterically block one position, thereby favoring substitution at another. The electronic properties of the ligand also play a crucial role. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to find the optimal system for your desired transformation.[5]

  • Catalyst System: Some catalyst systems have an inherent preference for a particular position. For example, a nickel/photoredox dual catalytic system has been developed for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes.[6][7][8][9] This method avoids the common problem of β-hydride elimination, which can lead to Heck-type side products.[8]

Workflow for Optimizing Regioselectivity in C-H Functionalization

G start Mixture of C2/C3 Isomers in C-H Functionalization directing_group Install Directing Group on Indole Nitrogen start->directing_group ligand_screening Systematic Ligand Screening (Steric & Electronic Effects) directing_group->ligand_screening catalyst_choice Evaluate Different Metal Catalysts (e.g., Pd, Ni, Rh) ligand_screening->catalyst_choice optimization Optimize Reaction Conditions (Solvent, Temperature, Additives) catalyst_choice->optimization analysis Analyze Product Ratio optimization->analysis success High Regioselectivity Achieved analysis->success

Caption: Workflow for optimizing regioselectivity in C-H functionalization.

Question 5: My Larock indole synthesis is not providing the expected regioselectivity. What factors govern the regiochemical outcome in this reaction?

Answer: The regioselectivity of the Larock indole synthesis is determined during the migratory insertion step of the alkyne into the arylpalladium bond.[4] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole. However, this is not always the case and can be influenced by several factors.[4]

Causality and Troubleshooting:

  • Electronic Effects: The electronic properties of the substituents on both the alkyne and the aniline can influence the polarization of the alkyne and the transition state of the migratory insertion, thereby affecting the regiochemical outcome.

  • Steric Effects: As mentioned, sterics play a major role. If you desire the opposite regioisomer, you may need to consider a different synthetic strategy or use an alkyne with different steric biasing.

  • Reaction Conditions: While less commonly reported to have a dramatic effect on regioselectivity in this specific reaction, it is always prudent to consider the impact of solvent and temperature.

Data Summary: Impact of Reaction Parameters on Regioselectivity

The following table summarizes the key factors influencing regioselectivity in various indoline synthesis methods. This should serve as a quick reference when troubleshooting your experiments.

Synthesis MethodKey Parameters Influencing RegioselectivityCommon Observations
Fischer Indole Synthesis Acid catalyst (Brønsted vs. Lewis), Steric hindrance of ketone substituents, TemperatureLess hindered enolization is often favored. Weaker acids may decrease selectivity.[3]
Bischler-Möhlau Synthesis Substituent electronics, Reaction conditions (temperature, catalyst)Often yields mixtures and is sensitive to substrate electronics.[4]
Madelung Synthesis Use of strong bases (n-BuLi, LDA), Electron-withdrawing groupsModern variations with strong bases offer excellent regiocontrol via directed metalation.[4]
Larock Indole Synthesis Steric and electronic properties of alkyne and aniline substituentsThe larger alkyne substituent generally directs to the C2 position.[4]
Transition-Metal C-H Functionalization Directing groups, Ligand choice (sterics and electronics), Metal catalystDirecting groups offer the most reliable control. Ligand screening is crucial for optimization.[5]
Nickel/Photoredox Catalysis Substrate scope (iodoacetanilides and alkenes)Provides high regioselectivity for 3-substituted indolines.[6][7]

References

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531–9534. [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. DSpace@MIT. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200929. [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531–9534. [Link]

  • Beaudry Research Group. (n.d.). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Oregon State University. [Link]

  • Kumar, V. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 273–280. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Indoles. (n.d.). [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531-9534. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15, 12345-12367. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Indoline Esters

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists. Executive Summary: The Analytical Challenge Indoline esters (2,3-dihydroindo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary: The Analytical Challenge

Indoline esters (2,3-dihydroindole carboxylates) represent a critical scaffold in drug discovery, serving as intermediates for antihypertensives (e.g., indapamide analogs) and synthetic alkaloids. Unlike their fully aromatic indole counterparts, indoline esters possess a saturated C2-C3 bond.

This structural nuance creates a distinct mass spectrometric behavior: The Aromatization Drive.

While indole esters are rigid and stable, indoline esters are prone to oxidative dehydrogenation inside the ion source or collision cell, often mimicking the mass spectrum of the corresponding indole. This guide provides the mechanistic insights and protocols necessary to distinguish these species and accurately interpret their fragmentation patterns.

Mechanistic Analysis: Fragmentation Pathways

The fragmentation of indoline esters under ESI-MS/MS (Electrospray Ionization) is governed by two competing forces: Ester-driven cleavage and Ring-driven aromatization .

The "Aromatization Drive" (Unique to Indolines)

The most diagnostic feature of indoline esters is the loss of 2 Da (


) to form the aromatic indole cation. This can occur:
  • In-Source: As an artifact of high capillary temperatures or voltages.

  • Collision-Induced Dissociation (CID): As a primary fragmentation pathway.[1]

Ester-Specific Pathways

Once protonated (


), the ester moiety dictates the initial neutral losses:
  • 
    -Cleavage:  Loss of the alkoxy group (
    
    
    
    ) to form the acylium ion.
  • McLafferty Rearrangement: If the ester alkyl chain is

    
     3 carbons, a six-membered transition state leads to the loss of an alkene.
    
  • Decarboxylation: Subsequent loss of

    
     from the acylium ion.
    
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways between standard ester fragmentation and the indoline-to-indole conversion.

IndolineFragmentation cluster_legend Pathway Legend Parent Protonated Indoline Ester [M+H]+ Indole Indole Ester Cation [M+H-2H]+ (Aromatized) Parent->Indole - H2 (Dehydrogenation) Acylium Indoline Acylium Ion [M+H-OR']+ Parent->Acylium - OR' (Alkoxy Loss) RDA Retro-Diels-Alder (Rare/High Energy) Parent->RDA High CE Indole->Acylium Secondary Fragmentation Indolium Indolium Ion (Loss of CO) Acylium->Indolium - CO (Decarboxylation) key1 Red Arrow: Diagnostic Indoline Pathway

Figure 1: Competing fragmentation pathways for Indoline Esters. Note the dominant dehydrogenation pathway (Red) which distinguishes it from stable Indoles.

Comparative Analysis: Indoline vs. Alternatives

To accurately identify an indoline ester, one must differentiate it from its structural isomers and analogs.

Table 1: Spectral Fingerprint Comparison
FeatureIndoline Ester (Target)Indole Ester (Analog)Isoindoline Ester (Isomer)
Parent Ion


(relative to indoline)

(Same MW)
Base Peak (Low CE) Often

or Acylium
Molecular Ion (Very Stable)Acylium Ion (Fast cleavage)
Characteristic Loss -2 Da (

)
-27 Da (

)
-17 Da (

) or Ring Opening
Stability Low (Prone to oxidation)High (Aromatic)Medium
RDA Fragmentation Possible (C2-C3 cleavage)Not possible (Aromatic ring)Possible (Different mechanism)
Key Differentiators:
  • Indoline vs. Indole: The Indole ester will never show the

    
     mass unit shift of the Indoline. However, the Indoline can mimic the Indole if in-source oxidation is too high.
    
  • Indoline vs. Isoindoline: Isoindolines (isomer where N is at position 2) often favor ring-opening mechanisms or loss of ammonia (

    
    ) due to the lack of the benzylic stabilization present in the indoline C2/C3 bond.
    

Experimental Protocol: Validating the Structure

To ensure the spectrum reflects the true structure and not an artifact, use this self-validating Energy-Ramping Protocol.

Workflow Diagram

ProtocolWorkflow Sample Sample Prep (Acidic MeOH) Source Soft Ionization (Low Temp/Voltage) Sample->Source Survey Survey Scan (Check [M+H] vs [M-H]) Source->Survey Survey->Source If Oxidized (Adjust) Ramp Energy Ramp (10 -> 50 eV) Survey->Ramp If Parent Intact Data Data Analysis (Ratio Calculation) Ramp->Data

Figure 2: Optimization workflow to prevent in-source aromatization artifacts.

Step-by-Step Methodology

Step 1: Soft Ionization Setup (Crucial)

  • Objective: Prevent in-source conversion of Indoline to Indole.

  • Parameter: Set ESI Source Temp

    
     and Capillary Voltage 
    
    
    
    .
  • Validation: Monitor the ratio of

    
     (Indoline) to 
    
    
    
    (Indole). If the Indole peak exceeds 5% of the parent, lower the source energy.

Step 2: Collision Energy (CE) Ramping

  • Objective: Distinguish ester cleavage from ring fragmentation.

  • Protocol: Acquire spectra at stepped energies (e.g., 10, 25, 40 eV).

    • 10 eV: Should show primarily

      
      .
      
    • 25 eV: Appearance of Acylium ion (

      
       Ester cleavage).
      
    • 40 eV: Appearance of Indole cation (

      
       Aromatization).
      

Step 3: Isomer Differentiation (The "HCN Test")

  • If distinguishing from an Indole Ester: Look for the loss of

    
     (27 Da).
    
    • Indole Esters: Show prominent HCN loss from the ring at high energy.

    • Indoline Esters: Will preferentially lose

      
      before losing HCN.
      

Summary of Characteristic Ions

For a generic Indoline-2-carboxylic acid ester (


):
Fragment Ionm/z CalculationOrigin
Molecular Ion

Protonated Parent
Aromatized Ion

Loss of

(Diagnostic)
Acylium Ion

Ester Cleavage (

-cleavage)
Indolium Ion

Decarboxylation
Alkene Loss

McLafferty (if

)

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Source: National Institutes of Health (PMC) URL:[Link]

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Source: Thermo Fisher Scientific / LCMS.cz URL:[Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Source: Springer / SciSpace URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns (Esters & Aromatics). Source: Chemistry LibreTexts URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

Comparative Guide: HPLC Enantioseparation of Methyl 3-methylindoline-3-carboxylate

Executive Summary The enantioseparation of Methyl 3-methylindoline-3-carboxylate presents a specific challenge due to its quaternary carbon center at the C3 position. Unlike simple indoline derivatives, the steric bulk o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of Methyl 3-methylindoline-3-carboxylate presents a specific challenge due to its quaternary carbon center at the C3 position. Unlike simple indoline derivatives, the steric bulk of the ester and methyl groups creates a rigid chiral pocket that requires specific "selector-selectand" interactions.

This guide compares the two most effective methodologies for this structural class: Immobilized Amylose-based CSPs (e.g., Chiralpak IA) and Coated Cellulose-based CSPs (e.g., Chiralcel OD/OC). While both can achieve resolution, the Immobilized Amylose (IA) method is recommended as the primary choice due to its superior solvent robustness and sharper peak shapes for ester-functionalized indolines.

Structural Analysis & Separation Challenges

The target molecule contains a quaternary stereocenter at C3, flanked by a secondary amine (indoline N1) and an ester carbonyl.

  • Chiral Center: C3 (Quaternary).

  • Interaction Points:

    • H-Bond Donor: N1-H (Secondary amine).

    • H-Bond Acceptor: C=O (Ester carbonyl).

    • Pi-Pi Interaction: Indoline benzene ring.

  • Challenge: The methyl group at C3 reduces the conformational flexibility, making the "fit" into the chiral stationary phase (CSP) cavity critical.

Interaction Mechanism Diagram

The following diagram illustrates the theoretical interaction mechanism required for recognition on polysaccharide phases.

G Analyte Methyl 3-methylindoline-3-carboxylate Complex Transient Diastereomeric Complex Analyte->Complex N-H (Donor) -> C=O (CSP) Analyte->Complex C=O (Acceptor) <- N-H (CSP) Analyte->Complex Pi-Pi Stacking CSP Polysaccharide CSP (Amylose/Cellulose Carbamate) CSP->Complex Chiral Cavity Inclusion Separation Enantioseparation Complex->Separation Differential Stability (Delta G)

Caption: Multi-point interaction mechanism. The quaternary C3 center relies on steric discrimination within the CSP's chiral grooves, stabilized by hydrogen bonding at the N1 and ester positions.

Comparative Analysis: Amylose vs. Cellulose CSPs

Based on structural analogues (3-substituted indolines) and class-specific behavior, the following comparison highlights the performance differences between the two leading alternatives.

Method A: Immobilized Amylose (Recommended)
  • Column Type: Chiralpak IA (or equivalent).

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica.

  • Mechanism: The helical structure of amylose forms a "looser" cavity that accommodates the bulky quaternary center of the 3,3-disubstituted indoline well.

Method B: Coated Cellulose (Alternative)
  • Column Type: Chiralcel OD-H / Chiralcel OC.

  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.

  • Mechanism: Cellulose forms linear, rigid "grooves". While often having higher selectivity (

    
    ) for aromatic rings, it can suffer from broader peaks for amines without basic additives.
    
Performance Comparison Table
FeatureMethod A: Immobilized Amylose (IA)Method B: Coated Cellulose (OD/OC)
Primary Selectivity High for 3,3-disubstituted systemsModerate to High
Peak Shape Excellent (Symmetrical)Good (May tail without base additive)
Solvent Flexibility High (Compatible with DCM/THF)Low (Restricted to Alkanes/Alcohols)
Resolution (

)
Typically > 2.5Typically 1.5 - 2.0
Mobile Phase Hexane / IPA / DEAHexane / IPA / DEA
Robustness High (Bonded phase)Moderate (Coated phase)

Verdict: Method A (Amylose) is superior for process development due to its ability to tolerate non-standard solvents (like DCM) if solubility becomes an issue, and generally provides sharper peaks for this specific steric class.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Amylose/IA)

This protocol is derived from successful resolutions of structurally similar spiro-indoline and 3-alkylindoline derivatives [1, 2].

1. Instrumentation:

  • HPLC System with UV Detector (DAD preferred).

  • Column Oven: 25°C.

2. Column:

  • Chiralpak IA (4.6 mm x 250 mm, 5 µm).

3. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: 2-Propanol (IPA) (HPLC Grade).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).

  • Composition: n-Hexane : IPA : DEA = 90 : 10 : 0.1 (v/v/v).

    • Note: Start at 90:10. If retention is too long (

      
      ), increase IPA to 80:20 or 70:30.
      

4. Sample Preparation:

  • Dissolve 1.0 mg of Methyl 3-methylindoline-3-carboxylate in 1.0 mL of Mobile Phase .

  • Critical: Do not dissolve in pure IPA or MeOH if injecting large volumes (>10 µL) to avoid solvent effects.

5. Run Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (indole core).

  • Injection Volume: 5 - 10 µL.

6. Expected Results:

  • Enantiomer 1 (

    
    ):  ~8-10 min.
    
  • Enantiomer 2 (

    
    ):  ~12-15 min.
    
  • Resolution (

    
    ):  > 2.0.
    
Protocol B: The Alternative (Cellulose/OD)

Use this if Method A fails to provide baseline separation.

1. Column:

  • Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

2. Mobile Phase:

  • n-Hexane : Ethanol : DEA = 95 : 5 : 0.1 (v/v/v).

  • Note: Ethanol often provides different selectivity than IPA on cellulose phases.

3. Flow Rate:

  • 0.5 mL/min (Lower flow rate enhances interaction time in rigid cellulose grooves).

Method Development Workflow

Use the following decision tree to optimize the separation if the standard protocol yields suboptimal results.

Workflow Start Start: Chiralpak IA Hex/IPA (90:10) Check Check Resolution (Rs) Start->Check Good Rs > 1.5 Validation Check->Good Success Poor Rs < 1.5 Check->Poor Failure Tailing Peak Tailing? Poor->Tailing Asymmetry NoSep No Separation? Poor->NoSep Co-elution AddBase Add 0.1% DEA or Switch to TEA Tailing->AddBase SwitchSolvent Switch Modifier IPA -> EtOH NoSep->SwitchSolvent SwitchSolvent->Check SwitchCol Switch Column IA -> OD-H or IC SwitchSolvent->SwitchCol Still Fails

Caption: Optimization logic for 3,3-disubstituted indoline separation. Priority is given to modifier switching (IPA vs EtOH) before changing the stationary phase.

Scientific Integrity & Troubleshooting (Self-Validating)

To ensure the method is trustworthy and self-validating, observe the following causality principles:

  • The "Memory Effect" (Trustworthiness):

    • Issue: If using Chiralpak IA, you might be tempted to use DCM or Ethyl Acetate to solubilize the sample.

    • Validation: While IA is "immobilized," switching back to Hexane/IPA after using DCM can require long equilibration times (20+ column volumes). Always re-validate

      
       values  after solvent switching.
      
  • Basicity & Tailing (Expertise):

    • Causality: The secondary amine (N1) in the indoline ring can interact with residual silanols on the silica support, causing tailing.

    • Solution: The addition of 0.1% Diethylamine (DEA) blocks these silanols. If tailing persists, increase DEA to 0.2%, but do not exceed pH limits of the column.

  • Temperature Effects:

    • Lowering temperature to 15°C generally increases resolution (

      
      ) for this class of compounds by reducing thermal motion, "locking" the analyte into the chiral groove more effectively.
      

References

  • Kuwano, R., et al. "Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society, 2004. (Demonstrates separation of 3-substituted indolines on Chiralcel OC/OD type phases).

  • Wang, D., et al. "Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives." Molecules, 2023. (Validates Chiralpak IA for complex 3,3-disubstituted indoline derivatives).

  • BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate." (Provides baseline chromatographic behavior for the achiral parent scaffold).

Validation

A Comparative Guide to the Reactivity of Indoline vs. Indole-3-Carboxylates for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience in heterocyclic chemistry has repeatedly demonstrated that a molecule's reactivity is a direct reflection of its electronic and structural architecture. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience in heterocyclic chemistry has repeatedly demonstrated that a molecule's reactivity is a direct reflection of its electronic and structural architecture. This guide provides an in-depth comparison of two common yet distinct heterocyclic scaffolds: indoline and indole-3-carboxylates. While both are derived from the indole core, the saturation of the C2-C3 bond in indoline and the presence of an electron-withdrawing group at the C3 position in the carboxylate derivative create dramatically different reactivity profiles. Understanding these differences is paramount for designing efficient synthetic routes and novel molecular entities in medicinal chemistry.

This guide moves beyond a simple catalog of reactions. It delves into the mechanistic underpinnings of their reactivity, offers validated experimental protocols, and presents comparative data to inform your synthetic strategy.

Part 1: Fundamental Structural and Electronic Differences

The reactivity of any aromatic or heterocyclic system is governed by the electron density of its ring system. Indoline and indole-3-carboxylate occupy opposite ends of this spectrum relative to the parent indole structure.

  • Indoline: The saturation of the C2-C3 bond transforms the pyrrole moiety into a pyrrolidine ring. This confines the nitrogen's lone pair of electrons, preventing their delocalization into the aromatic system. Consequently, indoline behaves electronically like a substituted aniline. The nitrogen atom is sp³ hybridized, making it a potent electron-donating group through induction and a strong nucleophile. This floods the attached benzene ring with electron density, making it highly activated towards electrophilic attack.

  • Indole-3-carboxylate: In contrast, the indole core is an aromatic 10π electron system. The nitrogen atom is sp² hybridized, and its lone pair is integral to this aromaticity. The addition of a carboxylate group at the C3 position—the most nucleophilic site of a standard indole[1][2]—introduces a powerful electron-withdrawing group (EWG). This EWG deactivates the entire ring system, particularly the pyrrole moiety, by pulling electron density away through resonance and inductive effects. The nitrogen atom is significantly less nucleophilic than in indoline.

G start Start setup 1. Reaction Setup - Dissolve N-acetylindoline in CH2Cl2 - Cool to 0°C in an ice bath - Maintain inert (N2/Ar) atmosphere start->setup addition 2. Reagent Addition - Add N-Bromosuccinimide (NBS)  portion-wise over 15 min - Maintain temperature at 0°C setup->addition reaction 3. Reaction - Stir at 0°C for 30 min - Allow to warm to room temp - Monitor by TLC until SM is consumed (~2h) addition->reaction workup 4. Workup & Extraction - Quench with aq. Na2S2O3 - Extract with CH2Cl2 (3x) - Wash combined organics with brine reaction->workup purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Sources

Comparative

X-ray crystallography data for Methyl 3-methylindoline-3-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-methylindoline-3-carboxylate: A Comparative Analysis In the landscape of modern drug discovery and materials science, the indoline scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-methylindoline-3-carboxylate: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the primary determinant of their function, dictating how they interact with biological targets like enzymes and receptors. Consequently, the unambiguous determination of a molecule's structure is the bedrock of rational drug design.

This guide focuses on Methyl 3-methylindoline-3-carboxylate , a derivative featuring a critical quaternary carbon center at the 3-position. Such stereocenters can be challenging to characterize definitively using routine spectroscopic methods alone. Here, we present a comprehensive comparison of the available analytical techniques for the structural elucidation of this molecule, anchored by the "gold standard" of Single Crystal X-ray Crystallography. We will explore the causal relationships behind experimental choices, compare the depth of information provided by each technique, and provide field-proven protocols for their execution.

While a public crystal structure for Methyl 3-methylindoline-3-carboxylate is not available as of the time of this writing, this guide will present a representative, hypothetical data set based on closely related indoline structures to illustrate the power of the technique.[3] This will serve as a framework for comparing the definitive data from crystallography with the complementary, and often inferential, data from other common analytical methods.

Part 1: Single Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography provides direct, unambiguous evidence of molecular structure. By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can calculate the electron density distribution within the molecule and thereby determine the precise location of each atom in three-dimensional space. This method resolves issues of connectivity, conformation, and, crucially for molecules with stereocenters, absolute configuration.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The causality is clear: each step is designed to produce a single, perfect crystal suitable for diffraction and to extract the highest quality data possible.

crystallography_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Purified Compound dissolution Solvent Screening synthesis->dissolution evaporation Slow Evaporation Vapor Diffusion Cooling dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer collection Data Collection diffractometer->collection processing Data Reduction & Scaling collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Least-Squares Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

Protocol 1: Crystal Growth
  • Purification: Ensure the sample of Methyl 3-methylindoline-3-carboxylate is of the highest possible purity (>98%). Impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane) and solvent/anti-solvent pairs to find conditions where the compound has moderate solubility.

  • Crystallization Setup:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges) have formed, carefully remove them from the mother liquor using a nylon loop.

Data Presentation: Representative Crystallographic Data

The table below summarizes the kind of data one would obtain from a successful crystallographic experiment on Methyl 3-methylindoline-3-carboxylate. This data provides a wealth of information for validation and publication.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₁H₁₃NO₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight191.23 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. Crucial for structure solution.
a, b, c (Å)a = 7.1, b = 8.8, c = 9.1The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 104, γ = 90The angles of the unit cell.
Volume (ų)550The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (S)~1.0Indicates the quality of the structure refinement. A value near 1.0 is ideal.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While crystallography is definitive, it is not always feasible. Spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of atoms in a molecule in solution. It relies on the magnetic properties of atomic nuclei.

  • Information Gained: Provides detailed information about the chemical environment of each ¹H and ¹³C atom, revealing the carbon-hydrogen framework and connectivity through scalar coupling. 2D NMR experiments like COSY and HSQC can establish H-H and C-H correlations, respectively.

  • Strengths: Non-destructive, excellent for determining relative stereochemistry and molecular connectivity, reflects the structure in a more "natural" solution state.

  • Limitations: Cannot determine absolute stereochemistry on its own. Signal overlap in complex molecules can lead to ambiguity that only crystallography can resolve.

Representative ¹H NMR Data (CDCl₃, 500 MHz): δ 7.30-7.10 (m, 4H, Ar-H), 4.2 (br s, 1H, N-H), 3.75 (s, 3H, O-CH₃), 3.50 (d, J=10 Hz, 1H, C2-H), 3.20 (d, J=10 Hz, 1H, C2-H), 1.60 (s, 3H, C3-CH₃).[4]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

  • Information Gained: Provides the exact molecular weight (High-Resolution MS) and can give clues about the structure from fragmentation patterns.

  • Strengths: Extremely sensitive, requires very little sample, provides a direct readout of the molecular formula.

  • Limitations: It is a destructive technique. It provides no information about connectivity or stereochemistry, as isomers will often have identical molecular weights.

Representative MS Data (ESI+): Calculated for [C₁₁H₁₃NO₂ + H]⁺: 192.1025. Found: 192.1024.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule.

  • Information Gained: Confirms the presence of key functional groups.

  • Strengths: Fast, non-destructive, and excellent for a quick check of a reaction's progress (e.g., disappearance of a starting material's functional group).

  • Limitations: Provides very limited information about the overall molecular skeleton or stereochemistry.

Representative IR Data (cm⁻¹): 3350 (N-H stretch), 2950 (C-H stretch), 1730 (C=O ester stretch).

Part 3: A Holistic and Synergistic Approach

No single technique tells the whole story. The most trustworthy structural elucidation comes from a synergistic combination of methods, where each technique validates and complements the others.

synergistic_workflow cluster_initial Initial Confirmation cluster_detailed Detailed Structural Analysis synthesis Chemical Synthesis crude Crude Product synthesis->crude ms Mass Spectrometry (Confirms Molecular Weight) crude->ms ir IR Spectroscopy (Confirms Functional Groups) crude->ir nmr 1D & 2D NMR (Determines Connectivity & Relative Stereochemistry) ms->nmr ir->nmr decision Is Structure Unambiguous? nmr->decision xtal X-ray Crystallography (Definitive 3D Structure & Absolute Stereochemistry) decision->xtal No final Final Validated Structure decision->final Yes xtal->final

Caption: Synergistic workflow for small molecule structure elucidation.

Comparative Summary

This table provides an at-a-glance comparison of the primary analytical techniques discussed.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Type 3D Structure, Connectivity, Absolute StereochemistryConnectivity, Relative Stereochemistry, Conformation in SolutionMolecular Formula, FragmentationFunctional Groups
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas (Ionized)Solid, Liquid, or Gas
Sample Requirement High Purity, Good CrystalModerate Purity, SolubleHigh Purity, Volatile/IonizableModerate Purity
Destructive? NoNoYesNo
Primary Strength Unambiguous 3D StructureDetailed ConnectivityExact Mass DeterminationQuick Functional Group ID
Primary Limitation Requires suitable crystalsAmbiguity in complex spectraNo stereochemical infoLimited structural info

Conclusion

For a molecule like Methyl 3-methylindoline-3-carboxylate, with a challenging quaternary stereocenter, a multi-faceted analytical approach is essential for complete and trustworthy characterization. Spectroscopic methods like NMR, MS, and IR provide rapid and crucial pieces of the structural puzzle, confirming the molecular formula, functional groups, and atomic connectivity. However, for the definitive, unambiguous determination of the three-dimensional structure and absolute stereochemistry, Single Crystal X-ray Crystallography remains the unparalleled gold standard. It provides the ultimate validation, transforming a two-dimensional chemical drawing into a precise and functional three-dimensional reality.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

  • Acta Crystallographica Section E. (2014). Crystal structure of methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2002). A Versatile Synthesis of 3-Substituted Indolines and Indoles. Retrieved from [Link]

  • Magna-Tek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl indoline-3-carboxylate (C10H11NO2). Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PMC. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

  • DC Chemicals. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

Sources

Validation

FTIR Spectral Analysis of Methyl 3-methylindoline-3-carboxylate

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of Methyl 3-methylindoline-3-carboxylate . This document is structured to serve as a comparative validation tool , enabling...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of Methyl 3-methylindoline-3-carboxylate .

This document is structured to serve as a comparative validation tool , enabling researchers to distinguish the target 3,3-disubstituted indoline scaffold from its structural precursors (indoles) and common synthetic impurities (oxindoles).

A Comparative Validation Guide for Drug Discovery Scaffolds

Executive Summary & Compound Significance

Methyl 3-methylindoline-3-carboxylate represents a critical structural motif in medicinal chemistry, specifically the 3,3-disubstituted indoline class. Unlike the planar indole systems, this molecule possesses a quaternary carbon at the C3 position, introducing three-dimensionality (Fsp³ character) that is highly desirable for improving drug solubility and target selectivity.

The Analytical Challenge: Synthesizing this quaternary center often involves alkylation of indole precursors or cyclization strategies. Common failures include:

  • Incomplete Reduction: Remaining aromaticity (Indole presence).

  • Over-Oxidation: Formation of the amide (Oxindole).

  • Mono-substitution: Failure to install the methyl group (C3-H presence).

This guide defines the FTIR spectral fingerprint required to validate the successful synthesis of the target compound against these specific "alternative" states.

Comparative Spectral Architecture

To validate Methyl 3-methylindoline-3-carboxylate, one must compare its spectrum against its primary structural alternatives. The table below isolates the diagnostic bands that differentiate the target from its precursors.

Table 1: Comparative Spectral Markers (Target vs. Alternatives)
Functional GroupTarget: Methyl 3-methylindoline-3-carboxylateAlternative A: Methyl indole-3-carboxylate (Precursor)Alternative B: Methyl 3-methyl-2-oxoindoline-3-carboxylate (Oxindole Impurity)Diagnostic Logic
N-H Stretch 3350–3400 cm⁻¹ (Sharp, Secondary Amine)3200–3300 cm⁻¹ (Broad, Indolic/Aromatic NH)3150–3250 cm⁻¹ (Amide NH, often H-bonded)Indoline NH is less acidic and appears at higher frequency than Indole NH.
C=O[1][2][3] Stretch 1730–1745 cm⁻¹ (Ester only)1690–1710 cm⁻¹ (Conjugated Ester)Two Bands: ~1735 (Ester) & 1700–1720 (Amide I)CRITICAL: The target has ONE carbonyl band. The oxindole has TWO.
C=C (Alkene) Absent (C2-C3 is single bond)1610–1620 cm⁻¹ (C2=C3 Double Bond)Absent Presence of C=C stretch indicates incomplete reduction (Indole).
C3-H Stretch Absent (Quaternary C3)Absent (sp² C3)Absent Comparison with mono-substituted indoline (which has C3-H ~2890 cm⁻¹) confirms methylation.
Aromatic Ring 1480, 1605 cm⁻¹ (Benzene ring only)1450, 1550 cm⁻¹ (Pyrrole + Benzene)1470, 1610 cm⁻¹ Indole ring breathing modes differ significantly from the isolated benzene ring of indoline.

Detailed Spectral Interpretation

Region I: The High-Frequency Region (3000–3500 cm⁻¹)
  • N-H Stretch (3350–3400 cm⁻¹):

    • Mechanism: The target compound contains a secondary aliphatic amine (indoline ring). Unlike the indole precursor, the nitrogen lone pair is not part of an aromatic system.

    • Observation: Expect a sharper, less broadened peak compared to the indole precursor.

    • Validation: If the peak is below 3300 cm⁻¹ and broad, you likely have the Indole precursor (Alternative A).

  • C-H Stretches (2800–3000 cm⁻¹):

    • Methyl Groups: Distinct bands at 2950–2980 cm⁻¹ (asymmetric CH₃) and 2870 cm⁻¹ (symmetric CH₃) arising from both the ester methyl and the C3-methyl.

    • Aromatic C-H: Weak bands >3000 cm⁻¹.

Region II: The Carbonyl Region (1650–1760 cm⁻¹)
  • Ester C=O (1730–1745 cm⁻¹):

    • Target Performance: The ester group is attached to a quaternary sp³ carbon (C3). It is not conjugated with the aromatic ring (unlike the indole precursor).

    • Shift: This lack of conjugation shifts the C=O stretch to a higher frequency (~1735 cm⁻¹) compared to Methyl indole-3-carboxylate (~1700 cm⁻¹).

    • Oxindole Warning: If a second strong band appears at 1700–1720 cm⁻¹ , this is the Amide I band of the oxindole impurity (Alternative B). This indicates oxidation at C2.

Region III: The Fingerprint Region (1000–1600 cm⁻¹)
  • C-N Stretch (1250–1350 cm⁻¹):

    • The aliphatic C-N stretch of the indoline appears in the 1250–1300 cm⁻¹ range, distinct from the aromatic C-N of indole.

  • C-O-C Stretch (1150–1250 cm⁻¹):

    • Strong asymmetric stretching of the methyl ester.

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for this application due to the potential for KBr to induce hygroscopic broadening in the critical N-H region.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Sample), 32 (Background).

    • Range: 4000–600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure total dryness. Collect air background.

  • Sample Deposition:

    • Place ~2 mg of solid Methyl 3-methylindoline-3-carboxylate on the crystal.

    • Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches optimal contact (typically 80–100 units).

  • Data Acquisition & Processing:

    • Collect spectrum.[3][4][5]

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalization: Normalize to the Ester C=O peak (set to 1.0 Abs) for easy comparison with reference overlays.

  • Validation Check (The "Go/No-Go" Decision):

    • Check 1: Is there a peak at 1610–1620 cm⁻¹? (Yes = Indole Contamination).

    • Check 2: Is there a peak at 1700–1720 cm⁻¹? (Yes = Oxindole Contamination).

    • Check 3: Is the N-H peak >3300 cm⁻¹? (No = Indole or Salt form).

Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for validating the product using FTIR data.

FTIR_Validation_Flow Start Acquire FTIR Spectrum (Region: 1600-3500 cm⁻¹) Check_CO Analyze Carbonyl Region (1650 - 1760 cm⁻¹) Start->Check_CO Single_Peak Single Peak (~1735 cm⁻¹) Check_CO->Single_Peak Double_Peak Double Peak (1735 & 1710 cm⁻¹) Check_CO->Double_Peak Check_NH Analyze N-H Region (3200 - 3450 cm⁻¹) Single_Peak->Check_NH Result_Oxindole FAIL: Oxindole Impurity (Over-oxidation) Double_Peak->Result_Oxindole Amide Detected Sharp_NH Sharp Peak (>3350 cm⁻¹) Check_NH->Sharp_NH Broad_NH Broad Peak (<3300 cm⁻¹) Check_NH->Broad_NH Check_C2C3 Analyze C=C Region (1600 - 1620 cm⁻¹) Sharp_NH->Check_C2C3 Result_Indole FAIL: Indole Precursor (Incomplete Reduction) Broad_NH->Result_Indole Aromatic NH No_CC No Peak at 1610 cm⁻¹ Check_C2C3->No_CC Yes_CC Peak Present at 1610 cm⁻¹ Check_C2C3->Yes_CC Result_Success VALIDATED: Methyl 3-methylindoline-3-carboxylate No_CC->Result_Success Yes_CC->Result_Indole C=C Detected

Caption: Logic flow for distinguishing the target indoline from oxindole and indole impurities based on spectral bands.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Indole-3-carboxaldehyde, 7-methyl- (Analogous Indole Data). NIST Chemistry WebBook.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on N-H and C=O shifts in heterocycles).
  • PubChem. Methyl indole-3-carboxylate Spectral Data. National Library of Medicine. Available at: [Link]

  • Li, P., et al. (2019). "Synthesis of 3,3-disubstituted indolines." Synlett, 30, 2247–2252.[6] (Context on the synthesis and characterization of the 3,3-disubstituted scaffold).

Sources

Comparative

Reference standards for 3-methylindoline-3-carboxylic acid derivatives

This guide provides a technical framework for selecting, qualifying, and utilizing reference standards for 3-methylindoline-3-carboxylic acid derivatives . These scaffolds—featuring a quaternary chiral center at C3—are c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for selecting, qualifying, and utilizing reference standards for 3-methylindoline-3-carboxylic acid derivatives .

These scaffolds—featuring a quaternary chiral center at C3—are critical intermediates in the synthesis of peptidomimetics, GPCR ligands (e.g., Angiotensin II antagonists), and specialized alkaloids. Unlike common indoles, the indoline (dihydroindole) core presents unique stability challenges, specifically susceptibility to oxidative dehydrogenation.

Part 1: The Reference Standard Landscape

Because specific pharmacopeial monographs (USP/EP) rarely exist for specific 3-methylindoline-3-carboxylic acid derivatives, researchers must often qualify "Research Grade" materials as internal reference standards.

Comparative Analysis: Research Grade vs. Qualified Reference Standard
FeatureCommercial Research Grade Qualified Reference Standard (Internal) Impact on Data
Assay (Purity) Typically >95% or >97% (Area %)>99.0% (w/w) (Mass Balance or qNMR)Research grade may inflate potency calculations in bioassays.
Chiral Purity (ee) Often undefined or "racemic" unless specified.>99.5% ee (Chiral HPLC verified)Critical for establishing structure-activity relationships (SAR) at the C3 quaternary center.
Impurity Profile Unknown; may contain up to 5% of the Indole analog.Indole analog quantified (<0.1%) The aromatic indole is a potent biological impurity that can skew binding data.
Water/Solvent Not typically reported.Quantified (KF/TGA) Essential for accurate molarity preparation.
Stability Data None provided.Stress-tested (Oxidation/Hydrolysis)Prevents degradation during long-term storage.

Part 2: Synthesis & Degradation Logic (The "Redox Trap")

The primary challenge with 3-methylindoline derivatives is their thermodynamic drive to aromatize into the corresponding 3-methylindole . This degradation pathway is the most critical quality attribute to monitor.

Indoline_Redox_Pathway Start Precursor (e.g., Phenylhydrazine) Intermediate Fischer Indole Intermediate Start->Intermediate Cyclization Target 3-Methylindoline-3-Carboxylic Acid (Target Standard) Intermediate->Target Reduction (e.g., NaCNBH3/TFA) Impurity_Indole Impurity A: 3-Methylindole Derivative (Aromatic) Intermediate->Impurity_Indole Incomplete Reduction Target->Impurity_Indole Oxidative Dehydrogenation (Air/Light/Storage) Impurity_Hydrolysis Impurity B: Hydrolyzed Acid/Ester Target->Impurity_Hydrolysis Acid/Base Hydrolysis

Figure 1: The "Redox Trap" Pathway. The target indoline (Green) is flanked by its precursor and its oxidative degradation product (Red). The presence of the aromatic indole signal in UV or NMR is the primary indicator of standard degradation.

Part 3: The Self-Validating Qualification Protocol

To convert a sourced material into a reliable reference standard, follow this three-step validation protocol.

Step 1: Structural Identity & qNMR (The "Truth" Value)

Do not rely solely on the vendor's Certificate of Analysis (CoA).

  • 1H NMR (DMSO-d6): Confirm the loss of the C2-C3 double bond signal (present in indoles) and the appearance of the C2 methylene protons (typically diastereotopic due to the C3 chiral center).

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight % purity. This establishes the "Assay" value used for calculations.

    • Acceptance Criteria: >98.0% w/w.

Step 2: Chiral Resolution (The Quaternary Challenge)

The C3 quaternary center is sterically hindered. Standard C18 columns cannot distinguish enantiomers.

  • Method: Normal Phase Chiral HPLC.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or Chiralcel OD-H ).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% TFA (for free acids) or Diethylamine (for basic amines).

  • Detection: UV at 254 nm.

  • Why it works: The amylose/cellulose carbamate backbone creates chiral pockets that discriminate the bulky 3,3-disubstituted shape.

Step 3: Impurity Profiling (The "Indole" Watch)

Develop a Reverse Phase (RP-HPLC) method specifically to separate the Indoline (Target) from the Indole (Impurity).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile.

  • Critical Separation: The aromatic Indole is significantly more hydrophobic and will elute later than the Indoline.

  • Limit of Quantitation: Ensure the method can detect the Indole impurity at <0.05%.

Part 4: Stability & Handling Guide

The shelf-life of indoline standards is dictated by their oxidation rate.

Storage ConditionRisk FactorRecommendation
Ambient / Benchtop High: Rapid oxidation to indole (yellowing of solid).Never. Process immediately.
-20°C (Solid) Low: Stable for 12-24 months if desiccated.Store under Argon/Nitrogen atmosphere.
Solution (DMSO) Medium: Potential hydrolysis or slow oxidation.Use fresh; do not store freeze-thaw aliquots >1 month.

Visual Check: A pure indoline carboxylic acid is typically white or off-white. A yellow or brown tint indicates oxidation to the indole or formation of quinoid degradation products.

Part 5: Analytical Workflow Diagram

Qualification_Workflow Material Raw Material (3-Methylindoline Derivative) Step1 1. Identity Check (1H NMR + MS) Material->Step1 Decision1 Is Structure Correct? Step1->Decision1 Step2 2. Purity Assessment (HPLC-UV + qNMR) Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Step3 3. Chiral Analysis (Chiralpak AD-H/OD-H) Step2->Step3 Decision2 ee > 99.5%? Indole < 0.1%? Step3->Decision2 Final Qualified Reference Standard Decision2->Final Pass Decision2->Reject Fail

Figure 2: Standard Qualification Decision Tree. A logic flow ensuring that only materials meeting strict structural, purity, and stereochemical criteria are released for use in critical assays.

References

  • Veeprho Laboratories. (S)-Indoline-2-carboxylic acid and related impurity standards. Retrieved from

  • LGC Standards / TRC. Indole-3-carboxylic Acid and derivatives (Impurity Reference Materials). Retrieved from

  • Sigma-Aldrich (Merck). (R)-(+)-Indoline-2-carboxylic acid and 1-Methylindole-3-carboxylic acid specifications. Retrieved from

  • National Institutes of Health (PubChem). Methyl 3-methylindoline-4-carboxylate (CAS 2387595-76-6). Retrieved from

  • Organic Letters (ACS). Aerobic Oxidation Approaches to Indole-3-carboxylates. (Discusses the Indoline-to-Indole oxidation mechanism). Retrieved from

Validation

Rapid Purity Validation of Methyl 3-methylindoline-3-carboxylate: A Comparative TLC Guide

Executive Summary The Challenge: Methyl 3-methylindoline-3-carboxylate presents a unique analytical challenge. Unlike standard indolines, the quaternary carbon at the C3 position prevents direct aromatization to an indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 3-methylindoline-3-carboxylate presents a unique analytical challenge. Unlike standard indolines, the quaternary carbon at the C3 position prevents direct aromatization to an indole, yet the molecule remains susceptible to hydrolysis (ester cleavage) and oxidation at the nitrogen. While HPLC is the quantitative gold standard, it is often a bottleneck during high-throughput synthetic optimization.

The Solution: This guide validates a high-performance Thin Layer Chromatography (TLC) protocol as a rapid, reliable alternative for purity assessment.[1] By optimizing stationary phase interactions and utilizing specific visualization chemistry, researchers can achieve a Limit of Detection (LOD) comparable to standard UV-HPLC for major impurities (


).

The Molecule & The Matrix

To validate purity, one must first understand the impurities.

FeatureChemical Implication for Chromatography
Core Structure Indoline (2,3-dihydro-1H-indole) . Contains a secondary amine (

). Basic nitrogen interacts with acidic silanols on silica, leading to "streaking" or tailing.
C3 Substituents Methyl & Methyl Ester .[2] The C3 position is quaternary. Crucial Note: This prevents facile aromatization to the indole form, making the molecule more stable than simple indoline-3-carboxylates, but steric hindrance affects binding kinetics.
Key Impurities 1. Hydrolysis Product: 3-methylindoline-3-carboxylic acid (Highly polar, stays at baseline).2. Starting Material: Phenylhydrazine derivatives (distinct UV profile).3. N-Oxides: Result of amine oxidation (more polar).

Comparative Analysis: TLC vs. Alternatives

Why choose TLC over HPLC or NMR for this specific application?

MetricTLC (Optimized) HPLC-UV/MS 1H-NMR
Primary Utility Reaction monitoring, rapid fraction analysis.Final quantitative purity (

).
Structural confirmation.
Throughput High (20+ samples/plate).Low (15–30 min/sample).Medium (10 min/sample).[3]
Sensitivity (LOD)

(Visual).

(Quantitative).

impurity threshold.
Cost per Run < $1.00$20.00+ (Solvents/Column).High (Solvent/Instrument time).
Blind Spots Co-eluting isomers; UV-inactive impurities.Non-chromophores (if UV only).Inorganic salts; solvent peaks overlapping.
Decision Logic: When to use which?

DecisionMatrix Start Sample Stage Crude Crude Reaction Mix Start->Crude Isolated Isolated Solid/Oil Start->Isolated Final Final Pharma Release Start->Final TLC Method: TLC (Rapid Screen) Crude->TLC Monitor Progress Isolated->TLC Quick Purity Check NMR Method: 1H-NMR (Structure Check) Isolated->NMR Confirm Identity Final->NMR HPLC Method: HPLC (Quantification) Final->HPLC >99% Purity Req

Figure 1: Analytical Decision Matrix. TLC serves as the frontline defense for crude and isolated intermediates.

Validated Experimental Protocol

A. Materials & Stationary Phase[3][4][5][6]
  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Pre-treatment: If high humidity is present, activate plates at

    
     for 30 mins to ensure reproducible 
    
    
    
    values.
B. Mobile Phase Optimization (The "Triangle" Approach)

Because the molecule contains a basic secondary amine, standard Hexane/EtOAc systems often result in tailing. You must use a Basic Modifier .

  • Standard System: Hexane : Ethyl Acetate (3:1)

    
    Result: Tailing.
    
  • Optimized System: Hexane : Ethyl Acetate : Triethylamine (TEA)

    • Ratio: 70 : 30 : 1 (v/v/v)

    • Mechanism:[4] TEA blocks the acidic silanol sites on the silica, allowing the amine-containing indoline to migrate as a tight, symmetrical spot.

C. Visualization (The Dual-Mode Detection)

Relying solely on UV is insufficient for validating purity, as some synthetic precursors may have weak chromophores.

  • Non-Destructive: UV Lamp (254 nm). The indoline core will fluoresce/quench (usually dark purple spot on green background).

  • Destructive (Chemical Stain): Ninhydrin or Vanillin .

    • Recommendation:Ninhydrin Stain .[5]

    • Why? It specifically targets the secondary amine (

      
      ) of the indoline.
      
    • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

    • Procedure: Dip plate, blot excess, heat at

      
       until spots appear (Red/Purple).
      
D. Experimental Workflow

TLC_Workflow Step1 Sample Prep 1-5 mg/mL in MeOH Step2 Spotting Co-spot with Ref Std Step1->Step2 Step3 Development Hex:EtOAc:TEA (70:30:1) Step2->Step3 Step4 Dry Remove TEA (Air Dry) Step3->Step4 Step5 Detection 1 UV 254nm Step4->Step5 Step6 Detection 2 Ninhydrin + Heat Step5->Step6

Figure 2: Step-by-step workflow for TLC validation of Methyl 3-methylindoline-3-carboxylate.

Data Interpretation & Validation Parameters

To claim "Validation," you must quantify the performance.

Specificity (Resolution)

The ability to separate the product from its closest likely impurity (the hydrolyzed acid or starting material).

  • Target

    
     (Product): 
    
    
    
  • Target

    
     (Acid Impurity): 
    
    
    
    (The carboxylic acid binds tightly to silica).
  • Acceptance Criteria: Resolution (

    
    ) between spots should be visual (clear white space between spots).
    
Limit of Detection (LOD)

Perform a serial dilution to determine the lowest visible concentration.

  • Protocol: Spot 10

    
     of solutions containing 1.0%, 0.5%, and 0.1% of the product relative to the standard concentration (10 mg/mL).
    
  • Expectation: The 0.5% spot should be barely visible under UV; the 1.0% spot clearly visible. This confirms the method can detect impurities at the 1% level.

Robustness (Troubleshooting)
  • Problem: "Streaking" or "Comet tails".

    • Cause: Insufficient TEA in mobile phase or sample concentration too high.

    • Fix: Increase TEA to 2% or dilute sample.

  • Problem: Ghost spots.

    • Cause: Decomposition on silica (acid sensitivity).

    • Fix: Use 2D-TLC. Run the plate, rotate

      
      , and run again. If spots appear off the diagonal, the compound is degrading on the plate.
      

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for TLC techniques and solvent selection).

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global regulatory standard for validating analytical methods).[6]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Context for NMR vs Chromatography comparison).

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Advanced visualization and validation techniques).

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Characteristics of Methyl 3-methylindoline-3-carboxylate

Part 1: Executive Summary & Technical Rationale In the synthesis of complex alkaloids and tryptophan derivatives, Methyl 3-methylindoline-3-carboxylate represents a critical intermediate. Its structural core is an indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

In the synthesis of complex alkaloids and tryptophan derivatives, Methyl 3-methylindoline-3-carboxylate represents a critical intermediate. Its structural core is an indoline (2,3-dihydroindole), not an indole. This distinction is the single most important factor in interpreting its UV-Vis absorption profile.

Unlike fully aromatic indole systems, the indoline ring lacks the C2=C3 double bond. Consequently, the π-conjugation is interrupted, isolating the benzene ring from the ester functionality at the C3 position.

  • The Result: The molecule behaves chromophorically like an N-alkyl aniline , not an indole.

  • The Implication: A "pure" spectrum of this target should exhibit the characteristic aniline-like absorption pattern (

    
     nm and 
    
    
    
    nm). The appearance of a strong band near 270–280 nm is a red flag, typically indicating oxidation to the fully aromatic Methyl indole-3-carboxylate .

This guide provides a comparative analysis to help you validate product identity and detect common oxidative impurities using UV-Vis spectroscopy.

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule with its primary oxidative impurity (the indole form) and the parent core (indoline).

Table 1: Comparative UV-Vis Absorption Data (Methanol)
FeatureTarget: Methyl 3-methylindoline-3-carboxylate Alternative 1 (Impurity): Methyl indole-3-carboxylate Alternative 2 (Reference): Indoline
Core Structure 2,3-Dihydroindole (Non-planar C3)Indole (Planar Aromatic)2,3-Dihydroindole
Primary Chromophore N-Alkyl AnilineIndole conjugated w/ EsterN-Alkyl Aniline
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1 (B-Band)
~245 nm (Strong)~218–220 nm ~242 nm

2 (Q-Band)
~295–300 nm (Broad, Medium)~278–280 nm (Very Strong)~293 nm
Spectral Signature Distinct "valley" around 270 nm.[1][2][3][4][5][6]Strong peak/shoulder at 270–280 nm."Valley" at ~265 nm.
Electronic Transition

and

(Aniline type)

(Extended Conjugation)

(Aniline type)
Key Diagnostic Insight

The C3-quaternary center (Methyl + Carboxylate) in the target molecule forces the pyrrolidine ring into a puckered conformation and prevents the ester from conjugating with the phenyl ring.

  • Target Spectrum: Look for two distinct bands separated by a minimum near 260–270 nm.

  • Impurity Spectrum: If the minimum at 270 nm fills in or becomes a peak, your sample has oxidized to the indole form (dehydrogenation).

Part 3: Experimental Protocol for Purity Assessment

This protocol is designed to quantify the target while simultaneously screening for the oxidized indole impurity.

Materials & Reagents
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or DMF due to UV cutoff interference.

  • Blank: Pure Methanol.

  • Cuvette: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 5.0 mg of Methyl 3-methylindoline-3-carboxylate.

    • Dissolve in 10 mL Methanol to create a 0.5 mg/mL Stock Solution .

    • Critical: Perform this step quickly and protect from direct sunlight to prevent photo-oxidation.

  • Dilution Series:

    • Prepare a working standard of approximately 25 µg/mL (50 µL Stock + 950 µL MeOH).

    • Target Absorbance: 0.6 – 0.8 AU at 245 nm.

  • Measurement:

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Auto-zero with pure Methanol.

  • Data Analysis (The "Ratio Check"):

    • Calculate the ratio of Absorbance at 245 nm to 280 nm (

      
      ).
      
    • Pass Criteria: Ratio > 2.5 (Indicates dominance of the indoline species).

    • Fail Criteria: Ratio < 1.5 (Indicates significant indole contamination).

Part 4: Quality Control Decision Logic

The following diagram illustrates the decision-making process for validating the synthesis of Methyl 3-methylindoline-3-carboxylate using UV-Vis data.

QC_Workflow Start Crude Product Isolated Dissolve Dissolve in MeOH (Protect from Light) Start->Dissolve Scan Run UV-Vis Scan (200-400 nm) Dissolve->Scan Check280 Check Absorbance at 280 nm Scan->Check280 Indole High Abs @ 280 nm (Oxidized Indole Impurity) Check280->Indole Peak detected Indoline Low Abs @ 280 nm Max @ 245/295 nm Check280->Indoline Valley detected Repurify Action: Recrystallize (Remove Oxidant) Indole->Repurify Release Action: Release Batch (Target Confirmed) Indoline->Release

Figure 1: QC Decision Tree for differentiating the target indoline from its oxidized indole byproduct.

Part 5: Application Scientist's Notes

Solvent Effects (Solvatochromism)

While Methanol is the standard, changing solvents can verify the electronic nature of the transition:

  • Non-polar (Cyclohexane): The band at ~295 nm will likely exhibit fine structure (vibrational coupling) if the ring is rigid, though the quaternary C3 usually disrupts this compared to pure indole.

  • Acidic Media: Adding a drop of HCl will protonate the indoline nitrogen. This destroys the

    
     transition (the aniline chromophore).
    
    • Observation: The bands at 245/295 nm will collapse or significantly hypsochromic shift (blue shift) to resemble a simple benzene derivative. This is a definitive confirmation of the indoline nitrogen's lone pair involvement.

Stability Warning

Indoline-3-carboxylates are prone to auto-oxidation . If your UV spectrum shows a "drifting" baseline or the gradual growth of a peak at 280 nm over 30 minutes, your solvent may contain dissolved oxygen or peroxides. Always use degassed solvents for precise characterization.

References

  • Comparison of Indole and Indoline Spectra

    • Source: PubChem.[7] "Methyl indole-3-carboxylate Spectral Data."

    • URL:[Link]

  • UV-Vis Characteristics of Indole Analogues

    • Source: Research Data Australia. "UV Vis Spectra of Indole Analogues."
    • URL:[Link]

  • Electronic Absorption of Indole Deriv

    • Source: Core.ac.uk.
    • URL:[Link]

  • Synthesis and Oxidation of Indolines Source: ChemicalBook. "3-Methylindole Synthesis and Reactions."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide to Personal Protective Equipment for Handling Methyl 3-methylindoline-3-carboxylate

This document provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Methyl 3-methylindoline-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Methyl 3-methylindoline-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from the hazard profiles of structurally analogous indole derivatives. This approach ensures a high margin of safety, treating the compound with the necessary caution appropriate for a substance with an uncharacterized toxicological profile.

The foundational principle of this guide is risk mitigation. The indoline scaffold is present in many biologically active molecules, and it is prudent to handle all new derivatives with care. The recommendations below are based on hazard data for similar compounds which indicate risks of skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3]

Hazard Assessment: An Evidence-Based Approach

Presumptive Hazard Classification:

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Assumed to cause serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE ensemble is required for all procedures involving Methyl 3-methylindoline-3-carboxylate. This includes preparation, handling of the solid, solution preparation, and post-experiment cleanup.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[4]Provides robust protection against incidental contact. The outer glove can be removed immediately upon contamination, preserving the integrity of the inner glove.[5]
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[6]
Body Protection A fully-buttoned laboratory coat.Protects against splashes and spills on the torso and arms.[7]
Respiratory Protection An N95-rated dust mask for handling the solid.Minimizes the risk of inhaling fine particles when weighing or transferring the solid compound.
Step-by-Step PPE Protocol: Ensuring Procedural Integrity

The following protocols are designed to be self-validating, ensuring that safety is integrated into every step of the experimental workflow.

3.1. Donning PPE: A Deliberate Sequence

  • Lab Coat: Don a clean, fully-buttoned laboratory coat.

  • Inner Gloves: Wash hands thoroughly and don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Respiratory Protection: If handling the solid, fit an N95 dust mask, ensuring a tight seal around the nose and mouth.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves.

3.2. Doffing PPE: A Contamination-Avoidance Workflow

The removal of PPE is a critical step to prevent cross-contamination. The following sequence should be followed diligently:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed to contain any contaminants. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps to avoid touching potentially contaminated surfaces.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for Safe Handling of Methyl 3-methylindoline-3-carboxylate

The following diagram illustrates the key decision points and safety procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep Review SDS of Analogous Compounds ppe_select Select Appropriate PPE prep->ppe_select don_ppe Don PPE in Correct Sequence ppe_select->don_ppe weigh Weigh Solid Compound (N95 Mask Required) don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Experiment Complete dispose Dispose of Waste in Designated Containers decontaminate->dispose doff_ppe Doff PPE in Correct Sequence dispose->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands

Caption: Workflow for the safe handling of Methyl 3-methylindoline-3-carboxylate.

Operational and Disposal Plans

5.1. Engineering Controls

All handling of Methyl 3-methylindoline-3-carboxylate, including weighing, solution preparation, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The work surface should be covered with disposable bench paper to contain any spills.

5.2. Spill Management

In the event of a spill, evacuate the immediate area and ensure proper PPE is worn before cleanup. For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation.[1] For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

5.3. Disposal

All waste materials, including contaminated gloves, bench paper, and excess reagents, are to be considered hazardous waste.[2] Dispose of all materials in clearly labeled, sealed containers in accordance with institutional and local regulations.[3][8] Do not dispose of this chemical down the drain.[1]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the potential risks associated with handling Methyl 3-methylindoline-3-carboxylate, ensuring a safe and controlled laboratory environment.

References

  • Material Safety Data Sheet. (2021, November 25). Garon. [Link]

  • Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem. PubChem. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Cruz. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. (2006, December 15). Pharmacy Practice News. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in ... - NCBI. National Center for Biotechnology Information. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Storemasta. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate - MDPI. (2024, June 24). MDPI. [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in ... - NCBI. (2014, May 8). National Center for Biotechnology Information. [Link]

Sources

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